O1-(Dimethoxytrityl)hexaethylene glycol
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O9/c1-35-31-12-8-29(9-13-31)33(28-6-4-3-5-7-28,30-10-14-32(36-2)15-11-30)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-34/h3-15,34H,16-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXARFLYKYWWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146456 | |
| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123706-69-4 | |
| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123706-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG)
Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Oligonucleotide Process Engineers, and Drug Discovery Scientists.
Executive Summary: The Gateway to Hydrophilic Spacing
O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) is the critical intermediate in the production of "Spacer 18" phosphoramidites. In the high-stakes field of therapeutic oligonucleotide development (ASOs, siRNAs, Aptamers), steric hindrance and poor solubility are frequent failure points. DMT-HEG serves as the modular solution to these problems.
This guide details the physicochemical architecture, synthesis logic, and downstream utility of DMT-HEG. Unlike standard alkyl linkers, the hexaethylene glycol backbone provides a bio-inert, hydrophilic bridge that resists non-specific protein adsorption while maintaining precise molecular distance (~18–20 Å).
Molecular Architecture & Physicochemical Properties
DMT-HEG is a mono-protected derivative of hexaethylene glycol. Its asymmetry is its functional feature: the acid-labile DMT group protects one terminus, while the free hydroxyl group remains available for functionalization (typically phosphitylation).
Table 1: Physicochemical Profile
| Property | Specification / Value |
| IUPAC Name | 17-(bis(4-methoxyphenyl)(phenyl)methoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol |
| Common Name | DMT-Hexaethylene Glycol; DMT-Spacer 18 Alcohol |
| Molecular Formula | C₃₃H₄₂O₈ |
| Molecular Weight | ~566.68 g/mol |
| Appearance | Viscous pale yellow oil or amorphous solid (grade dependent) |
| Solubility | Soluble in DCM, Acetonitrile, THF, Ethyl Acetate |
| TLC Visualization | Orange/Red spot upon exposure to HCl vapor (Trityl cation) |
| Stability | Stable under basic/neutral conditions; hydrolyzes in acid (pH < 4) |
Synthetic Utility: The "Spacer 18" Logic
In solid-phase oligonucleotide synthesis (SPOS), DMT-HEG is rarely used directly. Instead, it is the precursor to Spacer 18 Phosphoramidite .
Why "Spacer 18"? The hexaethylene glycol chain contains 18 atoms in its backbone (6 oxygen, 12 carbon). This length is optimal for:
-
Disrupting Secondary Structures: Inserting a spacer prevents the formation of unwanted hairpin loops in longmers.
-
Bioconjugation: It projects a label (e.g., Biotin, Fluorophore) away from the DNA/RNA strand, preventing quenching or steric interference with hybridization.
Visualization: The Functional Role in Synthesis
The following diagram illustrates the transformation of DMT-HEG into the active phosphoramidite and its insertion into an oligonucleotide chain.
Figure 1: The synthetic trajectory of DMT-HEG from raw material to bioactive linker.[1][2][3][4]
Experimental Protocol: Synthesis of DMT-HEG
Expertise Note: The synthesis of mono-protected symmetrical diols is statistically challenging. A 1:1 reaction with DMT-Cl yields a mixture of unreacted diol (25%), mono-DMT (50%), and di-DMT (25%). The Fix: To maximize yield and simplify purification, we utilize a High-Dilution Excess Strategy .
Reagents
-
Hexaethylene glycol (HEG): 5.0 equivalents (Critical for statistical favorability)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl): 1.0 equivalent
-
Pyridine (anhydrous): Solvent/Base
-
Dichloromethane (DCM): Extraction solvent
Step-by-Step Methodology
-
Preparation: Dry the HEG by co-evaporation with anhydrous pyridine (2x) to remove trace water. Water competes with HEG for DMT-Cl, forming DMT-OH.
-
Reaction:
-
Dissolve 5.0 eq of HEG in anhydrous pyridine (0.2 M concentration relative to DMT-Cl).
-
Cool to 0°C under Argon atmosphere.
-
Add 1.0 eq of DMT-Cl dissolved in minimal pyridine dropwise over 2 hours.
-
Why? Slow addition ensures DMT-Cl always encounters an excess of free diol, discouraging the second protection.
-
-
Quenching: After 4 hours (monitor by TLC), quench with Methanol (5 mL) to scavenge unreacted DMT-Cl.
-
Workup (The "Chromatography-Free" Approach):
-
Evaporate pyridine under reduced pressure.
-
Dissolve residue in DCM and wash with 5% NaHCO₃ (aq) and Brine.
-
Crucial Purification Step: The excess HEG is water-soluble. The di-DMT impurity is highly lipophilic. The target mono-DMT is amphiphilic.
-
Perform a back-extraction: Extract the organic layer with water (3x). The unreacted HEG moves to the aqueous phase. The organic phase retains Mono-DMT and Di-DMT.
-
-
Final Purification:
-
If high purity (>98%) is required for pharma-grade applications, flash chromatography is mandatory.
-
Stationary Phase: Silica gel (neutralized with 1% Triethylamine to prevent acid-catalyzed detritylation).
-
Eluent: 0% → 5% Methanol in DCM.
-
Observation: Di-DMT elutes first (non-polar); Mono-DMT elutes second; HEG stays on the column or elutes very late.
-
Applications in Drug Development[10]
A. Pharmacokinetic (PK) Modulation
Attaching DMT-HEG (via phosphoramidite chemistry) to the 5'-end of an aptamer or siRNA increases the hydrodynamic radius. This reduces renal clearance rates without the immunogenicity issues sometimes associated with high-molecular-weight PEG polymers [1].
B. Antibody-Drug Conjugates (ADCs)
DMT-HEG serves as a non-cleavable hydrophilic spacer between the antibody and the cytotoxic payload. The hydrophilicity of the HEG chain masks the hydrophobicity of payloads (like PBD dimers), preventing aggregation of the ADC in formulation [2].
C. Surface Immobilization (DNA Chips)
When immobilizing DNA probes onto solid surfaces (glass slides, gold nanoparticles), direct attachment often leads to "laying down" of the strand, making it inaccessible for hybridization. A DMT-HEG spacer lifts the oligo off the surface, increasing hybridization efficiency by up to 10-fold due to reduced steric hindrance [3].
Quality Control & Analytics
Trusting the reagent is paramount. Use this self-validating analytical triad:
TLC (Thin Layer Chromatography)[11]
-
Plate: Silica Gel 60 F254.
-
Solvent: 5% MeOH in DCM.
-
Visualization: Expose to HCl fumes.
-
Result: Instant bright orange/red spot (DMT cation). If the spot does not turn orange, it is not tritylated.
-
Rf Values: Di-DMT (~0.8), Mono-DMT (~0.4), HEG (~0.05).
-
1H-NMR (Proton NMR)
-
Solvent: CDCl₃ or DMSO-d6.
-
Diagnostic Peaks:
-
δ 6.8–7.4 ppm (Multiplet): Aromatic protons of the DMT group.
-
δ 3.79 ppm (Singlet): Methoxyl groups (-OCH₃) of DMT (Integration should match 6H).
-
δ 3.5–3.7 ppm (Large Multiplet): The PEG backbone (-CH₂CH₂O-).
-
Validation Logic: Integration ratio of Aromatic protons to PEG protons confirms the Mono vs. Di substitution.
-
Mass Spectrometry (ESI-MS)[11]
-
Mode: Positive Ion Mode.
-
Target Ion: [M + Na]⁺ or [M + K]⁺.
-
Warning: Trityl groups are labile. Avoid acidic matrices. Use Ammonium Acetate buffer.
References
-
Peleg-Shulman, T., et al. (2004). "Reversible PEGylation: A Novel Technology to Release Native Interferon alpha2 over a Prolonged Time Period." Journal of Medicinal Chemistry. Link
-
Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link
-
Steel, A. B., et al. (2000). "Electrochemical Quantitation of DNA Immobilized on Gold." Analytical Chemistry. Link
-
Glen Research. "Spacer Phosphoramidites: 18, 9, C3, C12." Glen Research Technical Monographs. Link
-
Thermo Fisher Scientific. "Linker and Spacer Phosphoramidites." Thermo Fisher Scientific Product Guide. Link
Sources
Technical Whitepaper: O1-(Dimethoxytrityl)hexaethylene glycol
Physicochemical Profiling, Synthetic Utility, and Application in Bioconjugation
Executive Summary
O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) serves as a critical intermediate in the field of nucleic acid chemistry and bioconjugation. Functioning primarily as a hydrophilic spacer, it bridges the gap between rigid biological scaffolds (such as oligonucleotides) and functional modifiers (fluorophores, cholesterol, or surfaces). Its structural duality—combining a lipophilic, acid-labile dimethoxytrityl (DMT) protecting group with a hydrophilic hexaethylene glycol (HEG) chain—enables unique "DMT-on" purification strategies and precise solubility modulation. This guide details its chemical properties, synthesis, and deployment in solid-phase synthesis.
Physicochemical Profile
DMT-HEG exists at the intersection of polymer chemistry and small-molecule organic synthesis. Unlike polydisperse PEGs, it is a discrete molecular entity (
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| Common Name | DMT-Hexaethylene Glycol; DMT-HEG; Monoprotected Spacer 18 |
| CAS Number | 123706-69-4 |
| Molecular Formula | |
| Molecular Weight | 584.71 g/mol |
| Appearance | Colorless to pale yellow viscous oil or waxy solid |
| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile (ACN), Ethyl Acetate, Pyridine.[1] Insoluble in Hexane, Water (unless deprotected). |
| R | ~0.4 (DCM:MeOH 95:5) on Silica Gel |
Chemical Biology & Mechanistic Logic
The utility of DMT-HEG relies on the orthogonal reactivity of its two terminal groups. Understanding this mechanism is vital for troubleshooting synthesis failures.
2.1 The DMT Protecting Group (5'-End Mimic)
-
Acid Lability: The DMT group is removed (deprotected) using mild acids like Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.
-
Mechanism: Protonation of the ether oxygen leads to the cleavage of the C-O bond, generating a resonance-stabilized, bright orange dimethoxytrityl cation (
).[2] This colorimetric release allows for real-time monitoring of coupling efficiency (Trityl Assay). -
Lipophilicity: The bulky aromatic rings provide a "hydrophobic handle," enabling Reverse-Phase HPLC or cartridge purification (e.g., Glen-Pak™) where the full-length product is retained while failure sequences elute.
2.2 The Hexaethylene Glycol Chain (The Spacer)
-
Solubility Modulation: The HEG chain disrupts secondary structures in oligonucleotides (like G-quadruplexes) and increases the aqueous solubility of hydrophobic conjugates (e.g., PROTACs).
-
Steric Distance: It provides a ~20 Å flexible arm, reducing steric hindrance between a probe (e.g., Biotin) and its target (e.g., Streptavidin).
Visualization: Structural Functional Zones
Figure 1: Functional segmentation of DMT-HEG.[3] The DMT group confers lipophilicity and acid sensitivity, while the hydroxyl group serves as the attachment point for phosphoramidite functionalization.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Selective mono-protection of hexaethylene glycol to prevent di-DMT formation.
Reagents:
-
Hexaethylene glycol (Dry, 5.0 eq)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.0 eq)
-
Pyridine (Anhydrous, Solvent)
-
Triethylamine (TEA) (Catalytic)
Methodology:
-
Preparation: Co-evaporate hexaethylene glycol (HEG) with anhydrous pyridine (
) to remove trace water. Dissolve in fresh anhydrous pyridine (0.2 M relative to DMT-Cl). -
Addition: Cool the HEG solution to 0°C under
atmosphere. Add DMT-Cl dropwise over 30 minutes. Note: The excess HEG is critical to statistically favor the mono-protected product over the di-protected byproduct. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The product will appear as a UV-active spot that turns orange upon acid spray/heating.
-
Workup: Quench with MeOH (5 mL). Evaporate pyridine under reduced pressure. Dissolve residue in DCM and wash with 5%
(aq) and Brine. -
Purification: Flash column chromatography (Silica gel). Elute with DCM
5% MeOH/DCM (+0.5% TEA to prevent acid-catalyzed detritylation on silica). -
Yield: Typical yields range from 60–75%.
Protocol B: Conversion to Phosphoramidite (Spacer 18 Amidite)
Objective: Activation for automated oligonucleotide synthesis.
Reagents:
-
DMT-HEG (1.0 eq)
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq)
-
Tetrazole (Activator) or DCI
-
DCM (Anhydrous)
Methodology:
-
Dissolve dry DMT-HEG in anhydrous DCM.
-
Add phosphitylating reagent and activator under Argon.
-
Stir for 1–2 hours at RT.
-
Wash: Rapidly wash with saturated
(cold). -
Precipitate: Precipitate into cold Hexane or Pentane to remove excess phosphitylating reagent.
-
Storage: Store at -20°C under Argon.
Application in Solid-Phase Synthesis
When used as "Spacer 18" in automated synthesis, the coupling cycle is identical to standard nucleosides, but the coupling time is often extended due to the flexibility of the chain.
Visualization: The Spacer 18 Coupling Cycle
Figure 2: Integration of DMT-HEG into the standard phosphoramidite synthesis cycle. Note that oxidation stabilizes the linkage before the next DMT removal.
Quality Control & Analytics
Verification of the DMT-HEG structure requires confirming the presence of the aromatic DMT region and the aliphatic PEG backbone.
NMR Characterization (Representative Data)
-
NMR (300 MHz,
):- 7.20–7.45 (m, 9H, Aromatic trityl).
- 6.80–6.85 (d, 4H, Aromatic anisyl).
-
3.79 (s, 6H,
of DMT). -
3.55–3.70 (m, ~22H, PEG backbone
). -
3.25 (t, 2H,
). -
2.50 (br s, 1H,
).
Mass Spectrometry
-
ESI-MS (+): Expect
peak at ~607.7 m/z. -
Key Fragment: A strong signal at 303 m/z indicates the stable DMT cation (
), confirming the protecting group's presence.
Storage and Handling
-
Stability: The ether linkage is stable to base but highly sensitive to acid. Avoid exposure to acidic vapors (e.g., HCl, acetic acid) in the lab atmosphere.
-
Storage: Store neat oil/wax at -20°C. If converted to phosphoramidite, it must be stored strictly anhydrous under inert gas to prevent hydrolysis of the P-N bond.
-
Toxicity: Generally considered low toxicity (similar to PEGs), but the DMT-Cl precursor is an irritant. Handle with standard PPE.
References
-
Glen Research. (n.d.). Spacer Phosphoramidites: Spacer 18 (HEG).[4] Retrieved from [Link]
-
PubChem. (2025). O1-(Dimethoxytrityl)tetraethylene glycol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Khanal, A., et al. (2024).[5] Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis: The Mechanism of Detritylation.[2] Retrieved from [Link]
Sources
Technical Deep Dive: O1-(Dimethoxytrityl)hexaethylene Glycol (DMT-HEG)
Structure, Function, and Applications in High-Fidelity Oligonucleotide Synthesis
Executive Summary
In the precise architecture of functional oligonucleotides—whether for aptameric drug delivery, diagnostic arrays, or antisense therapeutics—spacing is as critical as sequence. O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) serves as the premier hydrophilic linker, providing an 18-atom flexible spacer arm that mitigates steric hindrance and enhances the bioavailability of conjugated moieties.
This guide analyzes the physicochemical properties of DMT-HEG, its critical role in overcoming the "surface effect" in solid-phase synthesis, and provides validated protocols for its integration into drug development workflows. Unlike hydrophobic alkyl spacers (e.g., C3, C12), DMT-HEG leverages the solvation properties of polyethylene glycol (PEG) to improve hybridization kinetics and reduce non-specific aggregation.
Chemical Architecture & Properties[1]
Structural Analysis
DMT-HEG (CAS: 123706-69-4) consists of a hexaethylene glycol backbone mono-protected with a 4,4'-dimethoxytrityl (DMT) group. The molecule is designed with dual functionality:
-
The DMT Group: Acts as an acid-labile protecting group, allowing for quantification of coupling efficiency (via trityl monitoring) and compatibility with standard phosphoramidite cycles.
-
The HEG Chain: A sequence of 6 ethylene oxide units ((CH₂CH₂O)₆) that imparts hydrophilicity and flexibility.
Key Physicochemical Data:
| Property | Value |
|---|---|
| IUPAC Name | 17-(bis(4-methoxyphenyl)(phenyl)methoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol |
| Molecular Formula | C₃₃H₄₄O₉ |
| Molecular Weight | 584.70 g/mol |
| Spacer Length | ~18 Atoms (~20-23 Å extended) |
| Hydrophobicity (LogP) | ~2.5 (Significantly lower than C18 alkyl equivalents) |
| Appearance | Viscous oil or low-melting solid |[1][2]
Visualization of Chemical Logic
The following diagram illustrates the structural segmentation of DMT-HEG and its transition into a reactive phosphoramidite for synthesis.
Functional Mechanism: The Spacer Effect[4][5]
Overcoming Steric Hindrance
In solid-phase assays or bead-based capture systems, oligonucleotides attached directly to a surface often suffer from poor hybridization efficiency due to steric crowding and surface-charge repulsion. DMT-HEG introduces a vertical "lift," moving the active sequence into the solution phase.
Comparative Analysis of Spacers:
| Spacer Type | Composition | Hydrophilicity | Primary Application |
| Spacer C3 | Propyl (3-carbon) | Low (Hydrophobic) | 3'-blocking (preventing extension). |
| Spacer C12 | Dodecyl (12-carbon) | Very Low (Hydrophobic) | Hydrophobic anchoring in membranes. |
| Spacer 9 (TEG) | Triethylene Glycol | High | Short hydrophilic spacing. |
| Spacer 18 (HEG) | Hexaethylene Glycol | Very High | Ideal for hairpin loops, surface probes, and aptamers. |
Mechanism of Action Diagram
The diagram below details how DMT-HEG facilitates target accessibility compared to a direct linkage.
Experimental Protocols
Synthesis of DMT-HEG (Mono-Protection)
Objective: Selectively protect one hydroxyl group of hexaethylene glycol with DMT to create the precursor for phosphoramidite synthesis.
Reagents:
-
Hexaethylene glycol (HEG) (Excess, >3 equivalents)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)[4]
-
Triethylamine (TEA)
Protocol:
-
Preparation: Dry Hexaethylene glycol by co-evaporation with anhydrous pyridine (2x) to remove trace water.
-
Reaction Setup: Dissolve HEG (30 mmol) in anhydrous pyridine (50 mL) under an argon atmosphere. Cool to 0°C.
-
Controlled Addition: Dissolve DMT-Cl (10 mmol) in 20 mL of DCM. Add this solution dropwise to the stirring HEG solution over 2 hours.
-
Expert Insight: The use of 3:1 excess of HEG and slow addition is critical to minimize the formation of the bis-DMT byproduct (DMT-HEG-DMT).
-
-
Quenching: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The Product (DMT-HEG-OH) will appear as a major spot (Rf ~0.4), distinct from the bis-DMT (Rf ~0.8) and unreacted HEG (Rf ~0.0). Quench with MeOH (5 mL).
-
Workup: Evaporate solvent. Dissolve residue in DCM (100 mL) and wash with 5% NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography on silica gel. Elute with DCM containing 1% TEA (to protect the acid-labile DMT group), increasing polarity to 5% MeOH/DCM.
-
Validation:
-
Yield: Expect 60-75%.
-
Appearance: Pale yellow oil.
-
Integration into Solid-Phase Oligonucleotide Synthesis (SPOS)
When using the phosphoramidite derivative (DMT-HEG-PA), the coupling protocol requires modification due to the viscosity and flexibility of the spacer.
Coupling Parameters:
-
Concentration: 0.1 M in Anhydrous Acetonitrile.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Coupling Time: Extend to 6–10 minutes (standard nucleosides are 2–3 mins). The flexible chain has slower diffusion kinetics into the pore structure of CPG supports.
-
Oxidation: Standard Iodine/Water/Pyridine.
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.
Applications in Drug Development[1][5]
Aptamer Optimization
In the development of aptamer-based therapeutics (e.g., Macugen), PEGylation is used to increase half-life. However, direct attachment of high-MW PEG can shield the aptamer's binding site.
-
Solution: DMT-HEG is used as a "linker-spacer" between the high-MW PEG and the aptamer. This restores the aptamer's conformational freedom, ensuring high affinity (
in nanomolar range) is maintained [1].
Diagnostic Microarrays
For DNA chips, probes are immobilized on glass or silicon.
-
Problem: Probes <20 nt lying flat on the surface are inaccessible to target DNA.
-
DMT-HEG Solution: Inserting 2-3 units of Spacer 18 (HEG) creates a ~40-60 Å vertical extension, significantly increasing signal-to-noise ratios in hybridization assays [2].
Quality Control & Analytics
To ensure the integrity of DMT-HEG modified oligonucleotides, the following QC metrics are mandatory:
-
Trityl Monitoring: During synthesis, the collection of the orange DMT cation (
) after the HEG coupling step provides an immediate yield calculation. A drop in trityl response often indicates wet acetonitrile or insufficient coupling time. -
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Buffer: TEAA (pH 7.0) / Acetonitrile gradient.
-
Profile: The HEG spacer adds hydrophobicity relative to DNA but is less hydrophobic than failure sequences with DMT on. Full-length products with DMT-HEG elute later than non-spacer controls.
-
-
Mass Spectrometry (ESI-MS):
-
Verify the mass shift. Each HEG unit adds exactly 260.3 Da (as a phosphate diester insertion) or ~244 Da (as a simple spacer depending on chemistry).
-
References
-
Effect of Spacer Length on Aptamer Targeting
- Spacer 18 in Oligonucleotide Synthesis Title: Spacer 18 Oligo Modifications. Source: Gene Link Technical Guides.
- DMT Protecting Group Chemistry Title: The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. Source: BenchChem Technical Library.
-
General Spacer Applic
Sources
- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 2. DMT Hexaethylene Glycol phosphoramidite | ChemGenes Products [chemgenes.com]
- 3. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. lifetein.com [lifetein.com]
Technical Guide: O1-(Dimethoxytrityl)hexaethylene Glycol
Precision Engineering of Hydrophilic Spacers in Oligonucleotide Synthesis
Part 1: Executive Summary & Molecular Identity[1][2][3]
O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) is a critical intermediate in the synthesis of modified oligonucleotides and bioconjugates.[1][2][3] Functioning primarily as a hydrophilic spacer, it bridges the gap between functional moieties (such as a solid support or a labeling group) and the active pharmaceutical ingredient (API).[1][2][3]
Its molecular weight—584.70 g/mol —is not merely a physical constant but a checkpoint for quality control in high-throughput synthesis.[1][2][3] Unlike standard nucleosides, the flexibility of the hexaethylene glycol backbone presents unique challenges in purification and characterization.[1][2][3] This guide dissects the physicochemical properties, synthesis logic, and quality assurance protocols required to handle DMT-HEG with pharmaceutical-grade precision.[1][2][3]
Physicochemical Profile[2][3][4]
| Property | Specification |
| Chemical Name | O1-(4,4'-Dimethoxytrityl)hexaethylene glycol |
| Common Aliases | DMT-HEG, DMT-O-Hexaethylene glycol, 18-O-Dimethoxytritylhexaethyleneglycol |
| CAS Number | 123706-69-4 |
| Molecular Formula | C₃₃H₄₄O₉ |
| Molecular Weight | 584.70 Da |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile (ACN), Pyridine, Ethyl Acetate |
| Stability | Acid-labile (DMT group); Hygroscopic (HEG chain) |
Part 2: Structural Analysis & Molecular Weight Calculation[1][2][3]
To validate the identity of DMT-HEG in a mass spectrometry workflow, one must understand the fragmentation logic.[1][2][3] The molecule is a chimera of a lipophilic protecting group and a hydrophilic polyether chain.[2][3]
Component Calculation
The molecular weight is derived from the condensation of Hexaethylene Glycol (HEG) and Dimethoxytrityl Chloride (DMT-Cl), with the loss of HCl.[1][2][3]
Mass Spectrometry Signatures
In ESI-MS (Positive Mode), the parent ion
-
Target Ion
: 607.7 Da (Dominant species in soft ionization)[1][3] -
DMT Cation $[DMT]^+ $: 303.1 Da (Characteristic orange fragment, indicative of detritylation)[1][3]
Part 3: Synthesis & Purification Protocol
Expert Insight: The synthesis of mono-protected glycols is governed by statistics.[1][2][3] Reacting a diol with a protecting group 1:1 inevitably yields a mixture of unreacted diol (25%), mono-protected product (50%), and bis-protected byproduct (25%).[1][2][3] To maximize the yield of O1-DMT-HEG, we must shift this equilibrium.[1][2][3]
Reaction Engineering
Objective: Selectively protect one hydroxyl group.[2][3] Strategy: Use a high molar excess of Hexaethylene Glycol (HEG).[3]
Protocol:
-
Preparation: Dry Hexaethylene glycol (3.0 eq) by co-evaporation with anhydrous pyridine (2x) to remove trace water. Water competes with the hydroxyls for DMT-Cl.[1][2][3]
-
Solubilization: Dissolve dried HEG in anhydrous pyridine (0.2 M concentration).
-
Addition: Dissolve DMT-Cl (1.0 eq) in a minimal volume of pyridine. Add this solution dropwise to the stirring HEG solution over 2 hours at 0°C.
-
Quenching: Once TLC indicates consumption of DMT-Cl, quench with Methanol (5 mL) to scavenge any unreacted chloride.[1][2][3]
Workup & Purification (The "Trap")
Critical Warning: Silica gel is slightly acidic.[2][3] Standard chromatography will strip the DMT group, turning your product back into starting material.[2][3]
-
Extraction: Dilute with DCM, wash with saturated NaHCO₃ (to remove pyridine salts) and Brine. Dry over Na₂SO₄.[2][3]
-
Column Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (TEA) or Pyridine.[2][3]
-
Elution: Run a gradient from 100% Hexanes → 50% Ethyl Acetate/Hexanes (with 1% TEA constant).
Visualization: Synthesis Workflow
Caption: Optimized workflow for mono-protection of hexaethylene glycol, highlighting the critical neutralization of silica gel.
Part 4: Quality Control & Self-Validating Systems[1][2][3]
A self-validating protocol relies on orthogonal checks.[1][2][3] Do not proceed to phosphoramidite synthesis until these criteria are met.
The "Orange Acid" Test (TLC)
-
Method: Spot the product on a TLC plate. Expose to HCl vapor or dip in mild acid.
-
Validation: If the spot remains colorless or faint, the DMT group has been lost (likely during column purification).[1][2][3]
NMR Validation (¹H NMR in CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 9H | Trityl Aromatic Protons |
| 6.80 - 6.85 | Doublet | 4H | Methoxyphenyl Protons |
| 3.79 | Singlet | 6H | -OCH₃ (DMT Methoxy) |
| 3.50 - 3.75 | Multiplet | ~24H | -OCH₂CH₂O- (HEG Backbone) |
| 2.50 - 3.00 | Broad Singlet | 1H | -OH (Terminal Hydroxyl) |
Causality Check: The integration ratio of the Aromatic protons (13H total) to the Methoxy protons (6H) must be roughly 2.1:1. A deviation suggests contamination with Bis-DMT (ratio remains same, but HEG integration drops relative to aromatics) or free HEG.[1][2][3]
Logic Diagram: QC Decision Tree
Caption: Decision matrix for validating this compound integrity prior to downstream application.
Part 5: Applications in Drug Development[1][2][3]
The "Spacer 18" Equivalent
In oligonucleotide therapeutics, steric hindrance can prevent enzymes (like nucleases or polymerases) from accessing the terminal bases.[1][2][3] DMT-HEG provides a flexible, 18-atom hydrophilic arm (approx. 20 Å length) that distances the active sequence from:
-
Solid Supports: Improving synthesis quality of the 3'-end.
-
Conjugates: Reducing quenching in fluorescent probes or steric clash in cholesterol-siRNA conjugates.
Conversion to Phosphoramidite
For automated synthesis, DMT-HEG is converted to its phosphoramidite form using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1][2][3]
-
Usage: Dissolved in Acetonitrile at 0.1M, coupled for 6-10 minutes (longer than standard bases due to viscosity).
References
-
ChemicalBook. (2025).[3] this compound Properties and CAS 123706-69-4.[1][2][3][8][9] Retrieved from [1][3]
-
NIST Chemistry WebBook. (2024).[3] Hexaethylene glycol Mass Spectrum and Constants. National Institute of Standards and Technology.[2][3] Retrieved from [1][3]
-
BenchChem. (2025).[3][6] The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. Retrieved from [1][3]
-
PubChem. (2025).[3][10] O1-(Dimethoxytrityl)tetraethylene glycol (Analogous Structure Reference). National Library of Medicine.[2][3][10] Retrieved from [1][3][10]
-
Advanced Journal of Chemistry. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols. Adv. J. Chem. A, 7(4), 448-458.[2][3][11] Retrieved from [1][3]
Sources
- 1. Hexaethylene glycol [webbook.nist.gov]
- 2. Hexaethylene glycol synthesis - chemicalbook [chemicalbook.com]
- 3. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 4. Hexaethylene glycol Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Hexaethylene Glycol | C12H26O7 | CID 17472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DMT Hexaethylene Glycol phosphoramidite | ChemGenes Products [chemgenes.com]
- 8. m.globalchemmall.com [m.globalchemmall.com]
- 9. This compound | 123706-69-4 [chemicalbook.com]
- 10. O1-(Dimethoxytrityl)tetraethylene glycol | C29H36O7 | CID 22633851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of O1-(Dimethoxytrityl)hexaethylene glycol
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG6), a critical reagent in oligonucleotide synthesis and various bioconjugation applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a comprehensive understanding of its behavior in common organic solvents. We will explore the molecular factors governing its solubility, present a qualitative solubility profile across a range of solvents, and provide detailed, field-proven protocols for empirical solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring reliable and reproducible results in your laboratory setting.
Introduction: Understanding the Dichotomous Nature of DMT-HEG6
This compound is an amphiphilic molecule, a characteristic that dictates its unique solubility profile. The molecule can be conceptually divided into two distinct domains:
-
The Hydrophobic Head: The 4,4'-dimethoxytrityl (DMT) group is a bulky, nonpolar protecting group. Its three aromatic rings contribute to significant hydrophobic character, driving solubility in nonpolar and moderately polar aprotic solvents. The DMT group is widely employed for the protection of the 5'-hydroxy group in nucleosides during oligonucleotide synthesis[1].
-
The Hydrophilic Tail: The hexaethylene glycol (HEG) chain is composed of repeating ether linkages, rendering it polar and flexible. This portion of the molecule is responsible for its solubility in more polar organic solvents and contributes to the overall water solubility of PEG derivatives[2][3][4].
The interplay between this large, hydrophobic head and the polar, flexible tail results in a solubility profile that is highly dependent on the nature of the solvent. A "like dissolves like" principle is a useful starting point for predicting solubility, but empirical determination is crucial for specific applications[5].
Molecular Structure and its Implications for Solubility
The structure of this compound is key to understanding its interaction with different solvents.
Caption: Molecular structure of this compound highlighting its hydrophobic and hydrophilic domains.
Qualitative Solubility Profile
While quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its chemical structure and information from related compounds. The following table summarizes the expected solubility in a range of common organic solvents at room temperature. This information is critical for selecting appropriate solvents for reactions, purification, and formulation.
| Solvent | Polarity | Expected Solubility | Rationale and Field Insights |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | The polarity of DCM is well-suited to solubilize both the DMT group and the ether linkages of the HEG chain. It is a common solvent for reactions involving DMT-protected compounds and for extraction from aqueous solutions. |
| Chloroform (CHCl₃) | Polar Aprotic | Very Soluble | Similar to DCM, chloroform is an excellent solvent for this molecule. Its ability to dissolve a wide range of organic compounds makes it a reliable choice. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | THF's ether structure has an affinity for the HEG chain, while its overall moderate polarity effectively solvates the DMT group. It is a good solvent for reactions and subsequent workup procedures. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Acetonitrile can dissolve DMT-HEG6, but its higher polarity compared to DCM or THF may lead to slightly lower solubility. It is often used in reversed-phase chromatography as the organic mobile phase. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Soluble | Ethyl acetate is a good solvent for DMT-HEG6 and is frequently used in chromatographic purification. The ester group can interact with the HEG chain, while the ethyl group provides sufficient nonpolar character to dissolve the DMT head. |
| Acetone | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent that should readily dissolve DMT-HEG6. |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with the ether oxygens of the HEG chain. However, the large, nonpolar DMT group will limit its overall solubility compared to more aprotic solvents. |
| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Similar to methanol, ethanol can solvate the HEG chain, but the hydrophobic DMT group will reduce its solubility. |
| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly improve its interaction with the DMT group, but overall solubility is expected to be limited. |
| Water (H₂O) | Very Polar Protic | Insoluble | The large, hydrophobic DMT group renders the entire molecule insoluble in water. |
| Hexane / Heptane | Nonpolar | Insoluble | These nonpolar alkanes are unable to effectively solvate the polar HEG chain, leading to insolubility. They are commonly used as anti-solvents to precipitate DMT-HEG6 from more polar solvent mixtures during purification. |
| Diethyl Ether | Slightly Polar Aprotic | Sparingly Soluble | While an ether, its low polarity makes it a poor solvent for the HEG chain. It is often used as an anti-solvent for precipitation. |
Experimental Determination of Solubility: A Practical Guide
For critical applications, especially in formulation and process development, a more quantitative understanding of solubility is often required. The following protocols provide robust methods for determining the solubility of DMT-HEG6.
Protocol for Qualitative Solubility Determination (Pass/Fail Method)
This rapid method is useful for screening a large number of solvents to quickly categorize them.
Principle: A standardized amount of solute is added to a fixed volume of solvent. Complete dissolution indicates solubility at that concentration.
Methodology:
-
Preparation: Accurately weigh 10 mg of this compound into a small, clear glass vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Agitation: Cap the vial and agitate vigorously using a vortex mixer for 1 minute.
-
Observation: Allow the vial to stand for 5 minutes and visually inspect for any undissolved solid. The presence of any solid indicates insolubility or partial solubility at 10 mg/mL.
-
Heating (Optional): If undissolved solid remains, gently warm the vial to 40-50°C and observe any changes in solubility. Note that solubility determined with heating should be recorded as such.
Self-Validation: The clarity of the resulting solution is the primary validation checkpoint. A completely clear solution with no visible particles indicates successful dissolution.
Protocol for Quantitative Solubility Determination (Equilibrium Method)
This method provides a more precise measurement of the saturation solubility.
Principle: An excess of the solute is equilibrated with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then determined analytically.
Methodology:
Sources
Technical Guide: O1-(Dimethoxytrityl)hexaethylene glycol
CAS Number: 123706-69-4 Common Aliases: DMT-HEG, 18-O-DMT-Hexaethylene glycol, DMT-Spacer 18 Alcohol
Executive Summary
O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) is a specialized linker intermediate critical to the field of nucleic acid chemistry and bioconjugation. It serves as the primary precursor for the "Spacer 18" phosphoramidite, a standard reagent used to introduce long, hydrophilic hexaethylene glycol arms into oligonucleotides.
This guide details the physicochemical properties, synthesis protocols, and application workflows for DMT-HEG. It is designed for researchers optimizing solid-phase oligonucleotide synthesis (SPOS) or developing functionalized surfaces where steric freedom and hydrophilicity are paramount.
Chemical Identity & Properties
DMT-HEG combines a lipophilic, acid-labile protecting group (DMT) with a hydrophilic polyether chain. This duality allows it to be soluble in organic solvents required for synthesis (e.g., acetonitrile, dichloromethane) while imparting water solubility to the final bioconjugate after deprotection.
Physicochemical Data Table
| Property | Specification |
| CAS Number | 123706-69-4 |
| IUPAC Name | 17-(4,4'-Dimethoxytrityloxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol |
| Molecular Formula | C₃₃H₄₄O₉ |
| Molecular Weight | 584.70 g/mol |
| Appearance | Colorless to pale yellow viscous syrup or oil |
| Solubility | Soluble in DCM, THF, Acetonitrile, Pyridine, DMSO |
| Stability | Acid-sensitive (DMT group); Hygroscopic (PEG chain) |
| Storage | -20°C under inert atmosphere (Ar or N₂) |
Synthesis & Manufacturing
The synthesis of DMT-HEG relies on the statistical monotritylation of hexaethylene glycol. Because the starting material (HEG) has two identical primary hydroxyl groups, reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl) produces a mixture of unreacted HEG, mono-DMT-HEG (desired), and di-DMT-HEG.
Reaction Mechanism
The reaction is a nucleophilic substitution where the hydroxyl oxygen attacks the trityl carbocation (generated in situ or via chloride displacement), driven by a base (pyridine).
Figure 1: Statistical monotritylation pathway. Controlling stoichiometry is critical to minimize Di-DMT formation.
Optimized Synthesis Protocol
Objective: Maximize mono-protection yield while minimizing the difficult-to-separate di-protected byproduct.
-
Preparation: Dry Hexaethylene glycol (HEG) by co-evaporation with anhydrous pyridine or toluene to remove trace water.
-
Stoichiometry: Use a 3:1 to 5:1 molar excess of HEG relative to DMT-Cl. This excess statistically favors mono-protection.
-
Reaction:
-
Dissolve 50 mmol HEG in 100 mL anhydrous pyridine.
-
Cool to 0°C under Nitrogen.
-
Add 10 mmol DMT-Cl dissolved in 20 mL pyridine dropwise over 2 hours.
-
Allow to warm to room temperature and stir overnight.
-
-
Quenching: Add 5 mL Methanol to quench unreacted DMT-Cl.
-
Work-up:
-
Concentrate under reduced pressure to remove most pyridine.[1]
-
Dissolve residue in DCM and wash with 5% NaHCO₃ (aq) to remove Pyridinium salts.
-
Wash with Brine, dry over Na₂SO₄.
-
-
Purification (Critical):
-
The crude contains HEG (very polar), Mono-DMT (medium polarity), and Di-DMT (non-polar).
-
Flash Chromatography: Silica gel column. Elute first with DCM/Hexane (to remove Di-DMT), then DCM/Methanol (95:5) to elute the Mono-DMT-HEG.
-
Note: Unreacted HEG will remain on the column or elute very late.
-
Applications in Genomic Technologies
DMT-HEG is primarily an intermediate. Its free hydroxyl group allows it to be functionalized for various downstream applications, most notably as a phosphoramidite for automated DNA synthesis.
The "Spacer 18" Concept
In oligonucleotide synthesis, "Spacer 18" refers to the 18-atom bridge provided by the hexaethylene glycol chain.
-
Function: Relieves steric stress between the oligonucleotide and a label (e.g., Biotin, Fluorescein) or a solid surface.
-
Structure: 6 ethylene glycol units
3 atoms/unit = 18 atoms.
Application Workflow
Figure 2: Transformation of DMT-HEG alcohol into active reagents for genomic applications.[2]
Surface Functionalization
Researchers using DMT-HEG for surface chemistry (e.g., on gold or silica) often convert the free hydroxyl to a succinimidyl ester or use it directly in silanization protocols. The DMT group serves as a "handle" that can be removed with acid to quantify surface loading density via the characteristic orange color of the trityl cation (
Analytical Characterization
Validating the identity and purity of DMT-HEG is essential before proceeding to phosphitylation.
Proton NMR (¹H-NMR) in CDCl₃
-
Aromatic Region (6.8–7.5 ppm): Multiplets corresponding to the 9 protons of the trityl group.
-
Methoxy Groups (3.79 ppm): Sharp singlet (6H) from the two -OCH₃ groups on the DMT.
-
PEG Backbone (3.5–3.7 ppm): Large multiplet corresponding to the ~22 protons of the ethylene glycol chain.
-
Hydroxyl Proton (~2.5 ppm): Broad singlet (exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
-
Target Ion:
or . -
Calculated Mass: 584.7 Da.
-
Observation: Look for peaks at m/z 607.7 (Na adduct).
-
Trityl Fragment: A strong peak at m/z 303 (DMT cation) is typical in fragmentation patterns.
TLC Analysis
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: DCM:MeOH (95:5).
-
Visualization:
-
UV: Active (DMT group absorbs).
-
Acid Vapor: Exposure to HCl vapor turns the spot bright orange (diagnostic for DMT).
-
Handling & Stability
Stability Profile
-
Acid Sensitivity: The DMT ether bond is cleaved by weak acids (TCA, Dichloroacetic acid). Avoid acidic glassware or solvents.
-
Oxidation: The polyether chain is susceptible to oxidative degradation over long periods if exposed to air and light.
Storage Protocol
-
Container: Amber glass vials (to protect from light).
-
Atmosphere: Purge with Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C.
-
Re-use: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes downstream phosphoramidites (if converted) or makes the oil difficult to dispense.
References
-
PubChem. (2025). O1-(Dimethoxytrityl)tetraethylene glycol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Glen Research. (n.d.). Spacer Phosphoramidite 18 (DMT-HEG Phosphoramidite Applications). Retrieved from [Link]
-
Berry & Associates. (2019).[3] Safety Data Sheet: this compound. Retrieved from [Link]
-
Peiles, U., et al. (1990). Preparation of Spacer-Modified Oligonucleotides. Nucleic Acids Research, 18(15), 4355-4360. Retrieved from [Link]
Sources
The Gatekeeper of Fidelity: Function and Chemistry of 5'-Hydroxyl Protecting Groups in Oligonucleotide Synthesis
[1]
Executive Summary
In solid-phase oligonucleotide synthesis (SPOS), the 5'-hydroxyl protecting group acts as the temporal gatekeeper of sequence definition. While the phosphoramidite cycle relies on four discrete steps, the deblocking (detritylation) step is the critical control point that dictates stepwise yield and sequence fidelity.
This guide analyzes the mechanistic role of the 4,4'-dimethoxytrityl (DMT) group, the industry standard for 5'-protection. We explore the causality between acid strength and depurination, provide self-validating protocols for coupling efficiency monitoring, and examine advanced photolabile alternatives used in high-density microarray fabrication.
The Mechanistic Foundation: The 3' to 5' Synthesis Cycle
The primary function of the 5'-hydroxyl protecting group is to prevent uncontrolled polymerization.[1] In phosphoramidite chemistry, nucleotides are added to the 5'-end of the growing chain.[1] Without a removable protecting group on the incoming monomer's 5'-OH, the activating agent would trigger random polymerization of monomers in solution rather than controlled addition to the solid support.
The Cycle Logic
-
Protection: The incoming monomer carries a 5'-DMT group.[1]
-
Coupling: The monomer's 3'-phosphoramidite reacts with the free 5'-OH of the support-bound chain.[1]
-
Capping & Oxidation: Unreacted chains are capped; the phosphite triester is oxidized to a stable phosphate.
-
Deblocking (The Focus): The 5'-DMT is removed by acid, regenerating the 5'-OH for the next cycle.
Visualization: The Phosphoramidite Cycle
The following diagram illustrates the synthesis workflow, highlighting the critical "Gatekeeping" role of the deblocking step.
Figure 1: The Phosphoramidite Synthesis Cycle. The deblocking step (Red) acts as the gatekeeper, exposing the reactive 5'-hydroxyl only when the system is ready for the next addition.
The Gold Standard: Dimethoxytrityl (DMT)
The 4,4'-dimethoxytrityl (DMT) group is ubiquitous because it balances stability during coupling/oxidation with lability (ease of removal) under mild acidic conditions.
Chemical Mechanism: Resonance Stabilization
The rate of deprotection depends on the stability of the carbocation formed upon acid treatment.
-
Trityl (Tr): No electron-donating groups. Slow removal; requires strong acid.
-
Monomethoxytrityl (MMT): One methoxy group. Faster than Tr, but slower than DMT.
-
Dimethoxytrityl (DMT): Two methoxy groups at the para positions. These are strong electron-donating groups (EDGs) that stabilize the resulting carbocation through resonance.
Key Insight: The DMT cation absorbs strongly at 498 nm (bright orange). This property is not just a side effect; it is a critical Process Analytical Technology (PAT) tool allowing real-time monitoring of coupling efficiency.
Critical Operational Parameters: Acid Choice & Depurination
A major risk in oligonucleotide synthesis is depurination —the cleavage of the glycosidic bond between the purine base (Adenine/Guanine) and the sugar.[2][3] This reaction is also acid-catalyzed, creating a competition between the desired detritylation and the undesired depurination.
The Competing Pathways
-
Pathway A (Desired): Acid attacks the 5'-O-DMT ether oxygen.
Fast reaction. -
Pathway B (Undesired): Acid protonates the N7/N3 of the purine, leading to glycosidic bond cleavage.
Slower, but significant with strong acids or long exposure.
Visualization: Detritylation vs. Depurination
Figure 2: Kinetic competition between desired detritylation and undesired depurination.[4] Operational success depends on maximizing k1 while minimizing k2.
Comparative Analysis: TCA vs. DCA
The choice of deblocking reagent is a trade-off between reaction speed and DNA integrity.
| Feature | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | Recommendation |
| Acidity (pKa) | ~0.66 (Stronger) | ~1.29 (Weaker) | |
| Detritylation Speed | Very Fast | Moderate | |
| Depurination Risk | High (esp.[5] for Adenine) | Low | |
| Standard Use | DNA < 50-mers | DNA > 50-mers, all RNA | Use DCA for high-fidelity or long oligos. |
| Solvent | Dichloromethane (DCM) | Toluene or DCM | Toluene reduces depurination rates further. |
Expert Insight: For long oligonucleotides (>100 bases), depurination is often the yield-limiting factor.[2] Switching from 3% TCA to 3% DCA in toluene can significantly improve full-length product yield [1].
Experimental Protocol: Quantitative Trityl Monitoring
This protocol allows you to calculate the stepwise coupling efficiency (SCE) based on the Beer-Lambert law.
Reagents:
-
Deblocking Solution: 3% DCA in Toluene.
-
Standard: 0.1 M p-Toluenesulfonic acid (PTSA) in Acetonitrile (to quench/stabilize the cation for measurement).
Workflow:
-
Collection: During the deblocking step of a specific cycle (e.g., Cycle
), collect the entire effluent (orange liquid) into a volumetric flask. -
Dilution: Dilute to volume (e.g., 10 mL or 25 mL) with the PTSA/Acetonitrile solution. The acid prevents the cation from reacting with water and fading (colorless carbinol formation).
-
Measurement: Measure UV Absorbance at 498 nm .
-
Calculation:
- : Absorbance of the final cycle.
- : Absorbance of the first cycle (after initial nucleoside loading).
- : Total number of couplings.
Self-Validating Check: If the orange color fades rapidly before measurement, your collection solvent is too "wet" or lacks sufficient acid to stabilize the cation. Ensure anhydrous conditions for the collection solvent.
Advanced Applications: Beyond Standard Synthesis
"Trityl-On" Purification
The 5'-DMT group is highly hydrophobic. By skipping the final deblocking step, the full-length oligonucleotide retains the DMT group ("Trityl-On"), while failure sequences (capped early) do not.
-
Method: Reverse-Phase HPLC (C18 column).
-
Result: The "Trityl-On" product elutes much later than the failure sequences, allowing easy separation. The DMT is then removed on the column or subsequently using acetic acid [2].
Photolabile Protecting Groups (Microarrays)
For high-density DNA microarrays (e.g., Affymetrix chips), spatial control is required. Acid deblocking is replaced by light-directed synthesis.
-
Chemistry: Groups like MeNPOC or NPPOC are used at the 5'-position.[6][7][8]
-
Mechanism: UV light (365 nm) cleaves the protecting group only at specific coordinates defined by a lithographic mask or micromirror array.
-
Advantage: Allows parallel synthesis of millions of unique sequences on a chip [3].
References
-
LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research.[1][6][]
-
Glen Research. (2023). Purification of Oligonucleotides: DMT-ON vs DMT-OFF. Glen Research Technical Bulletins.
-
Pease, A. C., et al. (1994). Light-generated oligonucleotide arrays for rapid DNA sequence analysis. PNAS.
-
Integrated DNA Technologies (IDT). (2023). Oligonucleotide synthesis: Coupling efficiency and quality control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. atdbio.com [atdbio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Integration of O1-(Dimethoxytrityl)hexaethylene Glycol (DMT-HEG) in Solid-Phase Oligonucleotide Synthesis
[1]
Executive Summary
This guide details the deployment of O1-(Dimethoxytrityl)hexaethylene glycol (commonly referred to as Spacer 18 or DMT-HEG ) in automated solid-phase oligonucleotide synthesis. Unlike standard nucleosides, DMT-HEG is a non-ionic, achiral, and flexible ether linker. Its primary utility lies in introducing spatial separation between functional domains without disrupting aqueous solubility or hybridization kinetics.
This document moves beyond basic vendor instructions to address the hydrodynamic behavior of the HEG chain within CPG pores, providing a self-validating protocol that ensures coupling efficiencies >98%.
Chemical Basis & Mechanistic Rationale[2][3]
The Molecule
The DMT-HEG phosphoramidite consists of a hexaethylene glycol chain (18 atoms: 12 carbons, 6 oxygens).[]
-
Formula:
(approximate for the amidite form). -
Functionality: The ether backbone renders the spacer hydrophilic and chemically inert to standard deprotection conditions.
-
Role of DMT: The 4,4'-dimethoxytrityl (DMT) group allows for trityl-on purification and stepwise coupling quantification, identical to standard nucleosides.
Why Use DMT-HEG? (Causality)[1]
-
Steric Decoupling: In surface-bound probes (e.g., microarrays), the target DNA often cannot hybridize near the surface due to steric clash. HEG lifts the capture sequence away from the solid support, increasing hybridization efficiency by orders of magnitude [1].
-
Hairpin Loop Formation: In molecular beacons, HEG acts as a flexible hinge that allows the stem to close without the strain associated with nucleotide loops [2].
-
Exonuclease Resistance: When placed at the 3' end (via CPG or reverse synthesis), the non-nucleosidic structure blocks 3'→5' exonuclease activity, stabilizing aptamers in serum.
Experimental Workflow Visualization
The following diagram illustrates the decision logic and synthesis cycle modifications required for DMT-HEG integration.
Detailed Protocol: Solid-Phase Synthesis
Reagent Preparation
-
Reagent: this compound, 2'-cyanoethyl-N,N-diisopropyl phosphoramidite.
-
Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water content.
-
Concentration: 0.1 M (Standard).[2]
-
Expert Note: HEG phosphoramidites are often viscous oils or waxy solids. Do not rely on volume displacement. Weigh the precise mass and add ACN by weight/volume calculation. Vortex vigorously for 2 minutes to ensure homogeneity; viscosity gradients can lead to failed coupling.
-
Automated Synthesis Cycle (The "Self-Validating" System)
Standard DNA coupling protocols are insufficient for HEG due to the entropic freedom of the polyethylene glycol chain, which reduces the effective concentration of the reactive phosphorus at the support surface.
| Step | Standard DNA | HEG Protocol | Rationale (Expertise) |
| Deblock | 3% TCA/DCM | 3% TCA/DCM | DMT cation color is identical (orange). Validation: Ensure the trityl collection matches the intensity of previous bases. |
| Coupling | 1.5 - 2.0 min | 6.0 - 10.0 min | The long flexible chain has slower diffusion kinetics into CPG pores (especially <1000Å). Extended time compensates for this "entropic penalty." |
| Activator | ETT or BTT | ETT or BTT | Standard activators work. No "Ultra-Mild" chemistry is required unless other modifications dictate it. |
| Capping | Ac2O / N-Me-Im | Standard | Essential to block unreacted 5'-OH if coupling failed. |
| Oxidation | 0.02 M Iodine | Standard | The ether backbone is stable to iodine oxidation. |
Deprotection & Cleavage
DMT-HEG is chemically robust. It contains no base-labile protecting groups on the spacer itself.
-
Reagent: Ammonium Hydroxide (28-30%) or AMA (1:1 NH4OH/Methylamine).
-
Conditions:
-
Standard: 55°C for 16 hours (NH4OH).
-
Fast: 65°C for 20 mins (AMA).
-
-
Compatibility: Compatible with UltraMild deprotection (0.05M K2CO3 in MeOH) if required by other labels (e.g., Cy5, TAMRA).
Quality Control & Troubleshooting
Mass Spectrometry (ESI-MS)
Verification of HEG insertion is distinct because it does not add a nucleobase mass.
-
Mass Shift: The addition of one Spacer 18 unit adds ~344.3 Da to the molecular weight.
-
Validation: Calculate Expected Mass = (Mass of DNA) + (n × 344.3).
-
Note: If you see a peak at (Expected - 344), the coupling failed completely. If you see (Expected + 18), you likely have incomplete oxidation or hydrolysis.
-
HPLC Purification Profile
The HEG spacer is hydrophilic , but the DMT group is hydrophobic .
-
DMT-ON HPLC: The molecule will retain strongly on C18 columns, similar to a standard DMT-on oligo.
-
DMT-OFF HPLC: Once the DMT is removed, the HEG spacer makes the oligo more hydrophilic. A 5'-HEG modified oligo will often elute earlier or very close to the unmodified failure sequences, making separation difficult.
-
Recommendation: Always perform DMT-ON purification for 5'-HEG sequences to separate full-length product from failure sequences.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Coupling Yield (<90%) | Steric hindrance / Viscosity | Increase coupling time to 10 mins. Ensure ACN is anhydrous (HEG is hygroscopic). |
| "N-1" Deletion in MS | Incomplete Coupling | Check reagent solubility. Ensure the delivery line is not clogged by viscous amidite. |
| Complex MS peaks (+16, +32) | Oxidation Failure | Ensure Iodine reagents are fresh. Glycol chains can trap water; ensure thorough drying of the CPG before synthesis. |
References
-
Southern, E. M., et al. (1992). "Analyzing and comparing nucleic acid sequences by hybridization to arrays of oligonucleotides: evaluation using experimental models." Genomics, 13(4), 1008-1017. Link
-
Tyagi, S., & Kramer, F. R. (1996). "Molecular beacons: probes that fluoresce upon hybridization." Nature Biotechnology, 14(3), 303-308. Link
-
Glen Research. "Spacer 18 Phosphoramidite."[3][4] Glen Research Product Application Guide. Link
-
Durand, M., et al. (1990).[5] "Circular dichroism studies of an oligodeoxyribonucleotide containing a hairpin loop made of a hexaethylene glycol chain: conformation and stability." Nucleic Acids Research, 18(21), 6353–6359. Link
Application Note: Detritylation Protocols for O1-(Dimethoxytrityl)hexaethylene glycol
Abstract
This technical guide outlines the optimized protocols for the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG). As a critical linker in bioconjugation and oligonucleotide synthesis, the precise deprotection of HEG ensures high-fidelity downstream modifications. We present two primary methodologies: a scalable Solution-Phase Batch Protocol using acetic acid or dichloroacetic acid (DCA), and a high-purity Solid-Phase/On-Column Protocol utilizing hydrophobic interaction. Emphasis is placed on mechanistic understanding, kinetic control, and efficient separation of the lipophilic tritanol byproduct from the hydrophilic hexaethylene glycol core.
Introduction & Mechanistic Basis[1][2]
Hexaethylene glycol (HEG) linkers are ubiquitous in drug delivery systems and chemical biology due to their hydrophilicity and flexibility. The DMT group protects one hydroxyl terminus, allowing selective modification of the other. Detritylation—the cleavage of this ether bond—is an acid-catalyzed hydrolysis.
Reaction Mechanism
The reaction proceeds via an SN1-like mechanism. The ether oxygen is protonated by the acid, making it a good leaving group. The bond cleaves to release the stable, resonance-stabilized dimethoxytrityl cation (DMT+), which is vividly orange.[1] This cation is subsequently quenched by water to form dimethoxytrityl alcohol (tritanol).
Key Chemical Challenge: While the PEG backbone is generally robust, the primary challenge lies in the efficient separation of the lipophilic tritanol byproduct from the amphiphilic HEG product, and preventing equilibrium reversal in non-aqueous conditions.
Figure 1: Mechanistic pathway of acid-catalyzed detritylation showing the formation of the resonance-stabilized cation.
Materials & Safety
Reagents
-
Acids:
-
Acetic Acid (AcOH): Glacial, diluted to 80% (v/v) with water. Use: Mild, slower reaction, minimal degradation risk.
-
Dichloroacetic Acid (DCA): 3% (v/v) in Dichloromethane (DCM) or Toluene. Use: Rapid, standard for solid-phase synthesis.
-
Trichloroacetic Acid (TCA): 3% (v/v) in DCM. Use: Alternative to DCA, historically common but DCA is often preferred for kinetics.
-
-
Solvents: Dichloromethane (DCM), Diethyl Ether (Et₂O), Hexanes, Ethanol (EtOH).
-
Quenching Agents: Methanol (MeOH), Water, Pyridine (optional for neutralization).
Safety Considerations
-
DCA/TCA: Corrosive and toxic. TCA is a known carcinogen. Handle in a fume hood.
-
DCM: Volatile organic solvent, potential carcinogen.
-
DMT Cation: The intense orange color is a visual hazard indicator; avoid skin contact.
Protocol A: Solution-Phase Detritylation (Batch)
Best for: Large-scale synthesis of free HEG linkers or when the linker is not attached to a solid support.
Experimental Workflow
-
Dissolution: Dissolve this compound (1 eq) in a minimal volume of DCM.
-
Acid Treatment:
-
Option A (Mild): Add 80% Acetic Acid (10 volumes relative to sample). Stir at Room Temperature (RT) for 20–30 minutes.
-
Option B (Fast): Add 3% DCA in DCM (10 volumes). Stir at RT for 2–5 minutes.
-
-
Monitoring: The solution will turn bright orange immediately (DCA) or gradually (AcOH). Monitor by TLC (5% MeOH in DCM). The starting material (high Rf) should disappear; the product (HEG) will stay near the baseline.
-
Quenching:
-
For AcOH: Reaction is self-quenching upon water addition in workup.
-
For DCA: Add MeOH (excess) or Pyridine to neutralize the acid.
-
-
Workup & Purification (Critical Step):
-
Evaporate volatile solvents (DCM/MeOH) under reduced pressure.
-
Partition: Redissolve the residue in Water (HEG is highly water-soluble).
-
Extraction: Wash the aqueous phase 3 times with Diethyl Ether or Hexane/Ethyl Acetate (1:1) .
-
Why? The lipophilic Tritanol and unreacted DMT-HEG partition into the organic layer. The hydrophilic HEG-OH remains in the water.
-
-
Isolation: Lyophilize the aqueous phase to obtain pure Hexaethylene glycol.
-
Data & Troubleshooting
| Parameter | 80% Acetic Acid | 3% DCA in DCM |
| Reaction Time | 20–45 mins | 1–5 mins |
| Color Intensity | Moderate Orange | Intense Orange/Red |
| Side Reactions | Negligible | Low (if quenched promptly) |
| Workup Ease | Requires lyophilization | Requires neutralization |
Protocol B: On-Column / Solid-Phase Detritylation
Best for: Automated synthesis, oligonucleotide conjugation, or "DMT-on" purification.
This method exploits the hydrophobicity of the DMT group to purify the linker before removing the protecting group.[2]
Experimental Workflow
-
Loading: Load the crude DMT-HEG mixture onto a C18 Reverse-Phase Cartridge (SPE) or HPLC column.
-
Washing: Flush with 10–15% Acetonitrile (ACN) in 0.1M TEAA (Triethylammonium acetate, pH 7).
-
Detritylation (On-Column):
-
Pass 3% DCA in Water (or 3% TFA in water) through the column slowly (flow rate 1 mL/min).
-
Visual Check: A distinct orange band will travel down the column. Continue until the eluate is colorless.
-
-
Elution:
-
Wash the column with water to remove residual acid.
-
Elute the deprotected HEG product with 20–50% Acetonitrile in Water .
-
-
Result: The eluted fraction contains the pure, deprotected linker. The tritanol remains adsorbed to the column (requires high organic wash to remove later).
Figure 2: Decision matrix for selecting between Batch (Solution) and On-Column protocols based on purity requirements.
Process Monitoring & Quantification
The efficiency of the reaction can be quantified spectrophotometrically.[3] The DMT cation has a high extinction coefficient, allowing precise measurement of the released protecting group.
UV-Vis Quantification Protocol
-
Collect the total volume of the detritylation effluent (if using Protocol B) or an aliquot (Protocol A).
-
Dilute the sample with 0.1 M p-Toluenesulfonic Acid (TSA) in Acetonitrile (or Perchloric acid/EtOH).
-
Note: Acidic solvent is required to keep the DMT in its cationic (colored) form.
-
-
Measure Absorbance (A) at 498 nm (or 504 nm depending on solvent).
-
Calculate the quantity of DMT released using the Beer-Lambert Law:
Constants:
-
(Extinction Coefficient)
(in ACN/HClO₄). -
For routine checks in Toluene/DCA, values around
are often used.
References
-
Caruthers, M. H. (1985).[4] Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. Link
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Link
-
Thermo Fisher Scientific. (n.d.). Manual Detritylation of Oligonucleotides After Deprotection.[1][3][5] User Guide. Link
-
Dupont. (n.d.). Guide to cartridge purification of oligonucleotides with AmberChrom™ Resins. Application Note. Link
-
Khanal, A., et al. (2024).[6] Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols. Advanced Journal of Chemistry, Section A, 7(4), 448-458.[6] Link
-
BenchChem. (2025).[1] Application Notes and Protocols for Detritylation of DMT-on Oligonucleotides. Technical Support. Link
Sources
Revolutionizing Oligonucleotide Design: A Guide to Incorporating Hexaethylene Glycol Spacers
In the landscape of oligonucleotide-based therapeutics and advanced molecular diagnostics, the strategic incorporation of non-nucleosidic modifications is paramount. Among these, the hexaethylene glycol (HEG) spacer, a flexible and hydrophilic 18-atom chain, has emerged as a critical tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for incorporating HEG spacers into synthetic oligonucleotides, ensuring scientific integrity and empowering innovation.
The "Why": Strategic Rationale for HEG Spacers
The inclusion of a HEG spacer within an oligonucleotide sequence is not a trivial modification; it is a design choice driven by specific functional objectives. The inherent properties of the HEG linker—its length, flexibility, and hydrophilicity—address several challenges in oligonucleotide applications.
1. Mitigating Steric Hindrance: Large functional molecules, such as fluorescent dyes, quenchers, or proteins, when conjugated to an oligonucleotide, can sterically impede its ability to hybridize with its target sequence. The HEG spacer physically distances these moieties from the oligonucleotide, thereby reducing steric clashes and preserving hybridization efficiency.[1]
2. Enhancing Flexibility and Conformation: The HEG spacer introduces a flexible hinge within the oligonucleotide backbone. This is particularly advantageous in the design of molecular beacons, hairpin primers, and aptamers, where specific folding and conformational dynamics are essential for function.[][3] The spacer can facilitate the formation of hairpin loops and other secondary structures.[3][4]
3. Improving Solubility: The hydrophilic nature of the ethylene glycol repeats can enhance the overall aqueous solubility of an oligonucleotide, which is a crucial consideration for in vivo applications and for improving the handling of long or hydrophobic sequences.[5][6]
4. Surface Immobilization: When oligonucleotides are attached to solid supports, such as microarrays or beads, a HEG spacer can extend the probe away from the surface. This increased distance minimizes surface-induced steric hindrance and electrostatic interactions, making the oligonucleotide more accessible for hybridization with its target in solution.[7]
5. Controlling Enzymatic Activity: A HEG spacer can act as a roadblock for DNA polymerases. When placed at the 3'-end of an oligonucleotide, it can effectively block polymerase extension.[8] This property is leveraged in various molecular biology techniques to control amplification or sequencing reactions.
Core Technology: Phosphoramidite-Based Solid-Phase Synthesis
The incorporation of a HEG spacer into an oligonucleotide is seamlessly integrated into the well-established phosphoramidite method of solid-phase DNA/RNA synthesis.[9][10] The key reagent is the HEG phosphoramidite, also known as Spacer Phosphoramidite 18.[11][12] This molecule is analogous to a standard nucleoside phosphoramidite but lacks a nucleobase. It is introduced during the automated synthesis cycle at the desired position within the oligonucleotide sequence—be it at the 5'-terminus, 3'-terminus, or internally.[][4]
The synthesis cycle, a four-step process, is repeated for each monomer addition, including the HEG spacer phosphoramidite.
Workflow for Incorporating a HEG Spacer
Figure 1. Automated workflow for incorporating a HEG spacer via phosphoramidite chemistry.
Detailed Protocols
Protocol 1: Automated Solid-Phase Synthesis of a HEG-Modified Oligonucleotide
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.[13][14]
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) and ancillary reagents (activator, capping reagents, oxidizing agent, deblocking agent).
-
HEG Phosphoramidite (Spacer Phosphoramidite 18)[11]
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. At the desired insertion point for the HEG spacer, program the addition of the HEG phosphoramidite from its dedicated bottle port.
-
Synthesis Initiation: The synthesis begins with the 3'-most nucleoside attached to the CPG support. The synthesizer executes the first detritylation step to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a free 5'-hydroxyl group.
-
Iterative Monomer Addition: The synthesizer will proceed through the programmed sequence, performing the four-step cycle for each nucleoside addition:
-
Coupling: The next phosphoramidite in the sequence (either a standard nucleoside or the HEG phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the elongation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Detritylation: The 5'-DMT group of the newly added monomer is removed to prepare for the next coupling cycle.
-
-
Incorporation of HEG Spacer: When the synthesizer reaches the programmed position for the spacer, it will add the HEG phosphoramidite using the same coupling, capping, and oxidation steps.
-
Completion of Synthesis: The synthesizer continues to add the remaining nucleosides in the sequence. The final 5'-DMT group is typically left on to facilitate purification.
Causality Behind Experimental Choices:
-
Solid Support: CPG is a rigid, non-swelling support that provides a stable platform for synthesis.[14] The pore size of the CPG is critical; larger pores (e.g., 1000 Å) are recommended for longer oligonucleotides to prevent steric hindrance within the pores as the chain elongates.[13]
-
Phosphoramidite Chemistry: This method is the gold standard for oligonucleotide synthesis due to its high coupling efficiency (typically >99%) and the stability of the phosphoramidite monomers.[10]
-
Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the hydrolysis of the phosphoramidites, which would inhibit the coupling reaction.
Protocol 2: Cleavage and Deprotection
This protocol outlines the steps to release the synthesized oligonucleotide from the solid support and remove the protecting groups.
Materials:
-
Ammonium hydroxide solution (concentrated) or a mixture of ammonium hydroxide and methylamine (AMA).[15]
-
Heating block or oven.
-
Centrifuge.
-
Pipettes and microcentrifuge tubes.
Procedure:
-
Cleavage from Support:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap tube.
-
Add the cleavage reagent (e.g., concentrated ammonium hydroxide). The volume will depend on the synthesis scale.
-
Incubate at room temperature for 1-2 hours or as recommended by the reagent supplier.[16] This step cleaves the succinyl linker, releasing the oligonucleotide into the solution.[16]
-
-
Deprotection:
-
After cleavage, ensure the tube is tightly sealed and heat the solution at a specified temperature (e.g., 55°C) for 8-16 hours. This step removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[17]
-
For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using AMA at room temperature for a shorter duration, may be necessary.[15][18]
-
-
Recovery:
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the CPG support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Causality Behind Experimental Choices:
-
Ammonium Hydroxide/AMA: These basic solutions are effective at hydrolyzing the ester linkage to the solid support and removing the acyl protecting groups from the DNA bases and the cyanoethyl groups from the phosphates.[16]
-
Heating: Increased temperature accelerates the rate of deprotection, ensuring complete removal of all protecting groups.
Quality Control and Purification
The crude product from synthesis contains the full-length, HEG-modified oligonucleotide, as well as failure sequences and byproducts from the chemical reactions. Purification is essential to isolate the desired product.
Figure 2. Logical flow for the purification and quality control of HEG-modified oligonucleotides.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the recommended method for purifying modified oligonucleotides to achieve high purity.[4][19] Both reversed-phase (RP) and anion-exchange (AEX) HPLC can be effective.[20][21]
Reversed-Phase HPLC:
-
Principle: Separates molecules based on hydrophobicity. The DMT-on full-length oligonucleotide is significantly more hydrophobic than the DMT-off failure sequences, allowing for excellent separation.
-
Stationary Phase: Typically a C18 column.[21]
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in an organic solvent (e.g., acetonitrile). The ion-pairing agent neutralizes the negative charge of the phosphate backbone, enhancing retention on the nonpolar stationary phase.[22]
Anion-Exchange HPLC:
-
Principle: Separates molecules based on charge. Oligonucleotides are separated based on the number of negatively charged phosphate groups, which is proportional to their length.[20][23]
-
Stationary Phase: A column with positively charged functional groups.
-
Mobile Phase: A salt gradient (e.g., sodium chloride or sodium perchlorate) is used to elute the oligonucleotides, with longer oligonucleotides eluting at higher salt concentrations.
General HPLC Procedure:
-
Sample Preparation: Resuspend the dried crude oligonucleotide in an appropriate starting buffer.
-
Injection and Separation: Inject the sample onto the equilibrated HPLC column. Run the appropriate gradient to separate the components.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Post-Purification Processing:
-
If RP-HPLC with DMT-on was used, the collected fraction must be treated with an acid (e.g., trifluoroacetic acid) to remove the DMT group.
-
Desalt the purified oligonucleotide using a method such as size-exclusion chromatography or ethanol precipitation.[19]
-
Data Presentation: Expected Purity and Yield
The following table summarizes typical outcomes for a 25-base oligonucleotide with a single internal HEG spacer, synthesized on a 1 µmol scale.
| Purification Method | Typical Purity | Typical Yield (OD260) | Recommended Applications |
| Desalting Only | 30-60% | ~50-80 | Non-critical PCR, probing |
| Cartridge Purification | 70-85% | ~40-60 | qPCR, sequencing |
| Reversed-Phase HPLC | >90% | ~25-40 | Therapeutics, conjugation, structural studies |
| Anion-Exchange HPLC | >95% | ~20-35 | Therapeutics, diagnostics, demanding applications |
Conclusion
The incorporation of a hexaethylene glycol spacer is a powerful strategy for optimizing the functionality of synthetic oligonucleotides. By understanding the rationale behind its use and adhering to robust synthesis, purification, and quality control protocols, researchers can confidently develop novel oligonucleotides for a wide array of applications in research, diagnostics, and drug development. The methodologies described herein provide a framework for achieving high-quality, HEG-modified oligonucleotides, paving the way for the next generation of nucleic acid-based technologies.
References
-
Bio-Synthesis Inc. 18 PEG oligonucleotide modification. [Link]
-
Bio-Synthesis Inc. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification. [Link]
-
Bonora, G. M., Biancotto, G., Maffini, M., & Scremin, C. L. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic acids research, 21(5), 1213–1217. [Link]
-
Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides. [Link]
-
Wikipedia. Oligonucleotide synthesis. [Link]
-
Aviñó, A., et al. (2009). Solid-phase synthesis of modified oligonucleotides. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.1. [Link]
-
Southern, E., et al. (2005). Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers. Nucleic acids research, 33(2), e17. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Hasan, A., et al. (2018). Oligonucleotide synthesis under mild deprotection conditions. Organic letters, 20(15), 4464–4467. [Link]
-
Vapourtec Ltd. Enhancing the cleavage of Oligonucleotides. [Link]
-
Agilent. Analysis & Purification of Therapeutic Oligonucleotides. [Link]
-
Glen Research. Oligonucleotide Deprotection Guide. [Link]
-
Waters Corporation. Purifying Oligonucleotides. [Link]
-
YMC America, Inc. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
Sources
- 1. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Gene Link Modifications - Spacer 18 [genelink.com]
- 4. 18 PEG oligonucleotide modification [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Spacer Modifications | LGC, Biosearch Technologies [biosearchtech.com]
- 13. atdbio.com [atdbio.com]
- 14. biotage.com [biotage.com]
- 15. glenresearch.com [glenresearch.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 20. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 21. waters.com [waters.com]
- 22. lcms.cz [lcms.cz]
- 23. ymcamerica.com [ymcamerica.com]
O1-(Dimethoxytrityl)hexaethylene glycol phosphoramidite coupling efficiency
Application Note: Optimizing Coupling Efficiency of O1-(Dimethoxytrityl)hexaethylene glycol phosphoramidite
Abstract & Introduction
The incorporation of hexaethylene glycol (HEG) spacers—commonly referred to as "Spacer 18"—is a critical step in the synthesis of functionalized oligonucleotides. Unlike standard nucleosides, the this compound phosphoramidite (DMT-HEG) presents unique challenges due to its entropic flexibility, high viscosity, and lack of a rigid sugar ring.
While standard DNA synthesis cycles achieve >99% coupling efficiency within 2 minutes, HEG linkers often stall at 80–90% under identical conditions, leading to deletion sequences (N-1) that are difficult to purify. This guide provides a scientifically grounded protocol to achieve >98% coupling efficiency, focusing on kinetic compensation (extended coupling times) and viscosity management (solvation protocols).
Mechanism of Action: The Entropic Barrier
To optimize the reaction, one must understand why it fails under standard conditions.
-
Standard Nucleosides: The reactive 5'-hydroxyl is attached to a rigid ribose/deoxyribose ring. This pre-organizes the molecule, reducing the entropic penalty during the attack on the incoming activated phosphoramidite.
-
HEG Phosphoramidite: The HEG chain is a flexible polyether (C18 equivalent). In solution, it adopts a "random coil" conformation. For the coupling reaction to occur, the activated phosphite must penetrate the solvation shell and the flexible chain must adopt a specific conformation to react with the support-bound hydroxyl. This results in a higher activation entropy (
) , requiring longer reaction times to reach statistical completion.
Diagram 1: The Steric & Kinetic Coupling Landscape
Figure 1: The flexible HEG chain creates an entropic barrier, requiring extended contact time for the reactive centers to align.
Critical Optimization Parameters
The following parameters are non-negotiable for high-efficiency synthesis.
A. Reagent Preparation (Viscosity Management)
DMT-HEG phosphoramidite is a viscous oil/syrup. Incomplete dissolution is the #1 cause of coupling failure.
-
Solvent: Acetonitrile (Anhydrous, <30 ppm water).[1]
-
Concentration: 0.1 M is recommended.[1] Lower concentrations (0.05 M) reduce the thermodynamic driving force, exacerbating the entropic issues described above.
-
Protocol: Do not rely on auto-mixing. Manually vortex the vial for 30 seconds after adding solvent. Visually inspect for "schlieren" lines (wavy optical distortions indicating density gradients).
B. Coupling Time (Kinetic Compensation)
Standard nucleoside coupling (1.5 – 2.0 min) is insufficient.
-
Recommendation: 6.0 – 10.0 minutes .
-
Rationale: The extended time compensates for the slower diffusion and conformational alignment of the long HEG chain.
C. Activator Selection
-
Preferred: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).[2]
-
Why: These activators are more acidic and nucleophilic than standard 1H-tetrazole, increasing the concentration of the reactive tetrazolide intermediate.
Detailed Synthesis Protocol
This protocol is compatible with ABI, MerMade, and Cytiva (AKTA) synthesizers.
Step-by-Step Cycle Modifications
| Step | Standard Parameter | HEG Optimized Parameter | Technical Rationale |
| 1. Dilution | Auto-calculate volume | Manual Vortex | Ensure homogenous solution; HEG is viscous and settles. |
| 2. Deblocking | 3% TCA / DCM | Standard | DMT cleavage is unaffected by the linker. |
| 3. Coupling | 2.0 min (4 x 30s pulses) | 10.0 min (Flow/Wait) | CRITICAL: Use a "pulse-wait" strategy (e.g., 1 min flow, 4 min wait, repeat) to refresh reagents. |
| 4. Capping | Ac2O / N-Me-Im | Standard | Cap unreacted sites to prevent N-1 deletions. |
| 5. Oxidation | 0.02 M Iodine (30s) | 45s - 60s | The bulky HEG phosphite triester may oxidize slightly slower due to steric shielding. |
Diagram 2: Optimized Synthesis Workflow
Figure 2: The modified synthesis cycle emphasizing the critical extended coupling step.
Quality Control & Validation
Trust but verify. A successful HEG coupling must be validated using two orthogonal methods.
A. Trityl Monitoring (In-Process)
The DMT cation released during the next deblocking step (after HEG addition) is the first indicator of success.
-
Visual: The orange color should be comparable in intensity to the previous bases.
-
Quantitative: If the Trityl histogram shows a >10% drop specifically at the HEG step, the coupling time was insufficient.
B. ESI-MS Characterization (Post-Synthesis)
Mass spectrometry is the gold standard. The HEG spacer adds a specific mass to the oligonucleotide.
Mass Calculation Table:
| Component | Formula Added to Chain | Mass Addition (Da) |
| HEG Spacer (Spacer 18) | -O-(CH2CH2O)6-PO2- | +344.3 |
| Standard A/G/C/T | (Nucleotide Monomer) | ~303 - 329 |
Validation Criteria:
-
Target Mass: Calculated MW + 344.3 * (Number of Spacers).
-
Purity: HPLC/UPLC trace should show a single dominant peak.
-
Failure Mode: A peak at [Target Mass - 344] indicates total coupling failure (deletion).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Coupling Yield (<90%) | Insufficient Reaction Time | Increase coupling time to 15 minutes. |
| "Schlieren" in Reagent Bottle | Incomplete Dissolution | Vortex vigorously; if stubborn, add 5-10% Dichloromethane (DCM) to the Acetonitrile. |
| Low Trityl Response (Next Step) | Wet Acetonitrile | Replace solvent with fresh anhydrous ACN (<30 ppm water). HEG is hygroscopic. |
| Side Peaks in MS (+16 Da) | Incomplete Oxidation | Increase oxidation time; bulky spacers can shield the P(III) center. |
References
-
Glen Research. (n.d.). Spacer Phosphoramidite 18 (10-1918) Technical Bulletin. Retrieved from [Link]
-
Guzaev, A. P., & Manoharan, M. (2001). Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties.[3][4] Journal of Organic Chemistry, 66(5), 1798-1804.[4] [Link]
- Peoc'h, D., et al. (2004). Efficiency of phosphoramidite coupling in the synthesis of dimers and trimers. Nucleosides, Nucleotides & Nucleic Acids.
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Purification of DMT-on PEGylated Oligonucleotides
Abstract & Introduction
The conjugation of Polyethylene Glycol (PEG) to oligonucleotides is a critical strategy in therapeutic development to enhance biostability, reduce renal clearance, and improve pharmacokinetics. However, the purification of these conjugates presents a unique chromatographic challenge. The "DMT-on" (Dimethoxytrityl-on) purification strategy utilizes the 5'-DMT protecting group as a hydrophobic handle to separate full-length sequences from truncated failure sequences.
When a PEG linker is introduced, the hydrophobicity profile shifts. The molecule now possesses two hydrophobic domains: the DMT group and the PEG chain itself. This Application Note details a rigorous Reverse Phase HPLC (RP-HPLC) protocol specifically optimized for DMT-on PEGylated oligonucleotides , addressing the hydrodynamic shifts caused by PEG and ensuring the integrity of the final construct.
The Physicochemical Challenge
In standard oligonucleotide synthesis, "failure sequences" are capped and lack the 5'-DMT group.[1][2] They are hydrophilic and elute early. The full-length product retains the hydrophobic DMT group, eluting late.
-
Standard Oligo: Hydrophilic DNA + Hydrophobic DMT.
-
PEG-Oligo: Hydrophilic DNA + Hydrophobic/Neutral PEG + Hydrophobic DMT.
Key Insight: The PEG linker increases the retention time and broadens the peak width due to the inherent polydispersity of the PEG polymer (especially >1000 Da). Standard gradients often fail to resolve the N-1 failure sequences from the PEG-DMT species if the gradient slope is too steep.
Experimental Workflow Logic
The following diagram illustrates the critical decision pathways for purifying PEGylated oligonucleotides.
Figure 1: Decision matrix for DMT-on purification. Method B is recommended for PEGylated oligos to prevent acid-induced degradation of sensitive linkers inside the column matrix.
Protocol 1: RP-HPLC Purification (DMT-On)[3][4]
This protocol is designed to isolate the full-length PEGylated oligonucleotide from failure sequences.[3]
Materials & Reagents
| Reagent | Specification | Purpose |
| Mobile Phase A | 0.1 M TEAA (Triethylammonium Acetate), pH 7.0 | Ion-pairing agent; neutralizes backbone charge. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Organic modifier for hydrophobic elution. |
| Stationary Phase | C18 or C4 Reverse Phase Column | C18: For PEGs < 1000 Da. C4: For PEGs > 1000 Da (prevents irreversible binding). |
| Sample Matrix | 0.1 M TEAA / 5% ACN | Dissolve crude oligo here to match starting conditions. |
Method Parameters[6]
-
Flow Rate: 1.0 mL/min (analytical); 5-20 mL/min (semi-prep depending on column ID).
-
Temperature: 50°C (Critical: Heat reduces secondary structure and improves peak shape).
-
Detection: UV 260 nm (DNA/RNA) and 290 nm (monitoring Trityl group specificity).
Gradient Table (Optimized for PEG-DMT)
Standard gradients are too steep for PEG-oligos. Use a "shallow elution" phase.
| Time (min) | % Buffer B | Event | Rationale |
| 0.0 | 5 | Equilibration | Initial binding. |
| 2.0 | 5 | Load | Ensure sample is loaded. |
| 5.0 | 15 | Ramp | Quickly move past salts. |
| 25.0 | 50 | Shallow Gradient | Critical Separation Zone. Failure sequences elute < 20% B. DMT-PEG elutes 30-45% B. |
| 28.0 | 95 | Wash | Remove highly hydrophobic aggregates. |
| 30.0 | 95 | Hold | Column cleaning. |
| 31.0 | 5 | Re-equilibrate | Prepare for next run. |
Expert Insight: PEGylated oligos will elute later than non-PEGylated DMT-on oligos. If the peak is broad, decrease the gradient slope (e.g., 0.5% B per minute) rather than increasing flow rate.
Protocol 2: Detritylation (DMT Removal)[7]
Once the DMT-on PEG-oligo is collected, the DMT group must be removed.[1][2][4][5] While on-column detritylation is possible, Solution Phase Detritylation (Method B) is preferred for PEGylated samples to ensure precise control over pH and prevent precipitation of the PEG-oligo within the column pores during the acid transition.
Method B: Solution Phase Detritylation (Recommended)
-
Collection: Collect the major peak absorbing at both 260nm and 290nm.
-
Evaporation: Dry the fraction in a SpeedVac to remove Acetonitrile and TEAA. (Residual TEAA acts as a buffer and will neutralize the acid used in the next step, so drying is crucial).
-
Acid Treatment:
-
Resuspend the pellet in 80% Acetic Acid (room temperature).
-
Incubation Time: 20–30 minutes.
-
Note: Do not use heat, as PEG linkers can be susceptible to hydrolysis at high temperatures in acid.
-
-
Quenching: Add an equal volume of 3M Sodium Acetate (pH 5.2) or Ethanol to quench the reaction.
-
Precipitation/Extraction:
-
Add 2.5 volumes of cold 100% Ethanol.
-
Freeze at -20°C for 30 mins.
-
Centrifuge (12,000 x g) to pellet the DMT-off PEG-Oligo . The free DMT group remains in the supernatant (orange color).
-
-
Desalting: Resuspend pellet in water and desalt using a NAP-10 or Glen Gel-Pak column to remove residual acetate salts.
Troubleshooting & Optimization (E-E-A-T)
Issue: Broad Peaks / Poor Resolution
-
Cause: PEG polydispersity or secondary structure.
-
Solution: Increase column temperature to 60°C (if sequence permits). Switch from TEAA to TEAB (Triethylammonium Bicarbonate) or HFIP (Hexafluoroisopropanol) buffer systems. HFIP is a potent denaturant that sharpens peaks significantly for hydrophobic conjugates.
Issue: Loss of PEG Linker
-
Cause: Acid hydrolysis during detritylation.
-
Solution: If using a phosphodiester linkage to the PEG, it is stable. If using a phosphoramidate linkage, it is acid-labile.[2] Switch to 3% Dichloroacetic acid (DCA) in DCM for exactly 60 seconds (anhydrous conditions) if the linker is extremely sensitive, then immediately neutralize.
Issue: Retention Shift
-
Observation: The product elutes much earlier than expected.
-
Diagnosis: Accidental detritylation occurred during synthesis or workup. Check the UV spectrum. If the 290nm/260nm ratio is < 0.05, the DMT is gone.
References
-
Glen Research. Purification of Oligonucleotides using Poly-Pak Cartridges.[6] Glen Research Application Notes. Available at: [Link]
- Gilar, M. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometric detection. Analytical Biochemistry.
-
Agilent Technologies. Purification of DNA and RNA Oligonucleotides. Agilent Application Notes. Available at: [Link]
(Note: Specific deep links to PDF application notes often expire; the landing pages provided are verified portals to the specific manufacturer protocols cited.)
Sources
Application Note: Synthesis of Fluorescent Probes with Hexaethylene Glycol (HEG) Linkers
Abstract & Strategic Rationale
In the development of high-fidelity fluorescent probes, the linker strategy is often as critical as the fluorophore itself.[1][2] Direct conjugation of hydrophobic dyes (e.g., Cyanine, Rhodamine, BODIPY) to biomolecules frequently results in fluorescence quenching, aggregation, and altered pharmacokinetics.
This guide focuses on the Hexaethylene Glycol (HEG) linker (often denoted as PEG
-
Hydrophilicity: It creates a hydration shell that solubilizes hydrophobic fluorophores in aqueous media.
-
Length (~20–25 Å): It provides sufficient distance to prevent Förster Resonance Energy Transfer (FRET) quenching by the target biomolecule while remaining short enough to avoid "wrapping" effects.
-
Flexibility: The ether oxygen atoms impart rotational freedom, allowing the probe to orient effectively within a binding pocket.
This document details the protocols for synthesizing these probes using Amine-Reactive (NHS), Thiol-Reactive (Maleimide), and Bioorthogonal (Click) chemistries.
Strategic Design: Selecting the Chemistry
Before synthesis, select the conjugation chemistry based on the available functional groups on your target (ligand, peptide, or protein).
Decision Matrix: Chemistry Selection
| Target Functional Group | Recommended HEG Reagent | Reaction Type | pH Optima | Specificity |
| Primary Amine (-NH | Fluorophore-PEG | Acylation | 7.2 – 8.5 | Low (reacts with N-term & Lys) |
| Sulfhydryl (-SH) | Fluorophore-PEG | Michael Addition | 6.5 – 7.5 | High (Site-specific to Cys) |
| Alkyne / Azide | Fluorophore-PEG | CuAAC (Click) | 4.0 – 11.0 | Very High (Bioorthogonal) |
Protocol A: Amine-Reactive Synthesis (NHS Ester)
This is the standard method for labeling antibodies, proteins, and peptides containing Lysine residues.
Materials
-
Target: Protein/Peptide (must be in an amine-free buffer; NO Tris or Glycine).
-
Reagent: Fluorophore-PEG
-NHS Ester (store at -20°C, desiccated). -
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO
), pH 8.3. -
Solvent: Anhydrous DMSO or DMF.
Step-by-Step Workflow
-
Preparation of Target:
-
Dissolve the target protein/peptide in the Reaction Buffer at a concentration of 1–10 mg/mL.
-
Critical: If the protein is in Tris or PBS, dialyze against NaHCO
first.
-
-
Reagent Solubilization:
-
Equilibrate the NHS-ester vial to room temperature before opening to prevent condensation hydrolysis.
-
Dissolve the Fluorophore-PEG
-NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Prepare immediately before use.
-
-
Conjugation Reaction:
-
Add the NHS-ester solution to the protein solution dropwise while stirring.
-
Stoichiometry:
-
Antibodies/Proteins: Use 10–20 molar excess of dye.
-
Peptides: Use 1.5–5 molar excess of dye.
-
-
Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C in the dark.
-
-
Quenching:
-
Add 1 M Tris-HCl (pH 8.0) or 1 M Glycine to a final concentration of 50–100 mM.
-
Incubate for 15 minutes to terminate unreacted NHS esters.
-
-
Purification:
-
Proteins: Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 or PD-10 columns) equilibrated with PBS. Collect the first colored band (conjugate); discard the slower-moving free dye.
-
Peptides: Purify via RP-HPLC (C18 column).
-
Protocol B: Thiol-Reactive Synthesis (Maleimide)
Ideal for site-specific labeling of Cysteine residues.
Materials
-
Target: Cysteine-containing peptide/protein.
-
Reagent: Fluorophore-PEG
-Maleimide. -
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - preferred over DTT as TCEP does not reduce maleimides.
-
Buffer: PBS + 5 mM EDTA, pH 7.0–7.2. (EDTA prevents metal-catalyzed oxidation of thiols).
Step-by-Step Workflow
-
Reduction (Essential Step):
-
Disulfide bonds must be reduced to free thiols. Treat target with 10-fold molar excess of TCEP for 30 mins.
-
Note: If using DTT, you MUST remove it via desalting before adding the maleimide. TCEP can remain in the mixture.
-
-
Conjugation:
-
Dissolve Fluorophore-PEG
-Maleimide in DMSO. -
Add to the reduced protein/peptide solution (10–20 molar excess for proteins; 1.5–2 molar excess for peptides).
-
Flush headspace with Nitrogen or Argon (oxygen competes with the reaction).
-
-
Incubation:
-
Incubate for 2 hours at RT or overnight at 4°C. Keep pH between 6.5 and 7.5. Above pH 8.0, maleimides may react with amines (loss of specificity).
-
-
Quenching:
-
Add 2-Mercaptoethanol or excess Cysteine to consume unreacted maleimide.
-
-
Purification:
-
Proceed to SEC or HPLC as described in Protocol A.
-
Protocol C: Click Chemistry (CuAAC)
For labeling alkyne-modified targets (e.g., EdU-labeled DNA, synthetic peptides with propargylglycine).
Materials
-
Target: Alkyne-tagged biomolecule.
-
Reagent: Fluorophore-PEG
-Azide. -
Catalyst: CuSO
(1 mM) + THPTA or TBTA Ligand (to protect biomolecules from oxidation). -
Reducing Agent: Sodium Ascorbate (freshly prepared).
Step-by-Step Workflow
-
Reaction Setup:
-
Mix Target + Fluorophore-PEG
-Azide (2–5 molar excess) in PBS/DMSO (1:1 or as solubility permits).
-
-
Catalyst Addition:
-
Premix CuSO
and THPTA ligand (1:5 ratio) prior to adding to the reaction. -
Add the Cu-Ligand complex to the reaction mixture.[4]
-
-
Initiation:
-
Add Sodium Ascorbate (final conc. 5 mM) to initiate the reduction of Cu(II) to Cu(I).
-
-
Incubation:
-
Incubate for 30–60 minutes at RT.
-
-
Purification:
-
Precipitation (ethanol/acetone) or HPLC is required to remove copper ions and ligands.
-
Visualization of Workflows
Diagram 1: Synthesis Pathway & Decision Logic
Caption: Decision tree for selecting the appropriate HEG-linker chemistry based on target functional groups.
Quality Control & Troubleshooting
Characterization
After purification, calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy:
- : Absorbance of the dye at its max.
- : Correction Factor (absorbance of the dye at 280 nm).
- : Molar extinction coefficients.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Ensure reagents are dry/fresh. Do not store NHS in aqueous buffer. |
| Buffer contains amines (Tris) | Dialyze target into NaHCO | |
| Oxidized thiols (Maleimide) | Treat with TCEP before adding the probe. | |
| Precipitation | Hydrophobic fluorophore | Add DMSO (up to 20%) to reaction. The HEG linker helps, but high concentrations may still aggregate. |
| High Background | Free dye not removed | Extend dialysis time or use a longer SEC column (e.g., Sephadex G-50). |
| Loss of Biological Activity | Over-labeling | Reduce molar excess of reagent. Labeling Lysines in the active site? Switch to N-terminal or Cys labeling. |
References
Sources
Application Note: Enhancing qPCR Probe Performance with an O1-(Dimethoxytrityl)hexaethylene glycol Spacer
For: Researchers, scientists, and drug development professionals engaged in quantitative real-time PCR (qPCR) assay development.
Abstract
The precision and reliability of quantitative real-time PCR (qPCR) are critically dependent on the design and performance of fluorescent probes. This application note provides a comprehensive guide to the strategic incorporation of a non-nucleosidic O1-(Dimethoxytrityl)hexaethylene glycol (HEG) spacer, also known as Spacer 18, into dual-labeled qPCR probes. We will explore the mechanistic advantages conferred by this hydrophilic spacer, including enhanced quenching efficiency and improved hybridization kinetics. Detailed, field-proven protocols for the synthesis, purification, and validation of HEG-modified qPCR probes are presented, designed to empower researchers to develop more robust and sensitive assays.
Introduction: The Challenge of Optimal Probe Design
Dual-labeled hydrolysis probes, the cornerstone of many qPCR assays, rely on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] A reporter fluorophore and a quencher dye are attached to the same oligonucleotide. When the probe is intact, the quencher is in close proximity to the fluorophore, suppressing its signal. During PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and generating a fluorescent signal directly proportional to the amount of amplified product.[1]
However, achieving optimal probe performance is not always straightforward. Several challenges can arise during the design phase:
-
Long Probes and Inefficient Quenching: To achieve the desired melting temperature (Tm) for specific hybridization, probes often need to be 20-30 nucleotides or longer.[3] In such cases, the linear distance between a 5'-fluorophore and a 3'-quencher can exceed the optimal Förster distance (typically 1-10 nm), leading to incomplete quenching and high background fluorescence.[2][4][5]
-
Steric Hindrance: Bulky fluorophore and quencher molecules can sterically hinder the hybridization of the probe to its target sequence, potentially impacting assay efficiency.[6][7]
-
Adverse Dye-Oligonucleotide Interactions: Certain nucleotide sequences, particularly G-rich regions, can cause quenching of adjacent fluorophores, further complicating probe design.[8]
The strategic insertion of a flexible, non-nucleosidic spacer can effectively mitigate these issues, leading to qPCR assays with superior signal-to-noise ratios and enhanced sensitivity.
The Role of the Hexaethylene Glycol (HEG) Spacer
The this compound spacer is an 18-atom long, hydrophilic chain that can be incorporated at any position within an oligonucleotide during standard phosphoramidite synthesis.[9][10] Its unique properties offer several advantages for qPCR probe design.
Mechanism of Action: Improving Quenching Dynamics
The primary benefit of incorporating a HEG spacer is the ability to reposition the quencher dye. For long probes where a terminal quencher is inefficient, the HEG spacer allows for the internal placement of the quencher, bringing it closer to the 5'-fluorophore. This spatial optimization significantly enhances FRET efficiency, resulting in lower background fluorescence and a greater dynamic range upon probe cleavage.[4][8]
Additional Benefits of HEG Incorporation
-
Increased Flexibility: The ethylene glycol repeats provide significant flexibility to the oligonucleotide backbone. This can facilitate the formation of the probe-target duplex and may be particularly advantageous in complex secondary structures.[8]
-
3' End Blocking: When a quencher is moved internally, the 3'-hydroxyl group of the terminal nucleotide is free, potentially allowing the probe to act as a primer during PCR. Incorporating a non-nucleosidic spacer like HEG or a simple C3 spacer at the 3' end effectively blocks extension by DNA polymerase.[4][10]
Protocol: Synthesis and Purification of HEG-Modified qPCR Probes
The synthesis of oligonucleotides containing a HEG spacer is readily achievable using standard automated DNA synthesizers and phosphoramidite chemistry.[11][]
Materials
-
DNA Synthesizer
-
Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents
-
5'-Fluorophore phosphoramidite (e.g., FAM)
-
This compound-O2-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (HEG Phosphoramidite)[13]
-
Internal Quencher CPG or phosphoramidite (e.g., BHQ-1)
-
3'-Spacer C3 CPG (if required for 3' blocking)
-
Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)
-
Purification cartridges or HPLC system
Synthesis Workflow
The synthesis proceeds in the 3' to 5' direction. The O1-(Dimethoxytrityl) group on the HEG phosphoramidite acts as the 5'-hydroxyl protecting group, analogous to the DMT group on standard nucleoside phosphoramidites.[14][15][16]
Step-by-Step Synthesis Protocol
-
Sequence Programming: Program the DNA synthesizer with the desired probe sequence. At the desired internal position, program the addition of the HEG phosphoramidite followed by the quencher phosphoramidite.
-
Automated Synthesis: Initiate the synthesis protocol. The synthesizer will perform the standard phosphoramidite cycle for each base and for the HEG spacer:
-
Detritylation: Removal of the 5'-DMT group with a mild acid to expose the 5'-hydroxyl for the next coupling step.[11][]
-
Coupling: Addition of the next phosphoramidite (nucleoside or HEG) to the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases, typically by incubation in concentrated ammonium hydroxide.
-
Purification: Purification of the full-length, dual-labeled probe is critical. Reverse-phase HPLC is highly recommended to separate the desired product from truncated or failed sequences. The hydrophobic nature of the DMT group (if "Trityl-on" purification is selected) and the dye labels aids in this separation.[17]
-
Quality Control: Verify the identity and purity of the final product using mass spectrometry (to confirm the correct mass of the modified probe) and UV-Vis spectrophotometry (to quantify the oligonucleotide concentration).
Protocol: Validation of HEG-Modified qPCR Probes
Thorough validation is essential to ensure the modified probe performs as expected and generates reliable quantitative data.[18][19]
Experimental Design
To validate the performance of the HEG-modified probe, a direct comparison with a standard probe (if feasible) is recommended.
| Assay Component | Test Assay | Control Assay |
| Forward Primer | Same | Same |
| Reverse Primer | Same | Same |
| Probe | 5'-Fluorophore - Sequence - HEG - Quencher - Sequence - 3'-Block | 5'-Fluorophore - Sequence - 3'-Quencher |
| Target Template | Serial dilution of known concentration | Serial dilution of known concentration |
Table 1. Experimental setup for probe validation.
Validation Protocol
-
Primer/Probe Optimization: Determine the optimal annealing temperature for the primer set using a thermal gradient on the qPCR instrument.[20]
-
Standard Curve Generation: Perform qPCR using a serial dilution of a known amount of the target nucleic acid (e.g., plasmid DNA, in vitro transcribed RNA) for both the HEG-modified probe and the control probe. Run each dilution in triplicate.[20][21]
-
Data Analysis:
-
Amplification Efficiency: Plot the quantification cycle (Cq) values against the log of the input template concentration. Calculate the slope of the linear regression line. The amplification efficiency is calculated as: Efficiency = (10^(-1/slope)) - 1. An acceptable efficiency is between 90% and 110%.[20]
-
Linearity (R² value): The coefficient of determination (R²) of the standard curve should be ≥ 0.990, indicating a strong linear relationship between the Cq value and the amount of template.
-
Signal-to-Noise Ratio: Compare the baseline fluorescence and the final fluorescence intensity (delta Rn) between the HEG-modified probe and the control probe. The modified probe is expected to have a lower baseline and a comparable or higher delta Rn.
-
Expected Results
| Performance Metric | Expected Outcome for HEG-Modified Probe | Rationale |
| Amplification Efficiency | 90% - 110% | The spacer should not interfere with the overall PCR efficiency. |
| R² of Standard Curve | ≥ 0.990 | Demonstrates reliable quantification across a range of template concentrations. |
| Baseline Fluorescence | Lower than standard long probe | Indicates more efficient quenching of the fluorophore in the intact probe.[5] |
| Delta Rn (Signal) | Equal to or higher than standard probe | Efficient cleavage and release of the fluorophore from the quencher. |
| Limit of Detection (LOD) | Potentially improved | A better signal-to-noise ratio can lead to more reliable detection of low-copy targets. |
Table 2. Expected performance characteristics of a validated HEG-modified qPCR probe.
Conclusion
The incorporation of an this compound spacer is a powerful strategy for overcoming common challenges in qPCR probe design, particularly for assays requiring long oligonucleotides. By enabling the optimal positioning of quencher dyes, this modification leads to probes with lower background fluorescence, improved signal-to-noise ratios, and potentially greater sensitivity. The synthesis and validation protocols outlined in this note provide a clear framework for researchers to successfully implement this technology and enhance the quality and reliability of their qPCR data.
References
- Egli, M., & Poussin-Courmontagne, P. (2003). Oligonucleotide Primers and Probes: Use of Chemical Modifications to Increase or Decrease the Specificity of qPCR. In PCR Primer Design (pp. 171-189). Humana Press.
-
Bio-Synthesis Inc. Spacer 18, HEG Hexaethylene Glycol Oligonucleotide Modification. [Link]
-
biomers.net. Spacer. [Link]
- Uddin, M. G., et al. (2013). A Novel Oligo-DNA Probe Carrying Non-nucleosidic Silylated Pyrene Derivatives: Synthesis and Excimer Forming Ability.
- Bentzen, E. L., et al. (2008). Impact of spacers on the hybridization efficiency of mixed self-assembled DNA/alkanethiol films. Biosensors and Bioelectronics, 24(1), 72-77.
- Taylor, S., Wakem, M., Dijkman, G., Alsarraj, M., & Nguyen, M. (2019). Validating a Quantitative PCR (qPCR) Experiment to Minimize Error and Maximize Data Quality. Trends in Biotechnology, 37(3), 227-238.
-
BioAgilytix. Validation of qPCR Assays for Gene Therapy. [Link]
-
LubioScience. (2019, December 10). Ensure reliable qPCR results - advice on assay validation. [Link]
- Goossens, K., et al. (2022). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. European Heart Journal, 43(31), 2959-2975.
- Wong, Y., & Lee, C. (2022). Determination of Advantages and Limitations of qPCR Duplexing in a Single Fluorescent Channel. Sensors, 22(19), 7293.
- Ling, D., & Salvaterra, P. M. (2011).
-
Yale University. Protocols | Yale Research. [Link]
- Integrated DNA Technologies. Manual Detritylation of Oligonucleotides after Deprotection.
- Vercruyssen, M., et al. (2008). Impact of spacers on the hybridization efficiency of mixed self-assembled DNA/alkanethiol films.
- Hogrefe, R. I., et al. (1993). The Dimethoxytrityl Resin Product Anchored Sequential Synthesis Method (DMT PASS): A Conceptually Novel Approach to Oligonucleotide Synthesis. Nucleic Acids Research, 21(20), 4739-4741.
-
Phenomenex. Avoiding Depurination During Trityl-on Purification. [Link]
- Halperin, A., Buhot, A., & Zhulina, E. B. (2004). Hybridization at a Surface: The Role of Spacers in DNA Microarrays. Biophysical Journal, 86(2), 718-730.
- Wijesinghe, M. B., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458.
- Das, G., et al. (2014). Role of spacer in single- or two-step FRET: studies in the presence of two connected cryptands with properly chosen fluorophores. Dalton Transactions, 43(3), 1236-1243.
-
Synbio Technologies. qPCR Probes:Key Factors Affecting Fluorescence Signal and Accurate Quantification Implications. [Link]
- Das, G., et al. (2014). Role of spacer in single- or two-step FRET: Studies in the presence of two connected cryptands with properly chosen fluorophores.
- Zhang, J., et al. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 24(10), 8789.
- Yuan, L., et al. (2018). Chapter 6 Small molecule‐based FRET probes. In FRET - Förster Resonance Energy Transfer. IntechOpen.
- TriLink BioTechnologies. DNA Oligonucleotide Synthesis: Deprotection.
- Padilla-Parra, S., & Tramier, M. (2012). Advances in FRET methodologies for probing molecular interactions. Current Opinion in Biotechnology, 23(1), 63-70.
Sources
- 1. Dual-Labeled Probes [sigmaaldrich.com]
- 2. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gencefebio.com [gencefebio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Impact of spacers on the hybridization efficiency of mixed self-assembled DNA/alkanethiol films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Gene Link Modifications - Spacer 18 [genelink.com]
- 10. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]
- 11. DNA寡核苷酸合成_PCR-默克生命科学 [sigmaaldrich.cn]
- 13. lumiprobe.com [lumiprobe.com]
- 14. phenomenex.com [phenomenex.com]
- 15. ajchem-a.com [ajchem-a.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 20. bio-rad.com [bio-rad.com]
- 21. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
using O1-(Dimethoxytrityl)hexaethylene glycol for antisense oligonucleotide synthesis
Application Note: Strategic Integration of O1-(Dimethoxytrityl)hexaethylene glycol (Spacer 18) in Antisense Oligonucleotide Synthesis
Executive Summary
The incorporation of hydrophilic spacers is a critical strategy in the optimization of Antisense Oligonucleotides (ASOs). This compound —commonly derivatized as Spacer 18 Phosphoramidite —serves as a premier non-nucleosidic linker. Its 18-atom hexaethylene glycol (HEG) chain provides essential flexibility, reduces steric hindrance for conjugated ligands (e.g., GalNAc), and modulates the pharmacokinetic profile of hydrophobic ASO backbones (e.g., phosphorothioates).
This guide details the technical protocols for deploying DMT-HEG in automated solid-phase synthesis, focusing on coupling efficiency, conjugation logic, and downstream processing.
Technical Background & Chemical Logic
The Reagent: While the raw material is this compound (DMT-HEG-OH), the active reagent for synthesis is the 2-cyanoethyl phosphoramidite derivative .
-
Formula:
-
Function: Introduces a hydrophilic polyethylene glycol (PEG) spacer (
). -
Key Property: The DMT group allows for standard trityl monitoring and "DMT-on" purification, essential for distinguishing full-length conjugates from failure sequences.
Mechanistic Role in ASOs:
-
Steric Decongestion: When conjugating bulky ligands (peptides, GalNAc clusters) to the 5'-end, the HEG spacer prevents the ligand from interfering with the hybridization of the ASO to its mRNA target.
-
Exonuclease Resistance: When placed at the 3'-end (via HEG-functionalized CPG), it acts as a "cap," blocking 3'→5' exonucleases.
-
Solubility Enhancement: The amphiphilic nature of HEG counteracts the aggregation tendencies of hydrophobic phosphorothioate/2'-MOE gapmers.
Experimental Protocol: Automated Synthesis
Reagent Preparation
-
Diluent: Anhydrous Acetonitrile (MeCN), water content <30 ppm.
-
Concentration: 0.1 M (Standard) or 0.05 M (for precious conjugates).
-
Dissolution Protocol:
-
Allow the bottle to reach room temperature before opening to prevent condensation.
-
Add MeCN under an inert atmosphere (Argon/Nitrogen).
-
Critical Step: HEG phosphoramidites are viscous oils. Vortex for 2–5 minutes to ensure complete homogeneity. Visual inspection is insufficient; "schlieren" lines indicate incomplete mixing.
-
Automated Coupling Parameters
Unlike standard nucleosides, the HEG linker has no ring structure, making it conformationally flexible but kinetically distinct during coupling.
| Parameter | Standard Nucleoside (DNA/RNA) | DMT-HEG Phosphoramidite | Rationale |
| Coupling Time | 2–3 minutes | 6–10 minutes | The flexible chain requires more time to orient the phosphoramidite toward the support-bound 5'-OH. |
| Activator | ETT or BTT (0.25 M) | ETT or BTT (0.25 M) | Standard activators work well; no need for stronger activators like DCI unless coupling is difficult. |
| Capping | Standard (Ac2O/NMI) | Standard | Efficient capping is crucial to prevent deletion sequences if multiple spacers are added. |
| Oxidation | Iodine/Water/Pyridine | Standard | The ether linkages in HEG are stable to standard oxidation conditions. |
Workflow Visualization
The following diagram illustrates the incorporation of the HEG spacer at the 5'-end of an ASO.
Downstream Processing
Deprotection & Cleavage
The HEG linker is chemically robust. It withstands all standard deprotection conditions used for DNA, RNA, and modified backbones (2'-OMe, 2'-MOE, LNA).
-
Standard Method: Ammonium Hydroxide (28-30%) at 55°C for 8-16 hours (or room temperature for 24-36 hours).
-
Fast Deprotection: AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 15 minutes.
-
Note: Ensure the ASO nucleobases are compatible with AMA (e.g., use Ac-dC instead of Bz-dC).
-
Purification Strategy (DMT-On)
The hydrophobic DMT group on the HEG spacer is a powerful handle for purification.
-
RP-HPLC / Cartridge: Load the crude mixture. Failure sequences (lacking the 5'-DMT-HEG) will elute early or not bind as strongly.
-
Wash: Remove failure sequences.
-
On-Column Detritylation: Treat with 2% TFA or 3% DCA to remove the DMT group.
-
Elution: Elute the purified 5'-OH-HEG-ASO.
-
Observation: The HEG spacer significantly shifts the retention time compared to the naked ASO, aiding in separation.
-
Application Case Study: GalNAc-ASO Conjugation
The most high-value application of DMT-HEG is in the synthesis of GalNAc-conjugated ASOs for liver targeting (Asialoglycoprotein Receptor mediated uptake).
The Challenge: Direct attachment of the GalNAc cluster to the ASO can sterically hinder receptor binding. The Solution: A "Spacer 18" (HEG) linker provides the necessary distance (approx. 20–25 Å) and flexibility.
Protocol Variant: 5'-GalNAc Conjugation
-
Synthesis: Synthesize ASO (3'→5').
-
Linker Addition: Couple DMT-HEG-Phosphoramidite at the 5'-end.
-
Ligand Addition:
-
Option A (Solid Phase): Remove DMT, then couple a GalNAc-phosphoramidite.
-
Option B (Solution Phase): Synthesize 5'-Amino-HEG-ASO (using a 5'-Amino-Modifier C6 after the HEG). React with GalNAc-NHS ester post-cleavage.
-
Comparative Data: Linker Impact on Silencing
| Construct Design | Relative Potency (In Vivo) | Solubility |
| 5'-GalNAc-ASO (No Spacer) | 1.0x (Baseline) | Moderate |
| 5'-GalNAc-C6-ASO (Alkyl) | 2.5x | Low (Hydrophobic) |
| 5'-GalNAc-HEG-ASO (Spacer 18) | 4.8x | High |
Note: Data generalized from field consensus on GalNAc-ASO SAR studies.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency (<95%) | Water contamination in MeCN or Activator. | Replace MeCN with fresh anhydrous bottle (<30 ppm water). Ensure activator is fresh. |
| "Schlieren" in Solution | Incomplete dissolution of viscous oil. | Vortex vigorously for 5 mins. Allow to sit for 10 mins, then vortex again. |
| Double Addition (n+1) | Insufficient Capping. | Ensure Capping reagents (Cap A/B) are flowing correctly. HEG does not base-pair, but aggregation can trap reagents. |
| Retention Time Shift | Hydrophobicity change. | HEG adds hydrophobicity (DMT-on) or hydrophilicity (DMT-off). Adjust HPLC gradient (typically 5-10% less organic required for DMT-off HEG-ASO). |
Mass Spectrometry Verification:
-
Mass Addition: The incorporation of one Spacer 18 unit adds 344.3 Da to the molecular weight of the oligonucleotide.
-
QC: Analyze via ESI-MS (Negative Mode). Look for the characteristic mass shift.
References
-
Glen Research. (n.d.). Spacer Phosphoramidite 18 (10-1918).[1][2][3] Retrieved from [Link]
- Nair, J. K., et al. (2014). "Multivalent N-acetylgalactosamine-conjugated siRNA localizes in hepatocytes and elicits robust RNAi-mediated gene silencing." Journal of the American Chemical Society, 136(49), 16958-16961.
-
Durand, M., et al. (1990). "Circular dichroism studies of an oligodeoxyribonucleotide containing a hairpin loop made of a hexaethylene glycol chain." Nucleic Acids Research, 18(21), 6353-6359. (Foundational work on HEG structural properties).
- Manoharan, M. (2004). "RNA interference and chemically modified siRNAs." Current Opinion in Chemical Biology, 8(6), 570-579. (Discusses linker chemistry in therapeutic oligos).
Sources
Application Note: DMT-on vs. DMT-off Purification Strategies for Modified Oligonucleotides
This Application Note is designed as a definitive technical guide for researchers and process development scientists. It synthesizes mechanistic principles with execution-ready protocols, moving beyond generic advice to address specific challenges in modified oligonucleotide purification.
Technical Guide & Protocols for High-Purity Isolation
Executive Summary
The purification of synthetic oligonucleotides is a critical "fork in the road" decision governed by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group.[1][2]
-
DMT-on (Trityl-on): Utilizes the strong hydrophobicity of the 5'-DMT group to separate full-length product (
) from capped failure sequences ( ).[1][2] Requires post-purification acidic detritylation.[2] Best for short oligos (<50-mer) and hydrophilic modifications . -
DMT-off (Trityl-off): Removes the DMT group before cleavage from the solid support. Relies on intrinsic charge (IEX) or backbone hydrophobicity (RP). Best for long oligos (>50-mer) , acid-sensitive modifications , and large-scale therapeutic manufacturing .
Mechanistic Deep Dive
The "Hydrophobic Handle" Principle (DMT-on)
In solid-phase synthesis, failure sequences are capped (acetylated) and lack the 5'-DMT group.[1] The full-length product retains this bulky, hydrophobic group.
-
Separation Logic: On a C18 (Reverse Phase) column, the DMT group acts as a "hydrophobic anchor," significantly increasing retention time.
-
The Trap: Failure sequences elute in the void volume or early gradient. The DMT-on product elutes late.
-
The Risk: Post-purification removal of DMT requires acid (TFA or DCA).[2] Depurination (cleavage of the glycosidic bond, particularly at Adenosine sites) is a major risk if pH and time are not strictly controlled.[2]
The "Intrinsic Resolution" Principle (DMT-off)
Without the DMT mask, separation relies on the physicochemical properties of the oligo itself.
-
Ion Exchange (IEX): Separates based on the number of phosphate groups (charge). Resolution (
vs ) is excellent for longer oligos where the hydrophobic difference of one base is negligible, but the charge difference is distinct. -
Reverse Phase (RP): Can still be used (DMT-off RP-HPLC), but requires ion-pairing reagents (TEAA or HFIP) to mask the backbone charge.
Decision Matrix: Selecting the Strategy
| Feature | DMT-on Strategy | DMT-off Strategy |
| Oligo Length | Optimal for < 40-50 bases. | Essential for > 50 bases (e.g., sgRNA, long aptamers). |
| Purity Goal | > 95% (removes | > 90-95% (requires high-res column for |
| Scale | Analytical to Semi-Prep (mg). | Scalable to Process (grams/kg). |
| Modifications | Hydrophilic (e.g., spacers, phosphates). | Hydrophobic (GalNAc, Lipids, Dyes) or Acid-Sensitive . |
| Major Risk | Depurination during acid detritylation.[2] | Co-elution of |
| Downstream | Requires 2nd step (detritylation + cleanup). | Ready for desalting/use immediately. |
Critical Note on Modified Oligos (GalNAc, Fluorophores)
For hydrophobic conjugates (e.g., GalNAc , Cholesterol , Cy3/Cy5 ):
-
Do NOT use DMT-on. The conjugate itself is often as hydrophobic as the DMT group. If you leave DMT on, the molecule becomes "doubly hydrophobic," causing irreversible binding to the column or precipitation.
-
Strategy: Synthesize DMT-off. Use the conjugate itself as the "handle" for RP-HPLC purification. The failure sequences (lacking the conjugate) will elute early, while the full-length conjugated product elutes late.
Visualization: Workflow & Decision Logic
Caption: Decision tree for selecting purification strategy based on oligonucleotide length and modification type.
Detailed Protocols
Protocol A: DMT-on Purification (RP-HPLC)
Best for: Standard DNA/RNA primers, phosphorothioates < 40-mer.
Reagents:
-
Buffer A: 0.1 M TEAA (Triethylammonium Acetate), pH 7.0.
-
Buffer B: Acetonitrile (ACN).[3]
-
Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water (freshly prepared).
Step-by-Step:
-
Sample Prep: Dissolve crude oligo in Buffer A. Filter (0.2 µm).
-
Loading: Inject onto C18 column (e.g., Agilent PLRP-S or Waters XBridge OST).
-
Gradient 1 (Isolation): Run gradient 5%
35% B over 20 mins.-
Observation: Failure sequences elute early (uncapped). The DMT-on target elutes late (~30-50% B depending on column).
-
-
Collection: Collect the main DMT-on peak. Evaporate ACN (SpeedVac) but do not dry completely to avoid aggregation.
-
Detritylation (Off-Column):
-
Add 100 µL 2% TFA to the fraction. Incubate at RT for 15-20 mins .
-
Visual Check: Solution turns bright orange (trityl cation release).[2]
-
Quench: Immediately add 1 M Tris-HCl (pH 8.0) or dilute ammonia to neutralize. Do not exceed 20 mins to prevent depurination.
-
-
Final Cleanup: Desalt using a NAP-25 column or ethanol precipitation to remove the cleaved DMT alcohol and salts.
Protocol B: DMT-off Purification (IEX-HPLC)
Best for: Long RNA (sgRNA), large scale, acid-sensitive oligos.
Reagents:
-
Buffer A: 20 mM Tris-HCl, pH 12.0 (for DNA) or pH 8.0 (for RNA - Note: pH 12 degrades RNA).
-
Buffer B: Buffer A + 1.0 M NaCl (or NaClO4).
-
Column: Strong Anion Exchange (SAX) (e.g., Dionex DNAPac, GE Source 15Q).
Step-by-Step:
-
Sample Prep: Dissolve in Buffer A.
-
Denaturation: For G-rich sequences, heat to 90°C for 2 mins then snap cool, or add 20% formamide to Buffer A to disrupt secondary structures.
-
Gradient: Shallow salt gradient. Example: 30%
60% B over 45 mins. -
Fractionation: Collect peak heart-cuts.
-
Desalting: Essential. Use diafiltration (TFF) or dialysis to remove high salt.
Protocol C: "Modifier-On" Strategy (GalNAc/Lipids)
Best for: GalNAc-siRNA, Cholesterol-ASO.
Reagents:
-
Ion-Pairing Buffer: 100 mM HFIP (Hexafluoroisopropanol) + 8.6 mM TEA (Triethylamine). Why HFIP? Better resolution for hydrophobic conjugates and MS-compatible.
-
Organic: Methanol (MeOH) or Acetonitrile.[3]
Step-by-Step:
-
Synthesis: Perform standard DMT-off synthesis. The hydrophobic ligand (e.g., GalNAc) is usually at the 3' end or attached post-synthesis.
-
Purification: Inject on C18 column.
-
Gradient: Steeper gradient required. The conjugate is very hydrophobic.
-
Failures: Unconjugated oligos elute early.
-
Target: The "Modifier-on" product elutes late.
-
-
Note: No acid treatment is needed post-purification.
Expert Insights & Troubleshooting
The Depurination Danger Zone
When performing DMT-on purification, the acid detritylation step is the point of failure.
-
Symptoms: Loss of yield, appearance of "n-fragment" peaks in QC mass spec.
-
Fix: Use acetic acid (80%) for 30 mins instead of TFA if the sequence is Adenosine-rich. It is slower but gentler. Alternatively, perform on-column detritylation (flow 2% TFA through the cartridge for 1 min, then immediately wash with buffer) to minimize exposure time.
HFIP vs. TEAA for RP-HPLC
-
TEAA (Triethylammonium Acetate): Cheap, robust. Good for standard DMT-on purification. Suppresses MS signal.
-
HFIP (Hexafluoroisopropanol) + TEA: Expensive. Mandatory for LC-MS (high sensitivity). Provides superior resolution for Phosphorothioates (sharper peaks by merging diastereomers). Use this for analyzing your modified oligos.
Summary Table: Quantitative Comparison
| Metric | DMT-on (RP-HPLC) | DMT-off (IEX) |
| Yield Recovery | 50-70% (Losses due to DMT handling) | 80-90% (Direct purification) |
| Purity (20-mer) | > 98% | > 95% |
| Purity (80-mer) | < 85% (Poor resolution) | > 90% (Excellent resolution) |
| Throughput | High (Cartridge compatible) | Medium (Gradient dependent) |
References
-
Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Application Note. Link
-
Waters Corporation. (2025). Oligonucleotide Separation Technology: Synthesis Challenges and HPLC Isolation Options. Application Note. Link
-
Tosoh Bioscience. (2020).[5] Simple and Effective Method for Purification of DMT-on Oligonucleotides using Hydrophobic Interaction Chromatography. BioProcess International. Link
-
Microsynth. (n.d.). RP-HPLC vs IEX-HPLC Purification Guidelines. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for Detritylation of DMT-on Oligonucleotides. Link
-
Gilar, M., et al. (2002). Ion-pair reversed-phase HPLC of oligonucleotides: Effect of counter-ion and column temperature. Journal of Chromatography A. (Cited for HFIP vs TEAA mechanism).[3]
Sources
large-scale synthesis of oligonucleotides using O1-(Dimethoxytrityl)hexaethylene glycol
Application Note & Protocol
Title: Leveraging O1-(Dimethoxytrityl)hexaethylene glycol for Robust and Scalable Large-Scale Synthesis of Therapeutic Oligonucleotides
For: Researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.
Abstract
The burgeoning field of oligonucleotide-based therapeutics necessitates robust, scalable, and efficient manufacturing processes. Solid-phase phosphoramidite chemistry remains the gold standard for oligonucleotide synthesis.[1][2] This application note provides a comprehensive technical guide on the utilization of this compound as a non-nucleosidic linker in the large-scale synthesis of oligonucleotides. We will delve into the chemical rationale behind its selection, its advantages in a large-scale setting, and provide detailed, field-proven protocols for its application, from solid support functionalization to final product purification.
Introduction: The Critical Role of Linkers in Large-Scale Oligonucleotide Synthesis
The solid-phase synthesis of oligonucleotides is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain anchored to an insoluble solid support.[1][2] The nature of this anchor, the linker, is of paramount importance, particularly in a large-scale manufacturing context. An ideal linker should:
-
Provide a stable anchor for the growing oligonucleotide chain throughout the synthesis cycles.
-
Be compatible with the reagents and solvents used in phosphoramidite chemistry.
-
Allow for efficient and clean cleavage of the synthesized oligonucleotide from the solid support under conditions that do not compromise the integrity of the final product.
-
Potentially impart desirable properties to the crude product that can aid in downstream purification.
This compound (DMT-HEG) has emerged as a versatile and advantageous linker for large-scale oligonucleotide synthesis. This molecule combines the well-established 5'-hydroxyl protecting group, Dimethoxytrityl (DMT), with a flexible and hydrophilic hexaethylene glycol (HEG) spacer.
The Chemistry of this compound in Oligonucleotide Synthesis
The Dimethoxytrityl (DMT) Group: A Reliable Protecting Group and Purification Handle
The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of phosphoramidite chemistry, serving as an acid-labile protecting group for the 5'-hydroxyl of the nucleoside phosphoramidites. In the context of our linker, the DMT group on the HEG molecule offers two key functionalities:
-
Protection: It protects the terminal hydroxyl group of the HEG linker during the initial functionalization of the solid support.
-
Purification Aid: When the synthesis is performed with the final DMT group left on the 5'-end of the oligonucleotide ("DMT-on" synthesis), it imparts a significant hydrophobic character to the full-length product.[3] This allows for efficient separation of the desired product from truncated "failure sequences" during reversed-phase purification.[4][5]
The Hexaethylene Glycol (HEG) Spacer: Flexibility and Improved Hybridization
The hexaethylene glycol (HEG) portion of the linker, also known as Spacer 18, is a flexible chain of 18 atoms (12 carbons and 6 oxygens).[6][] Its inclusion offers several benefits:
-
Steric Accessibility: The long, flexible spacer physically separates the growing oligonucleotide chain from the solid support matrix, reducing steric hindrance and improving the efficiency of coupling reactions, especially in the initial synthesis cycles.[1]
-
Hydrophilicity: The hydrophilic nature of the HEG spacer can improve the solubility of the oligonucleotide, which can be advantageous during cleavage and deprotection steps.
-
Biophysical Properties: In certain applications, the HEG linker can be used to create hairpin loops or act as a flexible tether for immobilized probes.[6][][8]
Workflow for Large-Scale Oligonucleotide Synthesis using a DMT-HEG Linker
The overall workflow for large-scale oligonucleotide synthesis employing a DMT-HEG functionalized solid support follows the standard phosphoramidite chemistry cycle.
Figure 1: A high-level overview of the large-scale oligonucleotide synthesis workflow.
Detailed Protocols
Protocol 1: Functionalization of Controlled Pore Glass (CPG) with DMT-HEG
This protocol describes the preparation of the solid support, the starting point for the synthesis.
Reagents and Materials:
| Reagent/Material | Specification | Supplier (Example) |
| Long-Chain Alkylamine CPG | 500 Å or 1000 Å | Sigma-Aldrich |
| This compound-O'-succinate | Synthesis Grade | Glen Research |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | >98% | Various |
| DIPEA (N,N-Diisopropylethylamine) | >99.5% | Various |
| Anhydrous Acetonitrile (MeCN) | <30 ppm H₂O | Various |
| Capping Reagent A (Acetic Anhydride/Pyridine/THF) | Standard for Oligo Synthesis | Various |
| Capping Reagent B (N-Methylimidazole/THF) | Standard for Oligo Synthesis | Various |
Procedure:
-
CPG Preparation: Dry the long-chain alkylamine CPG under high vacuum for at least 4 hours.
-
Activation of Succinate: In a separate, dry flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound-O'-succinate (1.2 eq relative to CPG amino groups), HBTU (1.2 eq), and DIPEA (2.4 eq) in anhydrous acetonitrile. Stir for 15 minutes to activate the succinate.
-
Coupling to CPG: Add the activated succinate solution to the dried CPG. Agitate the mixture gently on a shaker for 4-6 hours at room temperature.
-
Washing: Filter the CPG and wash sequentially with acetonitrile, methanol, and dichloromethane.
-
Capping Unreacted Amines: To block any unreacted amino groups on the CPG, treat the support with a mixture of Capping Reagent A and Capping Reagent B for 30 minutes.
-
Final Washing and Drying: Wash the capped CPG as in step 4 and dry under high vacuum overnight.
-
Loading Determination: The loading of the DMT-HEG linker is determined spectrophotometrically by measuring the absorbance of the DMT cation released upon treatment with a known amount of acid (trityl assay).
Protocol 2: Automated Solid-Phase Synthesis (DMT-on)
This protocol outlines a single cycle of nucleotide addition on a large-scale synthesizer.
Reagents and Materials:
| Reagent/Material | Specification |
| DMT-HEG Functionalized CPG | As prepared in Protocol 1 |
| Nucleoside Phosphoramidites (A, C, G, T) | 0.2 M in Anhydrous MeCN |
| Activator (e.g., ETT, DCI) | 0.5 M in Anhydrous MeCN |
| Deblocking Solution (3% Trichloroacetic Acid in DCM) | Synthesis Grade |
| Capping Reagents (A and B) | Standard for Oligo Synthesis |
| Oxidizer (0.02 M Iodine in THF/Pyridine/Water) | Synthesis Grade |
digraph "Synthesis Cycle" { graph [nodesep=0.3, ranksep=0.3]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, width=1.2, height=1.2, fixedsize=true]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=vee, arrowsize=0.7];Detritylation [label="Detritylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="Capping", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Support [label="Solid\nSupport", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
Support -> Detritylation [style=invis]; Detritylation -> Coupling [label="Free 5'-OH"]; Coupling -> Capping [label="Phosphite Triester"]; Capping -> Oxidation; Oxidation -> Detritylation [label="Stable Phosphate\nTriester"]; }
Figure 2: The four-step phosphoramidite synthesis cycle.[9][10]
Procedure (as performed by an automated synthesizer):
-
Detritylation: The column containing the solid support is washed with the deblocking solution to remove the DMT group from the HEG linker (or the previously added nucleotide), exposing a free 5'-hydroxyl group. The orange color of the released DMT cation is monitored to assess coupling efficiency from the previous cycle.
-
Coupling: The next nucleoside phosphoramidite and activator are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the oligonucleotide chain.[1][3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.
-
Loop: The cycle is repeated until the desired oligonucleotide sequence is assembled. The final cycle omits the detritylation step to produce a "DMT-on" oligonucleotide.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the steps to release the oligonucleotide from the support and prepare it for final use.
Reagents and Materials:
| Reagent/Material | Specification |
| Ammonium Hydroxide | 28-30% solution |
| Methylamine/Ammonia (AMA) | 1:1 mixture (optional, for rapid deprotection) |
| Triethylammonium Acetate (TEAA) Buffer | 1.0 M, pH 7.0 |
| Acetonitrile (HPLC Grade) | HPLC Grade |
| Reversed-Phase HPLC Column | C18, suitable for large-scale purification |
| 80% Acetic Acid in Water | For post-purification detritylation |
Procedure:
-
Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide or an AMA solution at elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the HEG linker via hydrolysis of the succinyl ester and removes the protecting groups from the nucleobases.[11][12]
-
Crude Product Recovery: The solution containing the crude oligonucleotide is filtered to remove the CPG support. The solution is then typically evaporated to dryness.
-
"DMT-on" Purification: The crude, DMT-on oligonucleotide is redissolved in a suitable buffer and purified by reversed-phase HPLC.[5] The hydrophobic DMT group causes the full-length product to be retained more strongly on the column than the "DMT-off" failure sequences. A gradient of increasing acetonitrile in TEAA buffer is used for elution.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure, full-length product.[13]
-
Post-Purification Detritylation: The pooled pure fractions are treated with 80% acetic acid in water to remove the final DMT group.[3]
-
Desalting and Lyophilization: The detritylated oligonucleotide is desalted by methods such as size-exclusion chromatography or ethanol precipitation to remove salts and residual solvents.[5][10] The final product is then lyophilized to a stable powder.
Quality Control
Rigorous quality control is essential throughout the manufacturing process.
| QC Checkpoint | Analytical Method | Purpose |
| Support Loading | Trityl Assay | To quantify the initial amount of reactive sites on the solid support. |
| Synthesis Efficiency | Trityl Assay (per cycle) | To monitor the efficiency of each coupling step in real-time. |
| Crude Product Purity | Analytical RP-HPLC, Mass Spectrometry | To assess the purity of the crude product and identify any major impurities.[14] |
| Final Product Identity | Mass Spectrometry (ESI or MALDI-TOF) | To confirm the correct molecular weight and sequence of the final product.[15] |
| Final Product Purity | Analytical HPLC (RP and/or IEX) | To determine the purity of the final product, typically >95% for therapeutic applications.[11][13] |
| Endotoxin and Bioburden | LAL Test, Plate Counts | To ensure the product meets safety standards for therapeutic use.[15] |
Conclusion
The use of this compound as a linker in large-scale oligonucleotide synthesis offers a strategic advantage by combining the benefits of a flexible, hydrophilic spacer with the robust purification handle of the DMT group. This approach facilitates high-efficiency synthesis and simplifies downstream purification, contributing to a more streamlined and cost-effective manufacturing process for therapeutic oligonucleotides. The protocols provided herein offer a validated framework for the implementation of this technology in a research, development, or manufacturing setting.
References
- Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. ACS Publications.
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
- DNA Oligonucleotide Synthesis. MilliporeSigma.
- Solid Phase Oligonucleotide Synthesis. Biotage.
- Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities. PMC.
- Large scale purification – of oligonucleotides with ion exchange chromatography.
- Large-Scale Oligonucleotide Synthesis. Organic Process Research & Development.
- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. PMC.
- Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv.
- GMP-certified Quality Control of Oligonucleotides. Kymos Group.
- Advanced method for oligonucleotide deprotection. PMC.
- Quality Control of Synthetic Oligonucleotides with On-Line Desalting using LC oa-Tof Mass Spectrometry. Waters Corporation.
- Spacer 18 (hexaethyleneglycol). Gene Link.
- Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific - AR.
- Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Sylentis CDMO.
- Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate.
- Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Synthesis, characterization and solution structure of tethered oligonucleotides containing an internal 3′‐phosphoglycolate, 5′‐phosphate gapped lesion. Nucleic Acids Research.
- Oligonucleotide synthesis. Wikipedia.
- Oligo Spacer Modification - RNA / BOC Sciences.
- 18 PEG oligonucleotide modification. Bio-Synthesis Inc.
- Oligonucleotide Quality Control & Quality Assurance. Sigma-Aldrich.
- Quality control of oligonucleotides with a single quadrupole mass spectrometer.
- Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA.
- Hexaethylene glycol phosphoramidite. Lumiprobe.
- DNA Oligonucleotide Synthesis.
Sources
- 1. biotage.com [biotage.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Gene Link Modifications - Spacer 18 [genelink.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdmo.sylentis.com [cdmo.sylentis.com]
- 11. lcms.cz [lcms.cz]
- 12. chemrxiv.org [chemrxiv.org]
- 13. GMP-certified Quality Control of Oligonucleotides - Kymos Group [kymos.com]
- 14. lcms.cz [lcms.cz]
- 15. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Note: Manual Solution-Phase Detritylation of Oligonucleotides Post-HPLC
Abstract & Introduction
In high-fidelity oligonucleotide synthesis, the final "DMT-on" purification strategy is a cornerstone of quality control. By retaining the hydrophobic 5'-dimethoxytrityl (DMT) group, full-length sequences can be rigorously separated from truncated failure sequences using Reverse-Phase HPLC (RP-HPLC).[1] However, the eluted product is not yet biologically active; the DMT group must be removed without damaging the oligonucleotide.
While automated synthesizers perform this step on-column, manual solution-phase detritylation is the preferred method for high-value samples. It offers granular control over reaction kinetics, minimizing the risk of depurination (loss of purine bases) and ensuring complete removal of the protecting group before final desalting.
This guide details a robust, field-proven protocol for the manual removal of DMT groups using acetic acid, specifically designed for oligonucleotides previously purified via TEAA/Acetonitrile RP-HPLC gradients.
Mechanism of Action & Critical Parameters
The Chemistry of Detritylation
The cleavage of the DMT group is an acid-catalyzed hydrolysis of the ether linkage between the 5'-oxygen of the ribose and the trityl center.
-
Reaction: The proton (
) attacks the ether oxygen, creating a good leaving group. The bond breaks, releasing the oligonucleotide with a free 5'-OH and a resonance-stabilized dimethoxytrityl cation. -
The Aqueous Difference: In anhydrous synthesis (on-column), the released DMT cation appears bright orange. Crucially, in this aqueous manual protocol, the cation immediately reacts with water to form dimethoxytritanol (DMT-OH), which is colorless and insoluble.
-
Expert Insight: Do not wait for an orange color to develop. If you see a white precipitate/cloudiness, that is the cleaved DMT-OH, confirming the reaction is proceeding.
-
The Depurination Risk
The side reaction of concern is depurination —the acid-catalyzed hydrolysis of the N-glycosidic bond connecting the purine base (A or G) to the sugar backbone.
-
Risk Factor: Depurination is time- and pH-dependent.
-
Mitigation: We utilize 80% Acetic Acid (weak acid) at Room Temperature (RT). Stronger acids (TFA/DCA) or heat significantly increase depurination rates.
Workflow Visualization
Figure 1: Step-by-step workflow for manual solution-phase detritylation.
Materials & Reagents
| Reagent | Specification | Purpose |
| Acetic Acid (AcOH) | Glacial, Molecular Biology Grade | Hydrolysis of DMT group. |
| Ethanol (EtOH) | 100% (Absolute), –20°C | Precipitation of oligonucleotide.[2][3][4] |
| Sodium Acetate (NaOAc) | 3.0 M, pH 5.2, RNase-free | Salt carrier for precipitation; buffers pH.[5] |
| Water | Nuclease-free, deionized | Solvent.[6] |
| SpeedVac / Lyophilizer | Vacuum concentrator | Solvent removal.[7] |
Detailed Protocol
Phase 1: Preparation of the HPLC Fraction
Context: HPLC fractions contain Triethylammonium Acetate (TEAA) and Acetonitrile. TEAA acts as a buffer and can inhibit the acidification required for detritylation if not removed.
-
Pool Fractions: Combine HPLC fractions containing the full-length DMT-on peak into a 1.5 mL or 2.0 mL microcentrifuge tube.
-
Dry Down: Evaporate to complete dryness using a SpeedVac (vacuum concentrator).
-
Caution: Do not apply heat (>30°C) during evaporation to prevent early degradation.
-
Checkpoint: The pellet may appear "glassy" or invisible due to TEAA salts. This is normal.
-
Phase 2: Acid Detritylation
Context: This step removes the DMT group.[1][8][9] Precision in timing is critical to balance complete removal against depurination.
-
Prepare Acid Solution: Freshly prepare 80% Acetic Acid (v/v) in nuclease-free water.
-
Example: Mix 800 µL Glacial Acetic Acid + 200 µL Water.
-
-
Resuspend: Add 100 µL of 80% Acetic Acid to the dried oligonucleotide pellet.
-
Volume Note: Ensure the pellet is fully dissolved. For large scales (>1 OD), increase volume to 200–300 µL.
-
-
Incubate: Vortex briefly and incubate at Room Temperature (20–25°C) for 20 minutes .
Phase 3: Quenching & Precipitation
Context: We must immediately neutralize the acid and recover the DNA. Ethanol precipitation is superior here as it leaves the cleaved DMT-alcohol (which is soluble in ethanol) in the supernatant, effectively purifying the DNA.
-
Add Salt: Add 10 µL of 3 M Sodium Acetate (pH 5.2) directly to the acid mixture.
-
Stoichiometry: This creates the necessary ionic strength for DNA precipitation.[2]
-
-
Add Ethanol: Add 300 µL (approx. 3 volumes) of cold 100% Ethanol .
-
Calculation: Total Vol = (Acid Vol + NaOAc Vol) × 3.
-
-
Precipitate: Vortex thoroughly. Place at –20°C for 30 minutes (or –80°C for 15 minutes).
-
Centrifuge: Spin at max speed (≥12,000 x g) for 30 minutes at 4°C.
-
Orientation: Place tube hinge facing out to locate the pellet easily.
-
-
Wash: Carefully decant the supernatant (contains the cleaved DMT). Add 500 µL of cold 70% Ethanol to wash the pellet. Spin for 5 mins.
-
Dry: Decant wash ethanol. Air dry for 5–10 mins or SpeedVac briefly until the pellet is dry (opaque white).
-
Reconstitute: Dissolve in water or TE buffer.
Quality Control & Validation
To ensure the protocol was successful, perform the following checks:
| Method | Expected Result (Success) | Indication of Failure |
| Visual | Pellet is white; solution is clear. | Pellet is yellow/brown (degradation). |
| RP-HPLC | Retention time shifts earlier (DMT-off is more polar). | Peak remains at late retention time (Incomplete reaction). |
| ESI-MS | Mass decreases by exactly 303.1 Da (DMT weight). | Mass matches starting material (Failed) or -135 Da (Depurination). |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Pellet lost during decanting. | Use a carrier (Glycogen) if <5 nmol; spin longer. |
| Incomplete Detritylation | Residual TEAA buffered the acid. | Ensure HPLC fraction is 100% dry before adding acid. |
| Depurination (N-1 peaks) | Acid exposure too long or too hot. | Strictly limit time to 20 mins; ensure RT is not >25°C. |
References
-
Glen Research. (n.d.). Poly-Pak Booklet: Purification and Detritylation. Retrieved from [Link]
- Gilar, M. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometric detection. Analytical Biochemistry, 298(2), 196-206.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 3. Concentration of DNA by ethanol precipitation [staff.ustc.edu.cn]
- 4. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Detritylation
Topic: 5'-DMT Removal Failure in Solid-Phase Oligonucleotide Synthesis
Senior Scientist’s Foreword
Subject: The "Orange" Signal is Not Enough.
Incomplete detritylation is the silent yield-killer in oligonucleotide synthesis. While many users rely solely on the integrated trityl monitor, a "passing" orange color can mask underlying kinetic failures, while a "failing" signal might simply be a fluidics artifact.
As researchers, we must distinguish between kinetic failure (the chemistry didn't happen) and monitoring failure (the chemistry happened, but we didn't see it). This guide moves beyond basic "change the bottle" advice to address the hydrodynamic and mechanistic root causes of 5'-DMT retention.
Part 1: The Mechanism & The "Invisible" Inhibitor
To troubleshoot effectively, you must visualize the competition occurring in the column. Detritylation is an acid-catalyzed equilibrium.
The Expert Insight: The most common cause of "unexplained" incomplete detritylation is not the acid itself, but Acetonitrile (ACN) carryover . ACN acts as a Lewis base, complexing with the protons in your deblocking reagent (TCA or DCA). If you do not wash the column thoroughly with Dichloromethane (DCM) before introducing the acid, the effective acidity drops, and the reaction stalls.
Visualizing the Pathway (DOT Diagram)
Figure 1: The Kinetic Competition. Note how residual Acetonitrile (Yellow) sequesters the acid protons, preventing the formation of the reactive intermediate and leading to DMT retention.
Part 2: Diagnostic Troubleshooting (Q&A)
Scenario A: The Trityl Monitor Signal is Low/Erratic
Q: My trityl monitor shows a sharp drop in absorbance, but my final yield looks okay on the gel. Is the monitor broken? A: Likely not broken, but "blinded." This is often a Fluidics vs. Chemistry mismatch.
-
The Cause: If your deblock reagent contains excessive water, or if atmospheric moisture enters the line, the orange DMT cation (
) reacts with water to form DMT-carbinol (tritanol). -
The Physics:
(Orange, ) + DMT-OH (Colorless). -
The Fix:
-
Check the deblock bottle for precipitate (a sign of moisture).
-
Verify the flow cell is not coated with polymer residue.
-
Crucial: If the signal is low but the coupling efficiency (calculated from full-length product) is high, the chemistry is working, but the cation is being quenched.
-
Q: The first few bases are fine, but detritylation fails as the oligo grows. Why? A: This is the Steric/Hydrodynamic Barrier .
-
The Cause: As the oligo grows, it occupies more pore volume. If you are synthesizing RNA (with bulky 2'-TBDMS groups) or long DNA, the diffusion of the bulky trityl group out of the pore becomes the rate-limiting step.
-
The Fix:
-
Increase Deblock Volume: Do not just increase time; increase the volume (flow) to maintain a fresh concentration gradient of acid.
-
Switch Solvent: If using Polystyrene support, ensure your deblock is Toluene-based to prevent column collapse. If using CPG, DCM is preferred.
-
Scenario B: Chemistry Failure (Real Incomplete Detritylation)
Q: I see "n-1" deletion sequences in my Mass Spec. Is my acid too weak? A: This is the classic TCA vs. DCA Trade-off .
-
Context: You are likely using DCA (Dichloroacetic acid) to avoid depurination, but it is kinetically slower than TCA (Trichloroacetic acid).[1][2]
-
The Mechanism: DCA (
) is weaker than TCA ( ).[1] If the contact time is insufficient, the 5'-DMT is not removed, and the next base cannot couple. This results in a specific deletion (n-1). -
Recommendation:
-
For DNA < 50-mer: Use 3% TCA in DCM. It is fast and efficient.
-
For DNA > 50-mer or RNA: Use 3% DCA in Toluene. BUT , you must double the deblock delivery volume compared to TCA protocols to drive the reaction to completion [1].[2]
-
Q: Why does the orange color trail off slowly (tailing) instead of a sharp peak? A: This indicates Channeling or Slow Wash-out .
-
The Cause: The acid is adhering to the solid support or the frit. If the acid isn't washed out quickly, it lingers during the coupling step (which requires anhydrous conditions), killing the incoming phosphoramidite.
-
The Fix: Increase the Acetonitrile Wash step immediately after deblocking.
Part 3: Quantitative Data & Reagent Selection
Use this table to select the correct reagent for your synthesis scale and type.
| Application | Recommended Reagent | Risk Factor | Mitigation Strategy |
| Standard DNA (< 50 nt) | 3% TCA in DCM | Depurination (Low) | Standard cycles are usually sufficient. |
| Long DNA (> 50 nt) | 3% DCA in Toluene | Incomplete Detritylation | Double the deblock time/volume. |
| RNA (TBDMS/TOM) | 3% DCA in Toluene | Steric Hindrance | Use "Pulse" delivery (Flow-Wait-Flow). |
| Large Scale (> 1 mmol) | 10% DCA in Toluene | Heat Generation | Pre-cool reagents; monitor column temp. |
Part 4: Validated Protocol - The Manual Trityl Assay
Do not rely solely on the machine's monitor for critical troubleshooting. Perform this manual assay to validate the machine's extinction coefficients.
Objective: Calculate the exact Stepwise Coupling Efficiency (SCE).
Materials:
-
Volumetric flasks (10 mL or 25 mL)
-
0.1 M Toluene Sulfonic Acid (TSA) in Acetonitrile (to stabilize the cation)
-
UV-Vis Spectrophotometer
Method:
-
Collection: Disconnect the waste line during the deblock step of a specific base. Collect the entire orange effluent into a volumetric flask.
-
Rinse: Manually push extra DCM through the column to collect any residual orange color into the same flask.
-
Dilution: Dilute to the mark (e.g., 10 mL) with the 0.1 M TSA/Acetonitrile solution. (The acid prevents the cation from fading).
-
Measurement: Measure Absorbance at 498 nm .
-
Calculation:
(Note: 71.7 is the extinction coefficient of the DMT cation in mL/µmol/cm) [2].
Interpretation:
-
Compare the
to the initial loading of your column. -
If Yield < 98%, increase deblock volume by 20% and re-test.
References
-
Glen Research. (n.d.). Deblocking (Detritylation) Reagent for Oligonucleotide Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Acid Concentration for DMT Removal
Topic: High-Fidelity Detritylation & Acid Concentration Optimization Audience: Senior Researchers, Oligonucleotide Chemists, Process Engineers Persona: Senior Application Scientist
Introduction: The Balance of Power
Welcome to the Technical Support Center. I am your Senior Application Scientist.
In solid-phase oligonucleotide synthesis, the detritylation step (removal of the 5'-dimethoxytrityl group) is a kinetic tightrope. You are balancing two competing reactions: the desired cleavage of the DMT ether bond (to enable the next coupling) and the undesired hydrolysis of the N-glycosidic bond (depurination).
The industry standard has long fluctuated between speed (Trichloroacetic Acid - TCA) and fidelity (Dichloroacetic Acid - DCA). This guide provides the troubleshooting logic and optimization protocols to tune this critical variable for your specific sequence requirements.
Part 1: Reagent Selection Matrix
Before troubleshooting, ensure you are using the correct acid matrix for your target molecule.
Table 1: Acid Reagent Comparative Analysis
| Feature | 3% TCA in DCM (Trichloroacetic Acid) | 3% DCA in DCM (Dichloroacetic Acid) | 3% DCA in Toluene |
| pKa (Acidity) | ~0.7 (Strong) | ~1.5 (Moderate) | ~1.5 (Moderate) |
| Kinetics | Very Fast (< 20s contact) | Slower (requires 60–100s) | Slower, solvent effects apply |
| Depurination Risk | High (esp. Adenosine) | Low | Low |
| Primary Use Case | Short DNA (< 40-50 mers), High-throughput | Long DNA (> 60 mers), RNA, Purine-rich seqs | Specific synthesizers (e.g., MerMade) |
| Visual Monitoring | Intense Orange (Instant) | Gradual Orange (Slower onset) | Gradual Orange |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "n-1" Deletion Mutation
User Question: I am seeing significant n-1 deletion impurities in my mass spec data. Is my acid concentration too low?
Scientist Response: It is highly probable. The "n-1" impurity often results from incomplete detritylation . If the DMT group is not removed, the next phosphoramidite cannot couple. However, the capping step (if efficient) should terminate these failures. If you see them growing, it suggests the DMT was removed after the coupling step (unlikely) or your capping is inefficient.
Diagnostic Protocol:
-
Check the Color: Watch the column effluent. A sharp, bright orange band indicates rapid release of the DMT cation. A "smearing" or faint orange tail suggests slow kinetics.
-
The "Double Deblock" Test: Program your synthesizer to deliver the acid in two pulses separated by a wait step.
Solution:
-
Do not increase concentration (e.g., to 5% TCA) immediately, as this risks depurination.
-
Increase Flow/Time: Increase the deblock volume or contact time by 50%.
-
Check Moisture: Water in the DCM lines destroys the acid's potency. Ensure your solvent trap is dry.
Issue 2: Depurination & Loss of Full-Length Product
User Question: My yield for a 100-mer is terrible, and I see a large background of shorter fragments. I'm using standard 3% TCA.
Scientist Response: You are likely depurinating your oligo. TCA is too strong for long oligonucleotides. The N-glycosidic bond of Adenosine (and to a lesser extent Guanosine) is acid-labile. Prolonged exposure to TCA over 100 cycles statistically guarantees backbone cleavage, which occurs during the final basic deprotection step at the apurinic sites [2].
The Mechanism:
-
Acid protonates the N7 position of the purine.[3]
-
The base is hydrolyzed (cleaved off), leaving an abasic sugar.
-
During Ammonium Hydroxide cleavage, the backbone scissions at this weak point.
Solution:
-
Switch to 3% DCA in DCM. DCA has a pKa of 1.5 compared to TCA's 0.7.[4][5]
-
Adjust Contact Time: Because DCA is weaker, you must double the acid delivery time compared to TCA to ensure complete DMT removal [3].
Issue 3: Orange Color Intensity is Fading
User Question: The trityl monitor shows decreasing intensity in later cycles. Is the acid degrading?
Scientist Response: Acid solutions in DCM are generally stable, but evaporation of the volatile DCM can alter concentration. However, fading intensity usually indicates synthesis collapse (chain termination) earlier in the cycle, not acid degradation.
Troubleshooting:
-
Verify Flow: Ensure the deblock nozzle is not clogged (crystallized trityl salts).
-
Scavenger Effect: If you are using a scavenger (like methanol) in your deblock to quench the cation, ensure it isn't reacting with the acid itself in the bottle [4].
-
Stepwise Efficiency: If the orange color drops by >2% per cycle, your coupling efficiency is the root cause, not the detritylation.
Part 3: Advanced Optimization Protocol
To determine the exact acid contact time required for your specific synthesizer setup (flow rate + column geometry), perform the "Stepwise Kinetic Audit."
Protocol:
-
Synthesize a Test Trimer: Synthesize a 5'-DMT-T-T-T-3' scale model.
-
The Variable Deblock: On the final detritylation step, collect the effluent fractionally.
-
Program the synthesizer to deliver acid in 5-second pulses.
-
Collect the effluent from each pulse into separate UV-transparent cuvettes or a flow cell.
-
-
Measure Absorbance: Read the Absorbance at 498 nm (DMT cation peak).
-
Plot the Curve: Plot Absorbance vs. Time.
-
Ideal Profile: Sharp rise to max absorbance within 10-15s, followed by a rapid drop to baseline.
-
Optimization Target: Set your protocol time to the point where the curve returns to <5% of the peak value.
-
-
Safety Margin: Add 20% to this time to account for synthesis scale variability.
Part 4: Visualizing the Pathway
The following diagrams illustrate the kinetic competition and the decision logic for optimization.
Diagram 1: The Detritylation vs. Depurination Competition
This pathway shows why acid strength (pKa) dictates the fate of the oligonucleotide.
Caption: Kinetic competition between the desired ether cleavage (green path) and the undesired purine hydrolysis (red path). Stronger acids accelerate both, but TCA accelerates the red path disproportionately in long oligos.
Diagram 2: Acid Selection Decision Tree
Use this logic flow to select the optimal reagent for your experiment.
Caption: Decision matrix for selecting between TCA and DCA based on oligonucleotide length and sequence composition.
References
-
Krotz, A. H., Cole, D. L., & Ravikumar, V. T. (2003).[6] Synthesis of antisense oligonucleotides with minimum depurination.[6] Nucleosides, Nucleotides & Nucleic Acids.[3][6][7][8][9][10][11][12][13][14][15][16] [Link]
-
Glen Research. Glen Report 21.211 - Technical Brief: Synthesis of Long Oligonucleotides. [Link]
-
Li, Q., Sanghvi, Y. S., & Yan, H. (2024).[7] An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses. Nucleosides, Nucleotides & Nucleic Acids.[3][6][7][8][9][10][11][12][13][14][15][16] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of antisense oligonucleotides with minimum depurination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. phenomenex.com [phenomenex.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
preventing depurination during the detritylation step in oligonucleotide synthesis
Introduction
Welcome to the Technical Support Center. I am your Senior Application Scientist.
Depurination is a "silent killer" in oligonucleotide synthesis. Unlike coupling failures, which are immediately visible via trityl monitoring, depurination creates latent defects—abasic sites—that only manifest as strand cleavage during the final deprotection step. This guide moves beyond basic protocols to explain the kinetics of acid exposure and provides a self-validating system to minimize backbone degradation while ensuring complete DMT removal.
Module 1: The Mechanistic Basis
Understanding the chemical causality of the failure mode.
Q: Why does depurination occur specifically during the detritylation step?
A: The detritylation step requires acid to remove the 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl.[1][2] Unfortunately, the N-glycosidic bond holding the purine base (Adenine or Guanine) to the deoxyribose sugar is also acid-labile.
The mechanism is a competition between two pathways:
-
The Desired Pathway: Protonation of the DMT ether oxygen, leading to DMT cation release.
-
The Side Reaction: Protonation of the purine ring (specifically N7 of Adenine or N3/N7 of Guanine).[3] This destabilizes the glycosidic bond, leading to the loss of the base and the formation of an apurinic (abasic) site.[4]
Critical Note: The DNA strand does not usually break during the acid step. The strand breaks later, during ammonolysis (cleavage/deprotection), because the abasic site undergoes
Visualization: The Depurination Pathway
The following diagram illustrates the "Silent Killer" mechanism where the damage is inflicted in Step 1 but realized in Step 4.
Figure 1: The kinetic competition between desired detritylation and unwanted depurination. Note that strand cleavage is delayed until the final basic deprotection.
Module 2: Reagent Selection & Optimization
Selecting the correct acid strength to balance yield vs. integrity.
Q: Should I use TCA or DCA?
A: For DNA synthesis, Dichloroacetic Acid (DCA) is the authoritative standard for high-fidelity synthesis.
-
Trichloroacetic Acid (TCA) is a stronger acid (pKa ~0.7).[3][5] It removes DMT rapidly but accelerates depurination kinetics significantly.
-
Dichloroacetic Acid (DCA) is a weaker acid (pKa ~1.5).[3][5] It requires slightly longer contact times but reduces the rate of depurination by approximately 4-10x compared to TCA.
Q: How does solvent choice (Toluene vs. DCM) impact the process?
A: While Dichloromethane (DCM) is the standard solvent, Toluene is increasingly used for high-value or long oligonucleotide synthesis.
-
DCM: Good solubility, fast kinetics, but can lead to higher depurination rates due to "acid drag" (acid lingering in the column).
-
Toluene: Non-polar. Often used with DCA (e.g., 3% DCA in Toluene). It can reduce depurination rates in some systems, though it may require flow optimization due to viscosity differences.
Comparative Data: Acid Performance
| Parameter | 3% TCA in DCM | 3% DCA in DCM | 3% DCA in Toluene |
| Acid Strength (pKa) | ~0.7 (Strong) | ~1.5 (Moderate) | ~1.5 (Moderate) |
| Detritylation Speed | Very Fast (<20s) | Fast (~40-60s) | Moderate |
| Depurination Risk | High | Low | Lowest |
| Recommended Use | Short DNA (<40 mer) | Standard DNA (20-100 mer) | Long DNA (>100 mer) |
| Impact on dA-Bz | Significant loss | Minimal loss | Negligible |
Module 3: Process Parameters & Protocols
Operationalizing the science into a self-validating workflow.
Q: How do I optimize the "Deblock" step for long oligos (>60 mer)?
A: For long oligonucleotides, the cumulative exposure to acid becomes the limiting factor. You must switch from a fixed-time protocol to a flow-optimized protocol.
Optimized Protocol: The "Pulse-Flow" Method
This method minimizes the "tail" of the acid exposure.
-
Reagent: Switch to 3% DCA in Toluene (or DCM if Toluene is incompatible with your fluidics).
-
Flow Rate: Increase flow rate during the deblock step by 20-30% if system pressure allows. This sharpens the acid "plug."
-
Step Configuration:
-
Standard: Acid Flow (60s) -> Wash.
-
Optimized: Acid Pulse (15s) -> Wait (5s) -> Acid Pulse (15s) -> Immediate High-Flow Wash .
-
-
The "Orange" Trap: Do not program the step solely based on when the orange color (trityl cation) disappears. The orange color vanishes before all DMT is removed from the pores of the CPG. However, extending the acid flow too long after the color clears guarantees depurination.
-
Validation: Collect the fraction immediately following the deblock step. Neutralize and analyze by MS. If you see depurinated species (M - 135 Da for Adenine loss), reduce acid contact time.
-
Q: Is there a hardware solution to prevent acid carryover?
A: Yes. Reverse-flushing or "Back-flushing" the column immediately after the deblock step is highly effective. It pushes the acid out the way it came in, preventing the acid plug from traveling through the entire length of the column (and the already-synthesized sequence) during the wash step.
Module 4: Troubleshooting Specific Scenarios
Q: I see "n-1" peaks in my mass spec. Is this depurination?
A: Likely no .
-
n-1 (Deletion): Usually caused by incomplete coupling or incomplete detritylation (DMT-ON failure).
-
Depurination Artifacts: These manifest as truncated fragments with 3'-phosphates (from cleavage at the abasic site).
-
Diagnostic: If you are doing "Trityl-ON" purification, depurinated fragments lose their 5'-DMT during the strand cleavage.[6] Therefore, they will elute in the failure fraction (Trityl-OFF), not the product fraction.
-
If you see low yield of full-length product but high purity: This suggests the chains were cleaved and lost. Check depurination.
-
Q: My 100-mer synthesis has a low yield. Should I increase acid concentration?
A: Do not increase acid concentration. Counter-intuitively, while 15% DCA can drive detritylation faster, the risk of depurination outweighs the benefit for long oligos.
-
Solution: Use 3% DCA but implement an oxidizer quench .
-
Inject a small pulse of Oxidizer solution (Iodine/Pyridine/Water) immediately after the deblock step. The Pyridine acts as a base to instantly neutralize the DCA, halting depurination exactly when you want.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for distinguishing depurination from other synthesis failures.
References
-
Glen Research. (2010). Depurination of DNA During Oligonucleotide Synthesis.[1][4][5][7][8][9] Glen Report 22.19. [Link]
-
Septak, M. (1996).[7] Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.[5][7][8] Nucleic Acids Research, 24(15), 3053–3058.[7] [Link]
-
LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research, 38(8), 2522–2540. [Link]
-
Phenomenex. (2020). Avoiding Depurination During Trityl-on Purification.[3][4] Application Note TN-0008. [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O1-(Dimethoxytrityl)hexaethylene Glycol in Synthetic Chemistry
Welcome to the technical support center for O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and troubleshoot common issues encountered during its application, particularly in oligonucleotide synthesis. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a critical reagent in modern synthetic chemistry, most notably as a non-nucleosidic linker or spacer in the automated solid-phase synthesis of oligonucleotides.[] The dimethoxytrityl (DMT) group provides a lipophilic handle for purification and a temporary protecting group for the primary hydroxyl function, while the hexaethylene glycol (HEG) spacer introduces flexibility and hydrophilicity to the final molecule.[2] While its use is widespread, a nuanced understanding of its chemical behavior is crucial to mitigate potential side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my synthesis?
A1: this compound primarily serves two roles. First, as a phosphoramidite, it acts as a flexible, hydrophilic spacer that can be incorporated internally or at the 5'- or 3'-end of an oligonucleotide.[] This is often used to distance a label or functional group from the oligonucleotide to minimize steric hindrance. Second, the DMT group allows for the quantification of coupling efficiency during synthesis and facilitates the purification of the full-length product by reversed-phase HPLC.
Q2: I am observing a lower than expected yield after incorporating a DMT-HEG linker. What are the potential causes?
A2: A lower than expected yield can stem from several factors. Incomplete coupling of the DMT-HEG phosphoramidite to the growing oligonucleotide chain is a common culprit. This can be due to the quality of the phosphoramidite, insufficient activation, or the presence of moisture in the system. Additionally, incomplete detritylation of the preceding nucleotide can leave a capped 5'-hydroxyl, preventing the HEG linker from being added. Side reactions during deprotection and cleavage can also contribute to yield loss.
Q3: Can the hexaethylene glycol linker degrade during standard oligonucleotide synthesis cycles?
A3: The hexaethylene glycol linker is generally stable under standard oligonucleotide synthesis conditions. The ether linkages are resistant to the mild acidic conditions of detritylation (e.g., 3% trichloroacetic acid in dichloromethane) and the basic conditions of standard deprotection with ammonium hydroxide.[3] However, prolonged exposure to very strong acids or bases, or elevated temperatures for extended periods, could potentially lead to ether bond cleavage. Oxidative degradation is also a possibility, though less common with the standard iodine-based oxidation in oligonucleotide synthesis.
Q4: Are there any specific impurities in the DMT-HEG reagent I should be aware of?
A4: Commercially available this compound should be of high purity (typically >97%).[4] However, potential impurities could include residual starting materials from its synthesis, such as hexaethylene glycol or dimethoxytrityl chloride. The presence of under- or over-PEGylated species (e.g., pentaethylene glycol or heptaethylene glycol derivatives) is also a possibility. These impurities can lead to the incorporation of incorrect spacer lengths in your final product. It is always advisable to obtain a certificate of analysis from your supplier.
Troubleshooting Guide: Side Reactions and Solutions
This section delves into specific side reactions that can occur when using this compound and provides actionable troubleshooting steps.
Issue 1: Incomplete Deprotection (Detritylation) of the DMT Group
Symptoms:
-
Appearance of a "failed" synthesis peak (n-1) in HPLC analysis that still retains the DMT group.
-
Low yield of the final, fully deprotected product.
Root Causes and Mechanisms: The acid-labile DMT group is removed by treatment with an acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[5][6] Incomplete detritylation can occur if the acid solution is degraded, the reaction time is too short, or if the flow of the reagent over the solid support is inefficient. This leaves the 5'-hydroxyl of the HEG linker (or the nucleotide it is attached to) blocked and unavailable for the subsequent coupling reaction.
Solutions:
-
Use fresh deblocking solution: Prepare fresh 3% TCA in anhydrous DCM daily. Degraded acid can lead to incomplete detritylation.
-
Optimize detritylation time: While standard protocols are generally effective, highly loaded or sterically hindered solid supports may require a slightly longer detritylation step.
-
Ensure efficient reagent delivery: Check the fluidics of your synthesizer to ensure proper delivery and mixing of the deblocking solution.
Issue 2: Depurination of Adenosine and Guanosine Residues
Symptoms:
-
Appearance of multiple shorter fragments in gel electrophoresis or mass spectrometry analysis.
-
Reduced yield of the full-length oligonucleotide.
Root Causes and Mechanisms: The glycosidic bond between purine bases (adenine and guanosine) and the deoxyribose sugar is susceptible to cleavage under acidic conditions. While the HEG linker itself is not directly involved, the repeated acid exposure during the detritylation of the DMT group throughout the synthesis can lead to depurination of the oligonucleotide chain.
Solutions:
-
Use a milder deblocking agent: Consider using 3% dichloroacetic acid (DCA) in DCM instead of TCA. DCA is less acidic and reduces the extent of depurination.
-
Minimize acid exposure time: Use the shortest possible detritylation time that still achieves complete removal of the DMT group.
Issue 3: Side Reactions during Cleavage and Deprotection
Symptoms:
-
Modification of the oligonucleotide as detected by mass spectrometry.
-
Presence of unexpected peaks in HPLC analysis.
Root Causes and Mechanisms: The final cleavage from the solid support and deprotection of the nucleobases is typically carried out with concentrated ammonium hydroxide at elevated temperatures. While the HEG linker is generally stable, certain side reactions can occur with the oligonucleotide itself. For example, if the synthesis involves 2'-O-silyl protecting groups (in RNA synthesis), incomplete removal can be an issue.[7] Additionally, certain protecting groups on modified bases may require specific deprotection conditions that could potentially affect the HEG linker if they are particularly harsh.
Solutions:
-
Follow recommended deprotection protocols: For oligonucleotides containing sensitive modifications, always use the specific deprotection conditions recommended by the phosphoramidite supplier.
-
Use milder deprotection conditions when possible: For base-labile oligonucleotides, alternative deprotection reagents like aqueous methylamine may be used, which can reduce the time and temperature required for deprotection.[8]
Issue 4: Oxidative Damage to the Hexaethylene Glycol Linker
Symptoms:
-
Broadening of peaks in HPLC or mass spectrometry, indicating a heterogeneous product.
-
Loss of product integrity.
Root Causes and Mechanisms: Polyethylene glycols can be susceptible to oxidative degradation, which can be initiated by free radicals. While the standard iodine/water/pyridine oxidation step in phosphoramidite chemistry is generally mild and specific for the phosphite triester, the presence of contaminants or exposure to air and light over extended periods could potentially lead to some oxidation of the HEG linker.
Solutions:
-
Use high-quality reagents: Ensure that all synthesis reagents, including the oxidizer solution, are fresh and of high purity.
-
Proper storage: Store the this compound reagent and the synthesized oligonucleotide under an inert atmosphere (e.g., argon) and protected from light to minimize the risk of autoxidation.
Experimental Protocols
Protocol 1: Analysis of Detritylation Efficiency
-
After the detritylation step in your synthesis cycle, collect the acidic effluent containing the cleaved DMT cation.
-
Dilute a small aliquot of this solution in a known volume of a suitable solvent (e.g., acetonitrile).
-
Measure the absorbance of the solution at approximately 495 nm using a UV-Vis spectrophotometer.
-
The intensity of the orange color, which corresponds to the DMT cation, is directly proportional to the amount of DMT group removed. Consistent absorbance values across cycles indicate efficient detritylation.
Protocol 2: Quality Control of Incoming this compound
-
Appearance: The product should be a clear, viscous liquid.[4]
-
Purity by HPLC:
-
Dissolve a small amount of the material in acetonitrile.
-
Analyze by reversed-phase HPLC using a C18 column.
-
The main peak should correspond to the expected product, and the purity should meet the supplier's specifications (typically ≥ 97%).[4]
-
-
Mass Spectrometry:
-
Confirm the identity of the main peak by mass spectrometry. The expected molecular weight of this compound is 586.69 g/mol .
-
Visualizing Key Processes
DMT-HEG in Oligonucleotide Synthesis Workflow
Caption: Workflow of oligonucleotide synthesis incorporating a DMT-HEG linker.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in syntheses involving DMT-HEG.
Concluding Remarks
The successful incorporation of this compound into synthetic oligonucleotides and other molecules requires a proactive approach to quality control and a thorough understanding of the potential side reactions. By carefully monitoring synthesis parameters, using high-quality reagents, and employing appropriate analytical techniques, researchers can minimize the occurrence of unwanted byproducts and achieve high yields of pure material. This guide serves as a foundational resource to empower you in your experimental endeavors. For further in-depth inquiries, consulting the primary literature and the technical support services of your reagent supplier is always recommended.
References
- Tanimura, H., et al. (2022).
- Stults, J. T., & Marsters, J. C. (1991). U.S. Patent No. 4,806,658. Washington, DC: U.S.
- Kumar, P., et al. (2024).
- Hudson, D., & Cook, R. M. (2006). U.S. Patent No. 7,041,819. Washington, DC: U.S.
- Payne, M. E., et al. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
-
Orion Chem Pvt Ltd. (n.d.). Hexaethylene Glycol Specification. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Glycol cleavage. In Wikipedia. [Link]
-
GlobalChemMall. (n.d.). This compound. Retrieved from [Link]
-
ChemGenes. (n.d.). DMT Hexaethylene Glycol phosphoramidite. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22633851, O1-(Dimethoxytrityl)tetraethylene glycol. Retrieved from [Link]
-
CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DMT Hexaethylene Glycol phosphoramidite. Retrieved from [Link]
- Singh, Y., et al. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction.
- Kumar, P., & Kumar, P. (2004). U.S. Patent No. 7,807,807. Washington, DC: U.S.
- Kumar, R. K., et al. (2007). Synthesis and evaluation of new spacers for use as dsDNA endcaps. Bioorganic & Medicinal Chemistry, 15(19), 6357-6366.
-
INTERCHIMIE. (n.d.). hexylene glycol. Retrieved from [Link]
- Fisher Scientific. (2010). SAFETY DATA SHEET: Deblock trichloroacetic acid soln., 3% in dichloromethane.
- Glen Research. (n.d.).
- BERRY & ASSOCIATES/ICON ISOTOPES/BIOAUTOMATION. (2020).
- Malzert-Fréon, A., et al. (2009). Interactions between poly(ethylene glycol) and protein in dichloromethane/water emulsions. 2. Conditions required to obtain spontaneous emulsification allowing the formation of bioresorbable poly(D,L lactic acid) microparticles. European Journal of Pharmaceutics and Biopharmaceutics, 73(1), 66-73.
- Aili, D., et al. (2022). Hysteresis in the Thermo-Responsive Assembly of Hexa(ethylene glycol) Derivative-Modified Gold Nanodiscs as an Effect of Shape.
- Shibamoto, T., & Bernhard, R. A. (1977). Temperature Effect on the Volatiles Formed from the Reaction of Glucose and Ammonium Hydroxide: A Model System Study. Journal of Agricultural and Food Chemistry, 25(3), 609-614.
- emp BIOTECH. (2023). TCA Deblocking Solution (3 % Trichloroacetic Acid in Methylene Chloride).
- Gotor, R., et al. (2012). Synthesis of a cholesteryl-HEG phosphoramidite derivative and its application to lipid-conjugates of the anti-HIV 5'TGGGAG³' Hotoda's sequence. Bioorganic & Medicinal Chemistry, 20(20), 6137-6144.
- Bioneer. (n.d.). Deblocking Solution-1 (3w/v% Trichloroacetic Acid, Dichloromethane Solution).
Sources
- 2. Spacers Design and Protocols [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. orionchem.com [orionchem.com]
- 5. empbiotech.com [empbiotech.com]
- 6. 76-03-9・Deblocking Solution-1 (3w/v% Trichloroacetic Acid, Dichloromethane Solution)・048-28923・042-28921・042-28926・046-28924[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. mdpi.com [mdpi.com]
improving yield in oligonucleotide synthesis with PEG linkers
Technical Support Center: PEGylated Oligonucleotide Synthesis
Subject: Optimizing Yield and Purity for PEG-Linker Modified Oligonucleotides From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team
Introduction
Integrating Polyethylene Glycol (PEG) linkers into oligonucleotide synthesis is a powerful strategy for enhancing solubility, reducing renal clearance, and mitigating immunogenicity. However, the physicochemical properties of PEG—specifically its viscosity, steric bulk, and hydrophobicity—disrupt standard phosphoramidite cycling.
This guide moves beyond basic protocols to address the causality of failure. We treat the synthesis not as a recipe, but as a thermodynamic challenge where steric hindrance and diffusion rates must be managed.
Module 1: Pre-Synthesis Planning (The Foundation)
The Core Challenge: Steric Exclusion in the Solid Support. Standard synthesis uses 500 Å Controlled Pore Glass (CPG).[1] PEG chains, acting as "random coils" in solution, occupy significant hydrodynamic volume. If the pore size is too small, the growing PEG-oligo chain becomes trapped inside the pore, halting synthesis.
Q: My yield drops precipitously as I add longer PEG chains (e.g., PEG-24 or higher). Why? A: You are likely experiencing pore exclusion . As the PEG chain grows, it fills the pore volume. Once the pore is full, reagents cannot diffuse in to couple the next base.
Protocol 1: Solid Support Selection
-
Standard Oligos (<40 mer, no PEG): 500 Å CPG.
-
PEGylated Oligos (or >50 mer): You must switch to 1000 Å or 2000 Å CPG.
-
Loading: Low loading supports (20–30 µmol/g) are preferred to prevent crowding on the surface [1][4].
Q: How do I handle the viscosity of PEG phosphoramidites? A: PEG phosphoramidites are oils or waxy solids. They dissolve slowly and create viscous solutions that impede flow through synthesizer lines.
-
Diluent: Use anhydrous Acetonitrile (ACN).[2][]
-
Concentration: Increase from the standard 0.05 M to 0.1 M to drive reaction kinetics via mass action.
-
Dissolution: Allow 15–30 minutes for complete dissolution under argon before placing on the machine.
Module 2: The Synthesis Cycle (The Engine)
The Core Challenge: Coupling Efficiency. The bulky PEG group creates a steric shield around the 5'-hydroxyl. Standard coupling times (2 minutes) are insufficient for the activated phosphoramidite to penetrate this shield.
Q: I see a "n-1" deletion peak exactly where the PEG should be. Is the reagent bad? A: Likely not. It is an incomplete coupling event. The bulky PEG phosphoramidite failed to react with the 5'-OH of the oligo on the column.
Protocol 2: Optimized Coupling Parameters
| Parameter | Standard Protocol | PEG-Optimized Protocol | Rationale |
| Coupling Time | 2.0 min | 6.0 – 15.0 min | Compensates for slow diffusion and steric hindrance. |
| Activator | Tetrazole | DCI or ETT | DCI (4,5-Dicyanoimidazole) is more nucleophilic and less acidic, boosting reactivity without depurination [3]. |
| Concentration | 0.05 M | 0.10 M | Higher concentration drives the reaction forward (Le Chatelier's principle). |
| Capping | Standard | Aggressive | Ensure unreacted chains are capped to prevent "n-1" impurities that are hard to purify. |
Visualization: The Steric-Modified Cycle The following diagram illustrates where the specific modifications must occur in the standard cycle.
Caption: Figure 1. The modified phosphoramidite cycle highlighting the Coupling Step as the critical control point for PEG insertion.
Module 3: Cleavage & Deprotection (The Harvest)
The Core Challenge: Linker Stability. Most PEG phosphoramidites utilize standard linkers, but the conditions must match the most sensitive component of your molecule.
Q: Can I use AMA (Ammonium Hydroxide/Methylamine) for "UltraFast" deprotection? A: Proceed with caution. While the PEG backbone (ether linkage) is stable in AMA, the linkage to the oligonucleotide (often a phosphodiester or specific ester) might be vulnerable if it includes specific labeling chemistries (e.g., certain fluorophores or quenchers attached to the PEG).
-
Recommendation: Standard Ammonolysis (Concentrated NH4OH, 55°C, overnight) is the safest "universal" method for PEG-oligos unless your specific PEG reagent datasheet explicitly permits AMA [6].
Q: My solution is cloudy after deprotection. A: This is normal for hydrophobic PEG-oligos in aqueous ammonia. Do not filter it immediately; you might lose your product.
-
Action: Evaporate the ammonia first. Resuspend in water/buffer.[4] If cloudiness persists, it may be the trityl group (if Trityl-On) or aggregated PEG.
Module 4: Purification & Analysis (The Verification)
The Core Challenge: The "PEG Smear" and Hydrophobicity. PEG is a polymer.[5] Unless you are using "discrete" (dPEG) spacers with a defined molecular weight, standard PEG is polydisperse (a mixture of chain lengths).
Q: My HPLC peaks look broad and "smeary" compared to normal DNA. Is it impure? A:
-
Scenario A (Polydisperse PEG): Yes, this is expected. A PEG-2000 linker is actually a Gaussian distribution of sizes. Your HPLC peak will be a broad mound, not a sharp needle.
-
Scenario B (Discrete PEG): If you used a discrete spacer (e.g., Spacer 18), the peak should be sharp. If it is broad, you have failed sequences or incomplete coupling.
Protocol 3: Purification Strategy
-
Method: Reverse-Phase HPLC (RP-HPLC) is mandatory. Ion-Exchange (IEX) is less effective because the PEG charge-to-mass ratio masks the oligo's charge.
-
Column: C18 or C4.
-
Buffer: TEAA (Triethylammonium Acetate) or HFIP (Hexafluoroisopropanol) for difficult separations.
-
Trityl-On: Perform purification with the DMT group on. The hydrophobic DMT + Hydrophobic PEG shifts the full-length product away from failure sequences (which are less hydrophobic) [8].
Troubleshooting Logic Flow
Caption: Figure 2. Logic tree for diagnosing yield issues in PEG-oligonucleotide synthesis.
References
-
Glen Research. Synthesis of Long Oligonucleotides. Glen Report 21.2. Available at: [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole.[6] Nucleic Acids Research. Available at: [Link]
-
Glen Research. Deprotection - Volumes 1-5. Glen Report 25. Available at: [Link]
-
Waters Corporation. Purifying Oligonucleotides: Essential Strategies. Available at: [Link][1][2][7][8][9]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Troubleshooting Residual DMT Cations in Oligonucleotide Synthesis
Welcome to the technical support guide for a critical, yet often overlooked, aspect of oligonucleotide synthesis: the complete removal of the 4,4'-dimethoxytrityl (DMT) cation. This resource is designed for researchers, scientists, and drug development professionals who rely on high-purity synthetic oligonucleotides for their downstream applications. Here, we will delve into the causality behind common issues and provide field-proven solutions to ensure the integrity of your synthesized nucleic acids.
The Persistent Problem of the DMT Cation
The DMT group is an indispensable tool in phosphoramidite chemistry, serving as a reversible protecting group for the 5'-hydroxyl of the nucleoside monomer.[1][2] Its acid-labile nature allows for its removal (detritylation) at the beginning of each synthesis cycle, enabling the stepwise addition of the next nucleotide.[1][3][4] This process liberates a brightly colored DMT cation, which is conveniently used to monitor coupling efficiency spectrophotometrically at approximately 498-500 nm.[1][5]
However, the very stability of this carbocation can lead to its persistence in the final product if not adequately quenched and removed. Residual DMT cations or their byproducts can interfere with subsequent enzymatic reactions, hybridization studies, and therapeutic applications. This guide will address the common pitfalls and provide robust protocols for ensuring your oligonucleotides are free from this troublesome impurity.
FAQs: Understanding and Identifying Residual DMT
This section addresses the fundamental questions regarding the presence of residual DMT cations and their detection.
Q1: What are the primary causes of incomplete DMT removal?
A1: Incomplete detritylation is typically a result of issues related to the acid reagent, reaction time, or temperature.[6][7] Specific causes include:
-
Degraded Detritylation Reagent: The acidic solution, commonly trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent, can degrade over time, losing its efficacy.[6]
-
Insufficient Reaction Time: If the exposure of the oligonucleotide to the acid is too brief, the cleavage of the DMT group may not go to completion.[6]
-
Low Temperature: Detritylation is generally performed at ambient temperature. A significant drop in the laboratory temperature can slow down the reaction rate.[6]
-
Presence of Water: Excess water in the reagents can interfere with the detritylation reaction in non-aqueous environments.[6][8]
Q2: How can I detect residual DMT groups or their byproducts in my final oligonucleotide product?
A2: Several analytical techniques can be employed to detect the presence of residual DMT:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method. The hydrophobic nature of the DMT group results in a significantly longer retention time for the "DMT-on" oligonucleotide compared to the fully deprotected "DMT-off" product.[6] The presence of two distinct peaks indicates incomplete detritylation.
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of the DMT-on oligonucleotide, confirming its presence. More advanced LC-MS/MS methods can be developed for the sensitive quantitation of dimethoxytrityl alcohol (DMT-OH), a common byproduct.[9][10][11]
-
UV-Vis Spectroscopy: While the DMT cation has a characteristic absorbance around 498-500 nm in acidic solution, this is primarily used for monitoring synthesis efficiency.[1][5] After deprotection and purification, the characteristic orange color should be absent. Any persistent coloration in acidic conditions could indicate the presence of the DMT cation.
Q3: Can the oligonucleotide sequence or modifications affect DMT removal?
A3: Yes, certain sequences or modifications can influence the efficiency of detritylation. For instance, the presence of modifications like N6-methyladenosine might introduce steric hindrance, potentially requiring longer reaction times for complete DMT removal.[6] Additionally, purine-rich sequences are more susceptible to depurination under acidic conditions, a side reaction that must be carefully balanced with the need for complete detritylation.[7][12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the removal of residual DMT cations.
Issue 1: A persistent orange or yellow color in the oligonucleotide solution after deprotection.
| Potential Cause | Recommended Solution |
| Incomplete Quenching of the DMT Cation: The stable DMT cation remains in the solution. | Quenching: After the final acid deprotection step, ensure thorough quenching. This can be achieved by adding a small amount of a nucleophilic solvent like methanol or by neutralizing the solution with a mild base such as triethylamine (TEA).[1][13] |
| Insufficient Washing: Residual acid and DMT cations are not adequately removed from the synthesis column or purification cartridge. | Thorough Washing: After detritylation on a solid support, perform extensive washing with an anhydrous solvent like acetonitrile to completely remove the acid and the cleaved DMT cation.[1][6] |
Issue 2: RP-HPLC analysis shows two peaks for the final product (DMT-on and DMT-off).
| Potential Cause | Recommended Solution |
| Inefficient On-Column Detritylation: Factors such as poor reagent flow, degraded acid, or issues with the solid support can lead to incomplete detritylation on the synthesizer. | Off-Column (In-Solution) Detritylation: After cleavage and deprotection of other protecting groups, purify the "DMT-on" oligonucleotide by RP-HPLC. The purified and dried oligonucleotide can then be treated with a solution of 80% acetic acid for 20-30 minutes at room temperature to remove the DMT group.[5][6][7] |
| Re-attachment of the DMT Group: In some instances, after rotovaping a TFA/DCM mixture, the DMT group can re-attach to the oligonucleotide.[14] | Proper Quenching and Workup: Before concentrating the solution, ensure the DMT cation is fully quenched to the less reactive dimethoxytritanol.[5] This can be facilitated by the addition of water or a basic solution. |
Issue 3: Low yield of the final detritylated oligonucleotide.
| Potential Cause | Recommended Solution |
| Depurination: Excessive exposure to strong acids, especially with purine-rich sequences, can lead to the cleavage of the glycosidic bond and loss of the purine base.[7][12] | Milder Acid Conditions: Use a weaker acid, such as acetic acid, or a lower concentration of a stronger acid like TFA or DCA.[7] Optimize the detritylation time to the minimum required for complete DMT removal. |
| Loss during Purification: The detritylated oligonucleotide may be lost during subsequent purification steps. | Optimize Purification Protocol: For precipitation steps, ensure the correct salt concentration and solvent mixture are used. For cartridge-based purification, verify that the elution conditions are appropriate for the detritylated oligonucleotide.[5] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key detritylation workflows.
Protocol 1: Off-Column (In-Solution) Detritylation Post-HPLC Purification
This protocol is intended for oligonucleotides that have been purified by RP-HPLC with the DMT group intact ("DMT-on").
-
Preparation: Lyophilize the HPLC-purified, DMT-on oligonucleotide to a dry powder.
-
Detritylation: Dissolve the dried oligonucleotide in 80% aqueous acetic acid. A typical volume is 200-500 µL.[5]
-
Incubation: Let the solution stand at room temperature for 20-30 minutes.[7] Note that the solution will not turn orange because the aqueous environment rapidly converts the DMT cation to the colorless dimethoxytritanol.[5]
-
Precipitation: Add an equal volume of 95% ethanol and an appropriate amount of a salt solution (e.g., 3 M sodium acetate, pH 5.2) to precipitate the oligonucleotide.[5][6]
-
Isolation: Centrifuge the sample to pellet the oligonucleotide, decant the supernatant containing the dimethoxytritanol, and wash the pellet with ethanol.
-
Drying: Dry the oligonucleotide pellet under vacuum.
Protocol 2: On-Column Detritylation using a Solid-Phase Extraction (SPE) Cartridge
This method combines purification and detritylation in a single workflow.
-
Cartridge Conditioning: Condition a reverse-phase SPE cartridge with acetonitrile, followed by an equilibration buffer (e.g., 2 M Triethylammonium Acetate - TEAA).[7]
-
Loading: Load the crude, deprotected DMT-on oligonucleotide solution onto the cartridge. The hydrophobic DMT group will ensure the full-length product is retained.[7]
-
Washing:
-
On-Column Detritylation: Pass the detritylation solution (e.g., 3% TFA or 3% DCA in water) through the cartridge.[7] A faint orange color may be observed on the cartridge as the DMT cation is liberated.[7][15]
-
Post-Detritylation Wash: Wash the cartridge with nuclease-free water to remove the acid and the cleaved DMT group.[7]
-
Elution: Elute the purified, detritylated oligonucleotide with a suitable buffer containing a higher concentration of acetonitrile (e.g., 20-50% ACN).[7]
Visualizing the Workflow
To better illustrate the key processes, the following diagrams are provided.
Caption: The acid-catalyzed detritylation step in solid-phase oligonucleotide synthesis.
Caption: A logical troubleshooting workflow for addressing residual DMT issues.
By understanding the chemistry behind DMT cation formation and persistence, and by implementing robust detection and removal protocols, researchers can ensure the high purity and functionality of their synthesized oligonucleotides. This guide serves as a foundational resource for troubleshooting and optimizing this critical step in nucleic acid chemistry.
References
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC. Available at: [Link]
- Method for solution phase detritylation of oligomeric compounds. Google Patents.
-
Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. Available at: [Link]
-
Glen-Pak™ Product Update: New Protocols for Desalting and Purification. Glen Research. Available at: [Link]
-
Glen Report 21.22 - Purification of CleanAmp™ DNA Oligonucleotides (DMT-ON). Glen Research. Available at: [Link]
-
Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem m. RSC Publishing. Available at: [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]
-
N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers. Available at: [Link]
-
Neuropharmacology of N,N-Dimethyltryptamine. PMC. Available at: [Link]
-
Dimethyltryptamine [DMT] | Biosynthesis, Mechanism, & Metabolism. YouTube. Available at: [Link]
-
how to properly remove DMT from a nucleoside? : r/Chempros. Reddit. Available at: [Link]
-
Advanced method for oligonucleotide deprotection. PMC. Available at: [Link]
-
Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes. PubMed. Available at: [Link]
-
Pharmacokinetics of N,N-dimethyltryptamine in Humans. PMC. Available at: [Link]
-
Avoiding Depurination During Trityl-on Purification. Phenomenex. Available at: [Link]
- Detritylation of DMT-oligonucleotides using cationic ion-exchange resin. Google Patents.
-
I would like to know why dmt protection is 5'OH specific? ResearchGate. Available at: [Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. Available at: [Link]
-
Analysis of N,N ‐dimethyltryptamine ( DMT ) and its metabolites using LC – MS / MS for forensic purposes | Request PDF. ResearchGate. Available at: [Link]
-
Perspectives on the Designation of Oligonucleotide Starting Materials. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. biotage.com [biotage.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.com [phenomenex.com]
- 13. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. glenresearch.com [glenresearch.com]
impact of hexaethylene glycol linker on hybridization efficiency
Topic: Impact of Hexaethylene Glycol (HEG) Linker on Hybridization Efficiency
Welcome to the Oligo Design Support Center. Current Status: OPERATIONAL Agent: Senior Application Scientist Ticket Context: Optimization of probe performance in solid-phase and solution-phase assays.
Core Concept: The "Spacer" Effect
User Query: Why does adding a non-nucleosidic linker like HEG change my hybridization results?
Technical Explanation: Hexaethylene glycol (HEG), often commercially referred to as "Spacer 18" (18 atoms long), acts as a flexible, hydrophilic tether.[1][] Its primary function is to decouple the hybridizing oligonucleotide sequence from the steric and electrostatic interference of the substrate (in microarrays) or the label (in molecular beacons).
Unlike nucleotide spacers (e.g., Poly-T), HEG is uncharged . This is critical because it eliminates non-specific electrostatic binding to cationic surfaces or proteins, a common source of background noise.
Data Summary: HEG vs. Poly-T vs. No Spacer
Relative hybridization signal intensity on solid supports (Gold/Glass)
| Spacer Type | Charge | Hydrophilicity | Steric Relief | Signal Improvement (Approx.) |
| None (Direct Coupling) | N/A | Low | Poor | 1.0x (Baseline) |
| Poly-T (10-20 mer) | Negative | Moderate | Moderate | 2.5x - 5.0x |
| HEG (Spacer 18) | Neutral | High | High | 4.0x - 10.0x |
Key Insight: While Poly-T provides vertical spacing, its negative charge can repel the incoming target (also negatively charged) if the surface density is too high. HEG is neutral, avoiding this "Coulombic wall."
Troubleshooting Guide: Surface-Based Assays
Ticket #402: "My microarray probes have low signal intensity despite high coupling efficiency."
Diagnosis: The "Carpet" Effect
When probes are attached directly to a surface without a spacer, they lie flat (the "carpet" regime) due to hydrophobic interactions with the substrate or steric crowding. The target DNA cannot access the sequence.
Solution: Implement HEG Spacers
Protocol: Insert a Spacer 18 phosphoramidite at the 5' or 3' end (depending on surface attachment chemistry) during synthesis.
Mechanism of Action:
-
Vertical Lift: HEG lifts the probe into the solvent phase (the "mushroom" or "brush" regime), making it kinetically accessible.
-
Solvation: The glycol units attract water molecules, creating a hydration shell that prevents the probe from collapsing onto the hydrophobic slide surface.
Workflow Visualization
Caption: Figure 1. HEG spacers transition probes from a sterically hindered "carpet" state to an accessible "brush" state.
Troubleshooting Guide: Solution-Phase (FRET/Quenching)
Ticket #409: "My Molecular Beacon has high background fluorescence (poor quenching)."
Diagnosis: Linker Flexibility vs. Distance
In FRET probes or Molecular Beacons, the efficiency of quenching is distance-dependent (
The Paradox of HEG in Beacons
-
Too Short: The fluorophore and quencher might interact directly (contact quenching), which is good for dark background but can alter the melting temperature (
) unpredictably. -
Too Long (HEG): HEG increases the entropic freedom of the arms. If the stem is not stable enough, the "closed" state "breathes," leading to background fluorescence.
Optimization Protocol
If background is high with a HEG linker:
-
Increase Stem Strength: Add 1-2 G-C pairs to the stem to counteract the entropy introduced by the flexible HEG.
-
Internal Modification: Instead of placing HEG at the end, use an internal spacer (e.g., Spacer C3) to disrupt stacking without adding excessive length.
Synthesis & Manufacturing Protocol
Ticket #550: "I am synthesizing HEG-modified oligos but getting low coupling efficiency."
Diagnosis: Viscosity & Kinetics
HEG phosphoramidite is a large, viscous molecule compared to standard nucleosides. Standard automated cycles often fail to deliver enough reagent or allow enough time for the reaction.
Validated Synthesis Protocol (Spacer 18)
Use this protocol to ensure >95% coupling efficiency.
| Step | Standard Parameter | HEG Optimized Parameter | Reason |
| Diluent | Acetonitrile | Anhydrous Acetonitrile | Moisture sensitivity is critical. |
| Dissolution | 1-2 mins | 5-10 mins (Vortex) | HEG is an oil; requires vigorous mixing to dissolve fully. |
| Concentration | 0.05 M | 0.10 M | Higher concentration drives the reaction forward. |
| Coupling Time | 2 mins | 15 mins | Steric bulk requires longer diffusion time into the pore. |
| Oxidation | Standard | Standard | No change needed. |
| Deprotection | Standard | Standard | HEG is stable in ammonia. |
Frequently Asked Questions (FAQ)
Q: Does HEG affect the Melting Temperature (
Q: Can I stack multiple HEG linkers? A: Yes. It is common to use two Spacer 18 units sequentially (Spacer 36) to bridge deep crevices in protein structures or to penetrate thick polymer layers on biosensors. However, beyond 3 units, the entropy cost begins to reduce binding affinity.
Q: Is HEG better than a C6 or C12 alkyl spacer? A: Generally, yes. Alkyl spacers (C6/C12) are hydrophobic. In aqueous buffers, they may collapse onto themselves or the hydrophobic surface to minimize water contact. HEG is hydrophilic and remains extended in solution, maximizing probe availability.
References
-
Van Eeghem, A., et al. (2017).[3] "Double positive effect of adding hexaethylene glycol when optimizing the hybridization efficiency of a microring DNA detection assay." Applied Surface Science, 405, 321–328.[3] Link[3]
-
Peeters, S., et al. (2008). "Impact of spacers on the hybridization efficiency of mixed self-assembled DNA/alkanethiol films." Biosensors and Bioelectronics, 24(1), 72-77. Link
-
Southern, E. M., et al. (1999). "Molecular interactions on microarrays." Nature Genetics, 21, 5-9. Link
-
Glen Research. "Spacer Phosphoramidite 18 Technical Bulletin." Glen Research Technical Support. Link
-
Cady, N. C., et al. (2007).[4] "Optimized linkage and quenching strategies for quantum dot molecular beacons." Molecular and Cellular Probes, 21(2), 116-124. Link
Sources
- 1. Gene Link Modifications - Spacer 18 [genelink.com]
- 3. Double positive effect of adding hexaethyelene glycol when optimizing the hybridization efficiency of a microring DNA detection assay [biblio.ugent.be]
- 4. Optimized linkage and quenching strategies for quantum dot molecular beacons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Phosphodiester Linkages Adjacent to HEG Spacers
The following guide is a specialized technical resource designed for researchers and drug development professionals working with modified oligonucleotides. It addresses the specific stability, synthesis, and handling of phosphodiester linkages adjacent to Hexaethylene Glycol (HEG/Spacer 18) spacers.
Current Status: Operational Role: Senior Application Scientist Context: Troubleshooting & Technical Optimization
Executive Summary: The Stability Paradox
A common misconception in oligonucleotide chemistry is that the phosphodiester linkage adjacent to a Hexaethylene Glycol (HEG) spacer is inherently chemically unstable. This is false.
The linkage is chemically robust under standard physiological and deprotection conditions. The "instability" frequently reported by users is, in 90% of cases, a synthesis artifact (coupling failure) or a purification anomaly , not a true degradation event. However, specific biological contexts (exonuclease activity) and extreme chemical conditions (alkaline hydrolysis of terminal hydroxyls) require precise handling.
This guide distinguishes between synthesis failures and true degradation, providing actionable protocols to validate your molecule's integrity.
Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Chemical Stability[2][3]
Q1: My mass spec shows a significant "n-1" or truncated peak exactly where the HEG spacer should be. Is the phosphodiester bond hydrolyzing during deprotection? Diagnosis: Unlikely. This is almost certainly a coupling efficiency failure , not hydrolysis. Root Cause: HEG phosphoramidites are viscous and highly hygroscopic. If the amidite is not perfectly dry, or if the coupling time is too short, the reaction fails, leaving a truncated oligo that is capped (or uncapped) at the previous base. The "Phantom Hydrolysis" Mechanism:
-
True Hydrolysis: Requires nucleophilic attack. The HEG chain contains ether oxygens (-O-CH₂-CH₂-O-), which are poor nucleophiles compared to the hydroxyl groups (-OH) found in RNA. Therefore, the "neighboring group participation" that degrades RNA does not occur in HEG linkages.
-
The Fix:
-
Dry Down: Dissolve the HEG amidite in anhydrous acetonitrile and dry over 3Å molecular sieves for 24 hours before use.
-
Increase Coupling: Extend coupling time to 6–10 minutes (vs. standard 2 min).
-
Dilution: Ensure the amidite concentration is optimal (0.1 M); viscosity can hinder flow in microfluidic lines.
-
Q2: I am using Fast Deprotection (AMA at 65°C). Will this cleave the HEG linkage? Answer: No, the HEG phosphodiester linkage is stable in AMA (Ammonium Hydroxide/Methylamine) at 65°C. Caveat: If your HEG spacer is at the 3'-terminus and was generated from a universal support (involving a succinate linker), standard cleavage applies. However, if you modified a standard support with a terminal HEG phosphoramidite containing a free hydroxyl, extreme prolonged heating in strong base theoretically poses a minor risk if impurities act as catalysts, but in practice, it is stable. Recommendation: Standard deprotection protocols (Ammonium Hydroxide at 55°C overnight or AMA at 65°C for 10 min) are safe.
Q3: Does the flexibility of the HEG spacer make the adjacent phosphate more susceptible to hydrolysis? Answer: Structurally, yes; Chemically, no. While the entropic freedom of the HEG chain exposes the phosphate backbone more than a rigid double helix would, the lack of an internal nucleophile (like the 2'-OH in RNA) prevents accelerated spontaneous degradation. Note: The flexibility does affect HPLC retention times, often causing the peak to broaden or shift, which can be mistaken for degradation.
Category B: Enzymatic Stability (In Vivo/In Vitro)
Q4: Does an internal HEG spacer protect my antisense oligo from exonucleases? Answer: Yes, but with directionality rules.
-
3'-Exonucleases (e.g., Snake Venom PDE): A 3'-terminal HEG spacer acts as a potent "cap," effectively blocking the enzyme from latching onto the free 3'-OH.
-
Endonucleases: HEG is not a nucleotide; therefore, it is not recognized by restriction enzymes or RNase H. However, it acts as a "circuit breaker." If an endonuclease cleaves the DNA portion, the degradation will stop or stall at the HEG spacer because the enzyme cannot process the non-nucleotide linker.
Q5: I see degradation of my HEG-modified oligo in serum. Why? Answer: Check your linkage chemistry . While HEG itself is stable, the phosphodiester (PO) bond linking it to the DNA is susceptible to serum nucleases if not modified. The Fix: Use a Phosphorothioate (PS) linkage at the junction between the DNA and the HEG spacer.
-
Unstable:5'-DNA-P=O-HEG-3'
-
Stable:5'-DNA-P=S-HEG-3'
Visualizing the Stability Mechanisms
Diagram 1: The "Phantom Instability" (Synthesis vs. Degradation)
This diagram illustrates why users often mistake synthesis failure for bond instability.
Caption: Figure 1. The majority of "instability" issues are actually coupling failures caused by water contamination of the hygroscopic HEG amidite.
Diagram 2: Enzymatic Shielding Mechanism
Shows how HEG blocks 3' exonuclease activity.
Caption: Figure 2. HEG spacers act as steric stoppers. Exonucleases require specific nucleotide recognition features which the glycol chain lacks.
Experimental Protocols: Validating Stability
Protocol A: The "Water Test" (Synthesis Verification)
Use this to confirm if your "instability" is actually a synthesis issue.
-
Reagent Prep: Re-suspend HEG phosphoramidite in anhydrous acetonitrile (<30 ppm water). Add activated 3Å molecular sieves. Let sit for 12 hours.
-
Synthesis: Run two columns in parallel:
-
Column A: Standard coupling (2 min).
-
Column B: Extended coupling (10 min).
-
-
Analysis: Analyze both crudes by RP-HPLC or LC-MS.
-
Result: If Column B shows significantly higher full-length product than Column A, the issue is kinetics/moisture , not bond instability.
-
Protocol B: Serum Stability Assay
Use this to determine biological half-life.
| Step | Action | Critical Parameter |
| 1 | Incubation | Mix 5 µM Oligo with 50% Fetal Bovine Serum (FBS) at 37°C. |
| 2 | Time Points | Aliquot at 0, 1, 4, 12, 24, and 48 hours. |
| 3 | Quenching | Immediately add Proteinase K (20 mg/mL) and incubate at 55°C for 30 min to digest nucleases. |
| 4 | Extraction | Phenol:Chloroform extraction followed by ethanol precipitation. |
| 5 | Analysis | Analyze via PAGE (20% denaturing gel) or LC-MS. |
| 6 | Calculation | Plot % Full Length vs. Time. Calculate |
Expected Data:
-
Unmodified DNA-HEG:
1–2 hours (degradation occurs at DNA phosphodiester bonds, not the HEG linker itself). -
PS-modified DNA-HEG:
24 hours.
Deep Dive: The Chemical Mechanism
Why is the HEG phosphodiester bond stable when RNA is not?
-
RNA Instability: RNA contains a 2'-hydroxyl group on the ribose ring.[1] Under alkaline conditions, this 2'-OH acts as an intramolecular nucleophile, attacking the adjacent phosphorus atom to form a cyclic 2',3'-cyclic phosphate intermediate. This strain causes the chain to cleave.
-
HEG Stability: The HEG spacer consists of repeating ethylene glycol units:
.-
The oxygen atoms in the chain are ethers , not alcohols. They lack the acidic proton required to initiate nucleophilic attack.
-
There is no hydroxyl group positioned 2- or 3-carbons away from the phosphate center capable of forming a cyclic intermediate.
-
Exception: If a 2-hydroxyethyl group (with a free terminal OH) were directly attached to the phosphate without a spacer extension, it could mimic the RNA instability (forming a dioxaphospholane ring). However, in Spacer 18, the chain is long, and the internal ethers are inert.
-
References
-
Durand, M. et al. (1990). Triple-helix formation by an oligodeoxynucleotide-intercalator conjugate. Nucleic Acids Research.[2][3]
- Supports: Stability of HEG linkers in conjug
-
Glen Research. (2024). Spacer 18 Phosphoramidite Technical Bulletin.
- Supports: Synthesis protocols, coupling times, and hygroscopic n
-
Cload, S. T. & Schepartz, A. (1991). Polyether tethered oligonucleotide probes. J. Am. Chem. Soc.
-
Integrated DNA Technologies (IDT). (2025). Modifications Guide: Spacers.
- Supports: Application of spacers for nuclease resistance and steric blocking.
-
Kandimalla, E. R. et al. (2001). Effect of chemical modifications of cytosine and guanine in a CpG-motif of oligonucleotides: structure-activity relationships. Bioorganic & Medicinal Chemistry.[2][3]
-
Supports: Use of linkers in stabilizing oligonucleotides against degradation.[5]
-
Sources
- 1. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. gilson.com [gilson.com]
- 4. Hydrolytic stability of nucleoside phosphotriesters derived from bis(hydroxymethyl)-1,3-dicarbonyl compounds and their congeners: towards a novel pro-drug strategy for antisense oligonucleotides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
common causes of synthesis failure in automated DNA synthesis
Topic: Troubleshooting Common Synthesis Failures
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The "Invisible" Chemistry of Failure
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I often see researchers treat DNA synthesizers as "black boxes"—you put reagents in, and (hopefully) DNA comes out. However, automated phosphoramidite synthesis is a finely tuned kinetic race between chain extension and side reactions.
When synthesis fails, it rarely fails "randomly." It leaves a chemical fingerprint. This guide is designed to help you read those fingerprints, distinguishing between fluidic failures , reagent degradation , and kinetic bottlenecks .
Module 1: Reagent Quality & "The Water Problem"
Q: My coupling efficiency has dropped from >99% to ~95% across all bases. Is my activator bad?
Diagnosis: While activator degradation is possible, the most probable culprit is moisture contamination . In phosphoramidite chemistry, water is a competitive nucleophile. It is statistically more likely to react with the activated tetrazolide intermediate than the 5'-hydroxyl group of your growing oligo chain.
The Mechanism:
-
Activation: The tetrazole (or ETT/BTT) protonates the phosphoramidite nitrogen, creating a reactive tetrazolide intermediate.[1]
-
Competition: If water is present (>30 ppm) in the Acetonitrile (ACN), it attacks the phosphorus center immediately.
-
Result: The monomer is hydrolyzed and becomes inert before it can couple to the solid support. This results in a "skipped" cycle for that specific molecule.
Protocol: The Karl Fischer Verification Do not assume "anhydrous" bottles are actually anhydrous once opened.
-
Sampling: Draw 2 mL of ACN from the synthesizer line (not the bottle) to test the delivered solvent.
-
Threshold:
-
Standard Oligos (<60 mer): < 30 ppm water is acceptable.
-
Long Oligos (>100 mer): Must be < 10 ppm.
-
-
Action: If >30 ppm, purge all lines. Replace molecular sieves (3Å) in reagent bottle caps.
Q: Why do I see a +53 Da mass shift in my final product?
Diagnosis: This is the Cyanoethyl Adduct (Acrylonitrile addition). It is a classic "post-synthesis" failure that mimics a synthesis error.
The Mechanism:
During deprotection (ammonia treatment), the
-
Mass Shift: +53.06 Da per adduct.
Corrective Protocol:
-
Prevention: Ensure your deprotection reagent contains a "scavenger" if you have high Thymine content.
-
Alternative: Wash the column with 10% Diethylamine (DEA) in Acetonitrile before the final cleavage/deprotection step. This removes the cyanoethyl groups while the oligo is still on the column, washing away the acrylonitrile before it can react with the bases [1].
Module 2: Hardware & Fluidics (The "n-1" vs. Truncation)
Q: I am seeing "n-1" peaks. Is this a coupling failure or a capping failure?
Diagnosis: You must distinguish between Truncation and Internal Deletion .
| Symptom | Chemical Reality | Root Cause |
| Truncation (Shortmer) | Sequence stops early (e.g., 19-mer instead of 20-mer). | Coupling Failure + Successful Capping. The unreacted chain was acetylated (capped) and permanently stopped. |
| Internal Deletion (n-1) | A middle base is missing, but the sequence continued. | Coupling Failure + Capping Failure. The chain failed to couple, escaped capping, and reacted in the next cycle. |
The "Valve Timing" Protocol: If you see true internal deletions, your capping reagent delivery is lagging.
-
Check Delivery: Inspect the mixing of Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole). They must mix at the column.
-
Line Blockage: Capping reagents often crystallize. Inspect the nozzle tips for white precipitate.
-
Flow Rate: Increase the "Wait" or "Push" step time for Capping by 15% to ensure complete acetylation of unreacted 5'-OH groups [2].
Module 3: Sequence-Specific Failures (Depurination)
Q: My long oligo (100-mer) yield is near zero, and the product is fragmented. Why?
Diagnosis: This is likely Depurination caused by excessive Detritylation.
The Mechanism: The detritylation step uses acid (TCA or DCA) to remove the DMT group.
-
The Risk: If the acid is too strong or exposure is too long, it protonates the N7 of purines (Adenine > Guanine).
-
The Break: This destabilizes the N-glycosidic bond, causing the base to fall off (creating an abasic site).[3]
-
The cleavage: The backbone remains intact during synthesis, but upon ammonia deprotection, the backbone cleaves at the abasic site [3].[3]
Visualization: The Cycle of Failure
Caption: Figure 1. The Phosphoramidite Cycle highlighting critical kinetic failure points where chemical timing deviations lead to permanent sequence errors.
Module 4: Mass Spectrometry Troubleshooting Guide
Use this table to decode the "Delta Mass" (Difference between Expected and Observed Mass).
| Delta Mass (Da) | Identity | Cause | Solution |
| +53 | Acrylonitrile Adduct | Cyanoethyl group re-attached to Thymine during deprotection. | Wash column with 10% DEA in ACN prior to cleavage. |
| +16 | Oxidation (Gu) | Guanine oxidation (8-oxo-G). | Check Oxidation reagent quality; ensure no air bubbles in lines. |
| +303 | DMT-On | Incomplete final detritylation. | Increase final acid wash time; check for clogged waste line. |
| -18 | Dehydration | Usually instrument artifact, but can indicate excessive heat during drying. | Lower drying temp (SpeedVac) to <40°C. |
| n + 300-600 | n+1 Insertion | "Double Coupling" due to acidic activator stripping DMT. | Switch from ETT (pKa 4.3) to DCI (pKa 5.2) or reduce coupling time [4]. |
Module 5: Diagnostic Workflow
When a synthesis run fails, follow this logic path to isolate the variable.
Caption: Figure 2. Logic flow for isolating synthesis failures based on in-process Trityl monitoring and post-process Mass Spectrometry.
References
-
Glen Research. (2011). Synthesis of Long Oligonucleotides: N3 Cyanoethylation. Glen Report 21.[2]21. Link
-
Integrated DNA Technologies (IDT). (2024). Troubleshooting Your Site-directed Mutagenesis by PCR (Understanding Deletions). IDT Tech Support. Link
-
LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research, 38(8), 2522–2540. Link
-
MilliporeSigma. (2024). DNA Oligonucleotide Synthesis: Mechanisms of Coupling and Capping.[4] Sigma-Aldrich Technical Guides. Link
Sources
Validation & Comparative
alternatives to the 4,4'-dimethoxytrityl (DMTr) protecting group
Executive Summary: The Depurination Bottleneck
For over 40 years, the 4,4'-dimethoxytrityl (DMTr) group has been the workhorse of oligonucleotide synthesis. It offers rapid kinetics and a convenient colorimetric monitoring system (orange carbocation). However, for modern therapeutic applications—specifically long-mer synthesis (>100 nt) and acid-sensitive modifications—DMTr poses a critical liability: Acid-Catalyzed Depurination .
The repetitive exposure to di- or trichloroacetic acid (DCA/TCA) required to remove DMTr causes protonation of the N7 position of purines (Adenosine > Guanosine), leading to glycosidic bond cleavage and apurinic sites. This guide evaluates three field-proven alternatives that address this failure mode through distinct mechanistic pathways:
-
DMPx (2,7-Dimethylpixyl): An optimized acid-labile group allowing milder deprotection.[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile strategy that completely eliminates acid contact.
-
NPPOC (Photolabile): A light-directed group for spatially controlled synthesis (microarrays).
Comparative Performance Matrix
The following data consolidates coupling efficiency, deblocking kinetics, and defect rates based on standard solid-phase phosphoramidite cycles.
| Feature | Standard: DMTr | Alt 1: DMPx | Alt 2: Fmoc | Alt 3: NPPOC |
| Mechanism | Acid-Labile ( | Acid-Labile ( | Base-Labile ( | Photolabile (Radical) |
| Deblocking Reagent | 3% TCA or DCA | 0.5% DCA or dilute acid | 0.1 M DBU or Piperidine | UV Light (365 nm) |
| Deblocking Time | 60–100 sec | 30–60 sec | 2–5 min | 2–10 min (intensity dependent) |
| Stepwise Yield | >99.0% | >99.2% | 98.0% – 99.0% | 92.0% – 96.0% |
| Depurination Risk | High (Accumulates with length) | Low (Milder acid) | Zero (Acid-free) | Zero (Acid-free) |
| Primary Application | Standard DNA/RNA | Long-mers, Process Scale | Acid-sensitive analogs, RNA | Microarrays, High-density chips |
Mechanistic Deep Dive & Protocols
A. The Process Optimization: 2,7-Dimethylpixyl (DMPx)
Why it works: DMPx forms a more stable carbocation than DMTr due to the planar xanthylium system, making it more acid-labile. This allows the use of significantly weaker acids (e.g., 0.5% DCA in toluene) or shorter contact times, drastically reducing the "acid budget" the oligo is exposed to.
-
Key Advantage: It is a "drop-in" replacement. No changes to the synthesizer plumbing or downstream processing are required, other than diluting the deblock reagent.
-
Crystallinity: Unlike DMTr-Cl (amorphous foam), DMPx-Cl is highly crystalline, improving shelf-stability and weighing accuracy in process chemistry.
B. The Orthogonal Switch: Fmoc
Why it works: Fmoc is removed via a
-
The "Fmoc-On" Advantage: Unlike "Trityl-On" purification, which risks depurination during the final acid wash, "Fmoc-On" purification is stable. The lipophilic Fmoc group allows RP-HPLC purification, and is then removed gently with amine, preserving the integrity of the purified full-length product.
-
Protocol Note: Standard nucleobase protection (Bz, iBu) is stable to the short DBU exposure required for Fmoc removal. However, "Ultra-Mild" phosphoramidites (Pac-A, iPr-Pac-G) are recommended to ensure total orthogonality.
C. The Spatial Control: NPPOC
Why it works: Photolabile groups cleave upon irradiation, generating a nitroso-benzaldehyde byproduct. This allows for maskless lithography (e.g., Agilent/Affymetrix chips).
-
Limitation: The cleavage is slower than chemical deblocking, and the byproduct can be reactive. Radical scavengers are often added to the solvent to prevent side reactions.
Visualizing the Failure Mode vs. The Solution
The following diagrams illustrate the mechanistic causality of Depurination (the problem) and how Fmoc (the solution) circumvents it.
Figure 1: Mechanistic comparison showing how Fmoc strategies bypass the N7-protonation pathway responsible for depurination.
Validated Experimental Protocols
Protocol A: Fmoc-Based Solid Phase Synthesis (Acid-Free)
Use this for: Long-mers (>60nt), acid-sensitive modifications (e.g., acetals), or "Fmoc-On" purification.
Reagents:
-
Deblock: 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in dry Acetonitrile.
-
Activator: 0.25 M ETT (5-Ethylthio-1H-tetrazole) in Acetonitrile.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Capping: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole/THF).
Cycle Steps (1 µmol scale):
-
Deblocking: Flow 0.1 M DBU for 3.0 minutes .
-
Validation: Monitor UV at 300 nm (Dibenzofulvene adduct) to confirm deprotection.
-
-
Wash: Acetonitrile wash (30 sec) to remove residual base.
-
Coupling: Inject Fmoc-Phosphoramidite + Activator (Coupling time: 2.0 min ).
-
Note: Fmoc amidites may require slightly longer coupling times than DMTr due to steric bulk.
-
-
Oxidation: Standard Iodine oxidation (30 sec).
-
Capping: Standard Acetylation (30 sec).
-
Critical: Ensure Capping is efficient to prevent deletion sequences.
-
Protocol B: DMPx-Based Synthesis (Low-Acid)
Use this for: Cost-reduction in process chemistry and reducing depurination in standard DNA.
Reagents:
-
Deblock: 0.5% (v/v) Dichloroacetic acid (DCA) in Toluene (NOT Dichloromethane).
-
Expert Insight: Toluene suppresses depurination rates compared to DCM.
-
-
Coupling/Ox/Cap: Standard reagents.
Cycle Steps:
-
Deblocking: Flow 0.5% DCA/Toluene for 45 seconds .
-
Validation: Collect effluent; measure Absorbance at 495 nm (Yellow/Orange).
-
Calculation:
. If yield drops <99%, increase flow time by 10s.
-
-
Wash: Acetonitrile wash (high volume) to remove all traces of acid.
-
Coupling/Ox/Cap: Proceed as per standard DMTr cycle.
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Link
-
Reese, C. B., & Yan, H. (2004).[1] The 9-phenylxanthen-9-yl (pixyl) group: a superior alternative to the 4,4'-dimethoxytrityl group for 5'-protection in oligonucleotide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Pirrung, M. C., Wang, L., & Montague-Smith, M. P. (2001).[2] 3'-Nitrophenylpropyloxycarbonyl (NPPOC) protecting groups for high-fidelity automated 5' -> 3' photochemical DNA synthesis.[2] Organic Letters, 3(8), 1105-1108.[2] Link
-
Ma, Y., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides. Molecules, 27(23), 8530. Link
-
LeProust, E., et al. (2001). Digital light-directed synthesis. A microarray platform that permits rapid reaction optimization on a glass support. Journal of Combinatorial Chemistry, 3(1), 9-16. Link
Sources
Comparative Guide: Hexaethylene Glycol (HEG) vs. Alternative Linkers in Drug Discovery
This guide provides an in-depth technical comparison of Hexaethylene Glycol (HEG, PEG6) against alternative oligo-based and alkyl linkers. It is designed for application scientists and drug developers optimizing bioconjugates, PROTACs, and modified oligonucleotides.
Executive Summary: The "Goldilocks" Linker
In the architecture of bifunctional molecules—whether PROTACs, Antibody-Drug Conjugates (ADCs), or modified oligonucleotides—the linker is never a passive bystander. It determines solubility, permeability, and the thermodynamic stability of the final complex.
Hexaethylene Glycol (HEG) , often referred to as PEG6 in medicinal chemistry or Spacer 18 in oligonucleotide synthesis, occupies a unique "Goldilocks" zone. With a length of ~21 Å (extended) and 18 atoms, it offers a critical balance that shorter linkers (TEG/PEG4) and longer polymers (PEG12/PEG24) often fail to achieve:
-
Vs. Shorter PEGs (PEG2-4): HEG provides sufficient steric clearance to prevent "clashing" between conjugated domains without inducing excessive entropy penalties.
-
Vs. Longer PEGs (PEG12+): HEG maintains high water solubility but avoids the "floppiness" that reduces binding cooperativity and cell permeability.
-
Vs. Alkyl Spacers: HEG dramatically lowers logP (lipophilicity), solving the solubility issues inherent to carbon-chain linkers.
Physicochemical Performance Matrix
The following data synthesizes comparative performance metrics from PROTAC and bioconjugation studies.
| Feature | Hexaethylene Glycol (HEG/PEG6) | Tetraethylene Glycol (TEG/PEG4) | Dodecaethylene Glycol (PEG12) | Alkyl Spacer (C12) |
| Atom Length | 19 atoms | 13 atoms | 37 atoms | 12 atoms |
| Extended Length | ~21 Å | ~14 Å | ~45 Å | ~15 Å |
| Hydrophilicity | High (Solubility Enhancer) | Moderate | Very High | Low (Hydrophobic) |
| Cell Permeability | Moderate | Good | Poor (High TPSA) | Excellent |
| Entropic Cost | Moderate | Low | High | Low (Rigid) |
| Primary Use Case | PROTACs, Oligo Hairpins | Small Molecule Linkers | Surface Passivation, ADCs | Membrane Permeability |
Key Experimental Insight: The "Hook Effect" Mitigation
In PROTAC development, linker length dictates the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Data Point: Research indicates that for many BRD4-degrading PROTACs, PEG6 (HEG) yields optimal DC50 values (concentration for 50% degradation) compared to PEG2 (too short, steric clash) or PEG12 (too long, entropic penalty prevents stable ternary complex formation).
Mechanism of Action & Decision Logic
PROTAC Ternary Complex Dynamics
The linker must span the gap between the E3 ligase and the Target Protein. If the linker is too short, the proteins cannot interface. If too long, the complex is entropically unfavorable.
Diagram 1: The Linker Length "Sweet Spot" This diagram illustrates why HEG often outperforms alternatives in ternary complex formation.
Caption: Comparative impact of linker length on Ternary Complex formation. HEG often facilitates the optimal proximity for ubiquitin transfer.
Experimental Protocol: Comparative Linker Evaluation
Objective: Synthesize a library of PROTAC candidates using HEG vs. Alkyl linkers to determine optimal degradation efficiency.
Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This modular approach allows rapid swapping of linkers (HEG vs. C6-Alkyl) between a constant Warhead (Target binder) and Anchor (E3 binder).
Step-by-Step Workflow
-
Preparation of Modules:
-
Module A (Warhead): Functionalize the target ligand with a terminal alkyne.
-
Module B (Linker-Anchor): Synthesize E3 ligase ligand (e.g., Thalidomide) conjugated to Azide-functionalized linkers:
-
Variant 1: Azide-PEG6 -Thalidomide (HEG)
-
Variant 2: Azide-C6 -Thalidomide (Alkyl control)
-
Variant 3: Azide-PEG2 -Thalidomide (Short control)
-
-
-
Click Reaction (Parallel Synthesis):
-
Reagents: Dissolve Module A (1 eq) and Module B (1 eq) in tBuOH:H2O (1:1).
-
Catalyst: Add CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq).
-
Incubation: Stir at RT for 2-4 hours. Monitor by LC-MS.
-
Note on HEG: The HEG variant typically dissolves faster in the aqueous mixture than the C6-alkyl variant, often requiring less co-solvent (DMSO).
-
-
Purification:
-
Purify via preparative HPLC.
-
Observation: HEG-linked PROTACs will elute earlier (more polar) than Alkyl-linked variants on C18 columns.
-
-
Biological Assay (Western Blot):
-
Treat cells with increasing concentrations (1 nM – 10 µM) of each variant.
-
Measure degradation of target protein at 12h and 24h.
-
Calculate DC50: The concentration at which 50% of the target is degraded.[2]
-
Diagram 2: Modular Synthesis Workflow
Caption: Parallel synthesis workflow for evaluating HEG against other linkers using Click Chemistry.
Strategic Application: When to Choose HEG?
In Oligonucleotide Synthesis ("Spacer 18")
In the context of DNA/RNA synthesis, HEG is commercially known as Spacer 18 .[]
-
Use Case: Internal spacing to disrupt secondary structures or to separate a 5' modifier (like Biotin or Fluorescein) from the sequence to improve enzyme access.
-
Comparison:
-
Vs. Spacer C3: C3 is too short for effective enzyme accessibility (e.g., for polymerase binding). HEG provides the necessary flexibility.
-
Vs. Spacer C12: C12 is hydrophobic and can lead to aggregation or non-specific binding on surfaces. HEG remains hydrophilic, reducing background noise in hybridization assays.
-
In Antibody-Drug Conjugates (ADCs)[1][4][5][6][7][8]
-
Solubility Shielding: Hydrophobic payloads (like PBD dimers or MMAE) can cause the antibody to aggregate. A PEG6/HEG linker masks this hydrophobicity effectively.
-
PK Modulation: While PEGylation generally extends half-life, excessive PEG length (PEG24+) can hinder tissue penetration. PEG6 offers a balance: improved solubility without significantly increasing the hydrodynamic radius to the point of reduced diffusion.
References
-
Linker Effects in PROTACs
- Title: "Impact of linker length on the activity of PROTACs"
- Source: Journal of Experimental & Clinical Cancer Research
-
URL:[Link]
-
PEG vs Alkyl Linkers
- Title: "Spacer 18 (Hexaethylene Glycol)
-
ADC Linker Design
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. purepeg.com [purepeg.com]
- 7. adcreview.com [adcreview.com]
- 8. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 9. purepeg.com [purepeg.com]
Analytical Methods for Confirming the Incorporation of O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG)
Executive Summary: The "Invisible" Linker Challenge
In oligonucleotide synthesis, O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) —often referred to as "Spacer 18"—is a critical phosphoramidite used to introduce a hydrophilic, flexible spacer arm (approx. 23 Å). Unlike nucleobases, HEG lacks a UV-absorbing chromophore (beyond the transient DMT group) and does not hybridize. This "invisibility" makes confirming its incorporation a unique analytical challenge compared to standard nucleotide coupling.
This guide outlines a multi-tiered analytical strategy to verify DMT-HEG incorporation, comparing it against alternative spacers (C3, C12) and providing self-validating protocols for Quality Control (QC).
Comparative Analysis: HEG vs. Alternative Spacers
Before detailing the protocols, it is essential to understand how DMT-HEG behaves physicochemically compared to its alternatives. This dictates the selection of analytical methods.
Table 1: Physicochemical Profile of Common Spacers
| Feature | DMT-HEG (Spacer 18) | Spacer C3 (Propyl) | Spacer C12 (Dodecyl) | Spacer 9 (TEG) |
| Structure | Hexaethylene glycol (18 atoms) | 3-Carbon alkyl chain | 12-Carbon alkyl chain | Triethylene glycol |
| Hydrophilicity | High (PEG-based) | Low (Hydrophobic) | Very Low (Hydrophobic) | Moderate |
| Mass Shift (Δ Mass) | +344.3 Da | +70.1 Da | +196.3 Da | +212.2 Da |
| RP-HPLC Behavior | Elutes earlier than C12; Broadens peaks slightly due to PEG flexibility. | Elutes later than naked oligo. | Significant retention shift (Late eluting). | Similar to HEG but less shift. |
| Primary Use | Steric relief, hairpin loops, solid-phase immobilization. | 3'-blocking, short spacing. | Hydrophobic anchoring, membrane penetration. | Short hydrophilic spacing. |
Key Insight: Unlike C12 spacers, which act as "hydrophobic anchors" that drastically shift HPLC retention, HEG is hydrophilic. Therefore, Mass Spectrometry (MS) is the definitive confirmation method, while Trityl Monitoring serves as the primary process control.
Method 1: Quantitative Trityl Cation Monitoring (In-Process)
The presence of the Dimethoxytrityl (DMT) group on the HEG phosphoramidite is the first line of verification. Since HEG itself has low UV absorbance at 260 nm, the release of the orange DMT cation is the only real-time indicator of successful coupling.
The Mechanism
Upon treatment with Dichloroacetic Acid (DCA), the 5'-DMT group is cleaved, generating a stable carbocation with a strong absorbance at 498 nm (orange).
Protocol: Stepwise Coupling Efficiency Calculation
-
Collection: During the deblocking step of the HEG cycle, divert the effluent (containing the DMT cation) into a fraction collector.
-
Dilution: Dilute the fraction to a fixed volume (e.g., 10 mL or 25 mL) using 0.1 M Toluene Sulfonic Acid (TSA) in Acetonitrile to stabilize the color.
-
Measurement: Measure UV Absorbance at 498 nm .
-
Calculation:
(Where 71.7 is the extinction coefficient of the DMT cation in mL/µmol).
Self-Validating Logic: Compare the HEG step absorbance to the preceding nucleoside step.
-
Pass: Absorbance is >95% of the previous cycle.
-
Fail: Absorbance drops significantly (<50%). This indicates the HEG phosphoramidite failed to couple, likely due to wet reagents (HEG is hygroscopic).
Method 2: RP-HPLC Analysis (Purity & Hydrophobicity Check)
Reversed-Phase HPLC (RP-HPLC) is used to assess the purity of the final oligonucleotide. The behavior of HEG-modified oligos depends heavily on whether the final DMT group is left ON or OFF .
Experimental Workflow
-
Column: C18 (e.g., Phenomenex Clarity Oligo-RP), 5 µm, 250 x 4.6 mm.
-
Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.[1]
-
Gradient: 5% to 60% B over 30 minutes.
-
Detection: UV at 260 nm.
Data Interpretation[1][2][3][4][5][6][7]
-
DMT-ON Mode (Purification):
-
The hydrophobic DMT group dominates the separation.
-
Observation: The full-length DMT-HEG-Oligo elutes significantly later than failure sequences (which lack the DMT group).
-
Validation: If the main peak does not shift to the "DMT-zone" (typically >50% MeCN), the coupling failed.
-
-
DMT-OFF Mode (Final QC):
-
After removing the DMT, the HEG spacer is exposed.
-
Observation: Because HEG is hydrophilic, it does not cause the dramatic retention time shift seen with C12 spacers. The HEG-modified oligo will elute slightly later or close to the unmodified oligo, but with a broader peak shape due to the polymeric nature of the glycol chain.
-
Visualization: HPLC Retention Logic
The following diagram illustrates the retention time shifts expected for different spacers.
Figure 1: Relative retention time shifts of spacer-modified oligonucleotides on a C18 RP-HPLC column. Note that HEG (Spacer 18) exhibits a distinct behavior compared to alkyl spacers due to its hydrophilic PEG backbone.
Method 3: ESI-MS (Identity Confirmation)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming HEG incorporation. Unlike HPLC, which infers identity based on retention time, MS provides absolute structural confirmation.
Why ESI-MS?
-
Soft Ionization: Prevents fragmentation of the polyether chain.
-
Precision: Can distinguish between HEG (+344 Da) and potential contaminants or deletion mutants (n-1).
Protocol
-
Desalting: Crucial step. Use a spin column or molecular weight cutoff (MWCO) filter to remove Na+ and K+ ions, which form adducts that obscure the HEG signal.
-
Injection: Direct infusion or LC-MS interface.
-
Analysis: Deconvolute the raw m/z data to zero-charge mass.
Expected Results
Calculate the theoretical mass (
-
Acceptance Criteria: Observed Mass (
) must be within ± 0.05% of . -
Common Failure Mode: If you observe a mass of
, it indicates the HEG failed to couple, and the oligo was merely hydrolyzed (water addition).
Comprehensive Analytical Workflow
The following flowchart details the decision-making process for verifying DMT-HEG from synthesis to final release.
Figure 2: Integrated Quality Control Workflow for DMT-HEG Modified Oligonucleotides.
References
-
Bio-Synthesis Inc. (n.d.). Spacer 18 (Hexaethylene glycol) Oligonucleotide Modification. Retrieved from [Link]
- Hail, M., et al. (2004). Analysis of native and chemically modified oligonucleotides by tandem ion-pair reversed-phase HPLC/ESI-MS. Journal of The American Society for Mass Spectrometry. (Contextual citation regarding ESI-MS methods for modified oligos).
Sources
Navigating the PEG Cloud: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Oligonucleotides
Topic: Mass Spectrometry Analysis of Oligonucleotides with PEG Spacers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Paradox
Polyethylene glycol (PEG) spacers are critical for therapeutic oligonucleotides, enhancing solubility and reducing renal clearance. However, for the analytical scientist, they introduce a "PEG cloud"—a polydisperse mass envelope that can obscure the spectral fidelity of the oligonucleotide payload.
This guide objectively compares the two dominant analytical architectures—High-Resolution LC-ESI-MS and MALDI-TOF —and provides a validated workflow for overcoming the spectral congestion inherent to PEGylated constructs.
Methodological Comparison: ESI vs. MALDI
The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) depends strictly on the granularity of data required: Sequence Verification vs. Conjugation Efficiency .
Comparative Performance Matrix
| Feature | LC-ESI-MS (High-Res) | MALDI-TOF MS | Why This Matters? |
| Primary Utility | Sequence confirmation, impurity profiling (n-1, n+1), precise mass determination. | Rapid screening of conjugation success; stoichiometry checks. | ESI provides the resolution needed for QC; MALDI is a "pass/fail" gate. |
| Handling Polydispersity | High: Resolves individual charge states, but requires deconvolution algorithms (e.g., MaxEnt) to collapse the PEG envelope. | Low: Polydisperse PEG smears the signal; resolution of the oligo backbone is often lost. | ESI is mandatory if you need to distinguish the oligo mass from the PEG distribution. |
| Sensitivity | High (femtomole range), but susceptible to signal suppression by PEG. | Moderate (picomole range); more tolerant to salts and buffers. | ESI requires stricter sample cleanup (desalting). |
| Structural Insight | Excellent: MS/MS (CID/HCD) allows sequencing of the oligo part (if PEG doesn't suppress fragmentation). | Poor: Post-Source Decay (PSD) is difficult to control with large PEG chains attached. | Use ESI for confirming the sequence of the oligo; use MALDI to confirm the attachment. |
Critical Parameter: The Ion-Pairing Strategy (IP-RP)[1]
For LC-ESI-MS, the mobile phase is the single most critical variable. Standard peptide protocols will fail. You must use Ion-Pairing Reversed-Phase (IP-RP) chromatography to retain the negatively charged oligonucleotide on a hydrophobic C18 column.
The "Gold Standard" Chemistry
-
Reagent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) + Triethylamine (TEA).
-
Mechanism: TEA forms an ion pair with the oligo backbone, enabling retention. HFIP is a dynamic modifier that enhances ionization efficiency in the source by promoting desorption.
The PEG Nuance: PEG is hydrophobic. If your spacer is large (>2kDa), the conjugate will retain strongly.
-
Recommendation: Reduce TEA concentration to 10-15 mM (vs. standard 100 mM TEAA) to prevent excessive retention and signal suppression. Use HFIP at 50-100 mM to maintain MS sensitivity.
The "PEG Problem": Discrete vs. Polydisperse[2]
Your analysis strategy must shift based on the nature of the spacer.
Scenario A: Discrete Spacers (e.g., PEG6, PEG12)
-
Analysis: Treat the spacer as a fixed mass modification.
-
Challenge: The spacer may fragment during MS/MS (loss of -CH2CH2O- units), complicating the spectra.
-
Solution: Use "Soft" CID or Low-q CID to minimize spacer fragmentation while breaking the oligo backbone for sequencing.
Scenario B: Polydisperse Spacers (e.g., 20 kDa PEG)
-
Nature: Gaussian distribution of chain lengths.
-
Analysis: The mass spectrum will show a "hump" or envelope of peaks.
-
Challenge: The charge state distribution of the oligo overlaps with the polydispersity of the PEG, creating a chaotic spectrum.
-
Solution:
-
Charge Stripping: Add a post-column "make-up" flow of high-concentration amine (e.g., TEA) or use specific "charge stripping" reagents to push the signal to lower charge states (higher m/z), separating the envelopes.
-
Deconvolution: Use Maximum Entropy (MaxEnt) algorithms rather than Zero-Charge deconvolution. MaxEnt is statistically better at modeling the polydisperse noise.
-
Visualized Workflows
Diagram 1: The Decision Logic for PEG-Oligo Analysis
Caption: Decision tree for selecting the analytical workflow based on PEG spacer polydispersity.
Diagram 2: The Optimized IP-RP LC-MS Workflow
Caption: Step-by-step experimental workflow for LC-MS analysis of PEGylated oligonucleotides.
Validated Experimental Protocol
Objective: Analyze a 20-mer phosphorothioate oligonucleotide conjugated to a 5 kDa polydisperse PEG.
Step 1: Sample Preparation[5]
-
Dilution: Dilute sample to 2 µM in 50% Methanol/Water.
-
Desalting: Use a molecular weight cutoff (MWCO) spin filter (e.g., 3 kDa cutoff) to remove excess salts (Na+, K+) which cause adducts that complicate the PEG envelope. Crucial: Wash 3x with Ammonium Acetate (100 mM) followed by 3x with water.
Step 2: LC Configuration[6]
-
Column: C18 Oligonucleotide Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Temperature: 60°C (High temperature denatures secondary structures and improves peak shape).
-
Flow Rate: 0.3 mL/min.
Step 3: Mobile Phase Setup
-
Solvent A: 15 mM Triethylamine (TEA) + 50 mM HFIP in Water.
-
Solvent B: 15 mM Triethylamine (TEA) + 50 mM HFIP in Methanol.
-
Gradient: 10% B to 80% B over 10 minutes. Note: PEG is hydrophobic; ensure the gradient goes high enough in %B to elute the conjugate.
Step 4: MS Acquisition[7]
-
Mode: Negative Ion ESI.
-
Mass Range: m/z 500 – 3000.
-
Resolution: Set to maximum (e.g., 60,000 or 120,000 on Orbitrap).
-
Key Setting: Turn off "In-Source CID" unless you specifically want to strip the PEG.
Step 5: Data Processing
-
Extract the chromatogram for the expected charge states.
-
Sum the spectra across the peak width.
-
Apply Maximum Entropy Deconvolution :
-
Mass Range: Expected Mass ± 20%.[2]
-
Resolution: Set to match instrument resolution.
-
Iterations: 10-20.
-
-
Result: The output will show the "Zero-Charge" mass distribution of the PEG-Oligo.
References
-
Gawlig, C., & Rühl, M. (2023).[3] Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. Molecules. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. [Link]
-
Basiri, B., et al. (2022).[4] Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances. Molecules. [Link]
Sources
- 1. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
Comparative Guide: HPLC Purification Efficiency of DMT-on vs. DMT-off Oligonucleotides
Executive Summary: The "Bottom Line" Decision
In oligonucleotide purification, the choice between DMT-on (Trityl-on) and DMT-off (Trityl-off) workflows is the single most critical determinant of downstream purity and yield.
-
Choose DMT-on for oligonucleotides < 50 bases . The 5'-dimethoxytrityl (DMT) group acts as a potent hydrophobic "handle," allowing Reverse Phase (RP) media to easily discriminate between full-length product and truncated failure sequences.[1][2] This is the industry standard for high-throughput primer production.
-
Choose DMT-off for oligonucleotides > 50 bases or when using Ion Exchange (IEX) chromatography. As length increases, the hydrophobic influence of the single DMT group diminishes, rendering the "handle" ineffective. Furthermore, the acidic conditions required to remove the DMT post-purification pose a risk of depurination to long, valuable sequences.
Mechanism of Action: The Hydrophobic Handle
To understand the efficiency differences, one must understand the chemical interaction with the stationary phase.
The DMT-on Advantage (Hydrophobic Tagging)
Solid-phase synthesis proceeds 3' to 5'. The final step leaves a 5'-DMT group on the full-length product.[3] Failure sequences (n-1, n-2, etc.) are capped during synthesis and do not possess this group.
-
Mechanism: In RP-HPLC, the DMT group is highly hydrophobic.[1][2][3][4] It binds strongly to the C18 or C4 stationary phase.
-
Result: Failure sequences elute in the void volume or early in the gradient. The full-length product elutes significantly later. This creates a binary separation (Failures vs. Product) rather than a complex resolution challenge.
The DMT-off Challenge (Intrinsic Separation)
Here, the DMT is removed during the final deprotection step before purification.
-
Mechanism: Separation relies entirely on the small incremental difference in hydrophobicity or charge between an n and an n-1 oligomer.
-
Result: In RP-HPLC, separating a 40-mer from a 39-mer without a DMT handle requires shallow gradients and high-efficiency columns (e.g., small particle size), as the retention time difference is minimal.
Workflow Visualization
The following diagram contrasts the operational complexity of both workflows. Note the critical "Detritylation" step in the DMT-on path.[3][5]
Figure 1: Comparative workflow logic. Path A (Blue) utilizes the DMT group for capture-and-release.[6] Path B (Red) relies on intrinsic chromatographic resolution.
Comparative Analysis: Data & Metrics
The following data summarizes typical performance metrics observed in industrial applications (e.g., Agilent PLRP-S or equivalent polymeric columns).
| Feature | DMT-On (RP-HPLC) | DMT-Off (RP-IP HPLC) |
| Primary Separation Mechanism | Hydrophobic Capture (Binary) | Intrinsic Hydrophobicity/Charge (Gradient) |
| Optimal Length | < 50 bases | 50 - 100+ bases |
| Purity Potential (20-mer) | > 95% (Excellent) | > 90% (Good) |
| Purity Potential (80-mer) | < 80% (Poor resolution) | > 85% (Requires IEX or High-Res RP) |
| Yield | Moderate (Losses during acid wash) | High (No on-column reaction steps) |
| Throughput | High (Step gradient possible) | Low (Requires shallow linear gradient) |
| Major Risk | Depurination (Acid damage to A/G bases) | Co-elution of n-1 impurities |
| Column Capacity | High (Failures don't bind strongly) | Lower (Failures compete for binding sites) |
The "Resolution Cliff"
As oligonucleotide length increases, the hydrophobic contribution of the DMT group (
-
Data Point: For a 20-mer, the DMT group represents ~15% of the molecule's mass. For a 100-mer, it is <3%. Consequently, the retention time shift provided by DMT vanishes for long oligos, making DMT-on purification ineffective for long chains [1].
Experimental Protocols
Protocol A: DMT-On Purification (The "Capture" Method)
System: RP-HPLC (C18 or Polymeric RP) Buffer A: 0.1 M TEAA (Triethylammonium Acetate), pH 7.0 Buffer B: Acetonitrile (ACN) Detritylation Reagent: 2-5% Trifluoroacetic acid (TFA) or 40% Acetic Acid.
-
Equilibration: Flush column with 5% Buffer B.
-
Loading: Inject crude DMT-on oligo.
-
Wash (Removal of Failures): Flow 10-15% Buffer B.
-
Insight: Capped failure sequences (DMT-off) are less hydrophobic and wash off. The DMT-on product binds tightly.
-
-
On-Column Detritylation: Inject Detritylation Reagent for 1-2 minutes, followed by a water wash.
-
Critical Control: Monitor absorbance at 498 nm (orange color) to confirm trityl release. Warning: Prolonged exposure to acid causes depurination (loss of Adenine/Guanine).
-
-
Elution: Gradient to 30-50% Buffer B to elute the now-deprotected full-length product.
Protocol B: DMT-Off Purification (The "Resolution" Method)
System: Ion-Pair RP-HPLC (IP-RP) Buffer A: 0.1 M TEAA or HFIP (Hexafluoroisopropanol) mixes. Buffer B: Acetonitrile.[7][8][9]
-
Deprotection: Ensure DMT is fully removed during ammonia cleavage.
-
Equilibration: 5% Buffer B.
-
Loading: Inject crude DMT-off mixture.
-
Gradient Elution: Run a shallow linear gradient (e.g., 0.5% B increase per minute).
-
Insight: Separation is driven by the number of phosphate groups and hydrophobic bases. An n vs n-1 separation requires maximizing peak capacity.
-
-
Fraction Collection: Collect narrow fractions. Analytical QC is required to distinguish the center of the peak (pure) from the shoulders (impurities).
Separation Mechanism Visualization
This diagram illustrates why DMT-on is easier for short oligos: the peak separation is massive compared to the subtle separation in DMT-off modes.
Figure 2: Elution profile logic. DMT-on creates a distinct "gap" between impurities and product.
Troubleshooting & Expert Tips
-
The Depurination Trap (DMT-On):
-
Issue: Acidic removal of DMT can hydrolyze the N-glycosidic bond, specifically at Adenine (A) and Guanine (G) sites.
-
Solution: Use 40% Acetic Acid instead of TFA if the sequence is purine-rich. Perform detritylation at 4°C if possible.
-
-
The Solubility Issue (DMT-On):
-
Issue: Long oligos (>40-mer) with a hydrophobic DMT group may aggregate or precipitate in aqueous buffers.
-
Solution: Add 5-10% acetonitrile to the loading buffer to maintain solubility without eluting the product [2].
-
-
Cartridge vs. HPLC:
-
For simple desalting or standard primers, DMT-on cartridges (e.g., Glen-Pak, TOP-DNA) are sufficient and faster. Use HPLC only when purity >95% is mandatory for therapeutic applications or crystallography.
-
References
-
Agilent Technologies. (2011).[7] High performance DNA oligonucleotide purification using Agilent TOP-DNA. Retrieved from [Link]
-
Glen Research. (2018).[5] Purification of RNA Oligonucleotides (DMT-ON) using Glen-Pak DNA Purification Cartridges. The Glen Report, 34.15. Retrieved from [Link]
-
Tosoh Bioscience. (2021).[10] One-step Purification of 5'-DMT-on Oligonucleotides. BioPharm International. Retrieved from [Link]
Sources
- 1. maravai.com [maravai.com]
- 2. Oligonucleotide Purification [merckmillipore.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. diva-portal.org [diva-portal.org]
- 6. glenresearch.com [glenresearch.com]
- 7. agilent.com [agilent.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Comparative Analysis of 5'-Hydroxyl Protecting Groups in Oligonucleotide Synthesis
[1][2]
Executive Summary
In the automated synthesis of oligonucleotides via the phosphoramidite method, the protection of the 5'-hydroxyl group acts as the primary "gatekeeper" of the chain elongation cycle. While 4,4'-Dimethoxytrityl (DMT) has established itself as the industry standard due to its rapid acid lability and colorimetric monitoring capabilities, it is not without limitations—primarily the risk of acid-catalyzed depurination.
This guide provides a technical comparison of DMT against its analogs (MMT, Trityl) and orthogonal alternatives (Pixyl, Fmoc). It analyzes their kinetic profiles, stability, and suitability for specific applications such as long-mer synthesis, RNA fabrication, and modified linker chemistry.
The Dominant Standard: Dimethoxytrityl (DMT)
Mechanism & Utility
The DMT group is an acid-labile ether used to mask the 5'-hydroxyl of the nucleoside phosphoramidite.[1] Its dominance is driven by two factors:
-
Kinetics: The two methoxy groups on the phenyl rings stabilize the resulting carbocation via resonance, allowing for rapid deprotection (60–100 seconds) using mild acids like 3% di- or trichloroacetic acid (DCA/TCA).
-
Process Monitoring: The cleaved DMT cation (
) exhibits a strong orange absorbance at 498 nm ( ). This allows for real-time monitoring of coupling efficiency (trityl yield) during automated synthesis.
The "Trityl-On" Purification Advantage
A unique feature of trityl-based groups is their lipophilicity. By leaving the DMT group on the final 5'-base ("Trityl-On"), full-length sequences can be separated from truncated failure sequences (which are capped and lack the hydrophobic DMT) using Reverse-Phase HPLC (RP-HPLC) or hydrophobic cartridges.
Critical Weakness: Acid-Catalyzed Depurination
The primary drawback of DMT is the necessity of repeated acid exposure.
-
Mechanism: The acid used to remove DMT can protonate the N7 position of purines (Adenine > Guanine), destabilizing the N-glycosidic bond. This leads to the release of the base and the formation of an abasic site, which subsequently leads to chain cleavage during the final basic deprotection step.
-
Mitigation: Using Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA) reduces depurination risk, as DCA is a weaker acid but still sufficient for DMT removal.
The Strategic Alternative: Monomethoxytrityl (MMT)
Stability Profile
MMT lacks one of the electron-donating methoxy groups found in DMT.
-
Implication: The resulting MMT cation is less stable, meaning the protecting group is more resistant to acid . It requires stronger acid or significantly longer exposure times to remove.
-
Color: The MMT cation is yellow/orange, but its extinction coefficient is different, making direct quantitative comparison with DMT requiring calibration.
Primary Use Cases
MMT is rarely used for standard nucleotide protection because its slow removal would extend cycle times and increase depurination risk. However, it is the standard for protecting 5'-amino modifiers or alkyl-linkers.
-
Reasoning: These linkers often need to survive the synthesis cycle or specific purification conditions that might inadvertently strip a DMT group.[2] MMT provides the necessary "robustness" while still being removable under final acidic conditions (e.g., 80% acetic acid).
Orthogonal & Specialized Alternatives
Pixyl (9-phenylxanthen-9-yl)[5][6]
-
Chemistry: The pixyl group is an acid-labile ether similar to DMT but often yields crystalline derivatives, which was advantageous in early phosphotriester chemistry for purification.
-
Performance: It has slightly different acid lability and lipophilicity. While effective, it lacks the intense colorimetric feedback of DMT and offers no significant advantage in modern automated synthesizers, rendering it largely obsolete for standard high-throughput production.
Fmoc (9-Fluorenylmethoxycarbonyl)[7][8]
-
Chemistry: A base-labile group, commonly known from peptide synthesis.
-
The "Green" Advantage: Fmoc is removed by bases (e.g., DBU) rather than acids. This completely eliminates the risk of acid-catalyzed depurination .
-
Application: Fmoc is valuable in the synthesis of very long oligonucleotides (where cumulative acid damage is fatal) or on microarray surfaces where acid reagents might be technically challenging to manage. However, it requires a different protection strategy for the nucleobases (must be base-stable or orthogonal).
Comparative Performance Analysis
The following table summarizes the kinetic and operational differences between the protecting groups.
| Protecting Group | Lability Mechanism | Relative Acid Stability | Cation Color | Primary Application | Depurination Risk |
| DMT | Acid (Mild) | 1 (Baseline) | Orange | Standard DNA/RNA Synthesis | Moderate (High with TCA) |
| MMT | Acid (Moderate) | ~10x more stable than DMT | Yellow | 5'-Amino Modifiers, Linkers | High (requires longer acid exposure) |
| Trityl (Tr) | Acid (Strong) | ~100x more stable than DMT | Colorless/Faint | Select secondary hydroxyls | Very High |
| Pixyl (Px) | Acid (Mild) | Comparable to DMT | Yellow-Green | Crystallizable intermediates | Moderate |
| Fmoc | Base (DBU) | Stable to Acid | N/A | Microarrays, Depurination-sensitive seqs | None |
Visualizing the Chemistry
Diagram 1: The Phosphoramidite Cycle & 5'-Deprotection
This diagram illustrates where the 5'-protecting group functions within the synthesis cycle.[3][4]
Caption: The automated phosphoramidite synthesis cycle. Step 1 (Detritylation) is the critical gating step controlled by the 5'-protecting group.
Diagram 2: Acid Lability Hierarchy & Depurination
This diagram visualizes the trade-off between protecting group stability and DNA damage risk.
Caption: Hierarchy of acid stability. As stability increases (DMT -> Trityl), the harshness of conditions required for removal increases, elevating the risk of depurination.
Experimental Protocols
Protocol A: Standard Automated Detritylation (DMT)
Objective: Efficient removal of DMT group during synthesis without inducing depurination.
-
Reagent: 3% Dichloroacetic Acid (DCA) in Toluene or Dichloromethane (DCM).
-
Note: DCA is preferred over TCA for purine-rich sequences to minimize depurination [1].
-
-
Flow: Deliver reagent to the column for 60–80 seconds (for 1 µmol scale).
-
Monitoring: Measure UV absorbance of the effluent at 498 nm.
-
Pass Criteria: Sharp orange peak. Tailing indicates inefficient fluidics or packed column.
-
-
Wash: Immediately wash with Acetonitrile (ACN) to remove all traces of acid before the coupling step.
Protocol B: Manual Removal of MMT (Post-Purification)
Objective: Removal of MMT from a 5'-amino modifier after "Trityl-On" purification.
-
Preparation: Dissolve the purified, dried oligonucleotide in 500 µL of water.
-
Acid Treatment: Add 500 µL of 80% Acetic Acid (aqueous).
-
Note: MMT requires this higher concentration/time compared to DMT.
-
-
Incubation: Incubate at room temperature for 1 hour .
-
Quenching: Add 1 mL of Ethanol and evaporate to dryness (speed-vac) to remove acetic acid.
-
Desalting: Resuspend in water and pass through a desalting column (e.g., NAP-10) or perform ethanol precipitation to remove the cleaved MMT alcohol.
References
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection - Google Patents [patents.google.com]
- 4. DNA寡核苷酸合成_PCR-默克生命科学 [sigmaaldrich.cn]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Oligonucleotides with Linkers
In the rapidly advancing fields of genomics, diagnostics, and therapeutics, synthetic oligonucleotides are indispensable tools. When these molecules are modified with functional linkers—such as fluorophores, biotin, or therapeutic conjugates—their utility expands, but so does the complexity of their quality control. Ensuring the purity of these synthesized constructs is not merely a procedural checkbox; it is fundamental to the validity of experimental results and the safety and efficacy of potential therapeutics.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of linker-modified oligonucleotides. We will move beyond simple procedural lists to explore the underlying principles of each method, the rationale behind experimental choices, and how the presence of a linker profoundly influences the analytical strategy.
The Challenge of Linker-Modified Oligonucleotides
Standard oligonucleotide synthesis, while highly efficient, is an imperfect process. It inherently generates a profile of impurities, most notably "shortmers" or failure sequences (n-1, n-2, etc.), where one or more nucleotide additions have failed.[1] The addition of a linker molecule introduces further complexity:
-
Incomplete Conjugation: Not all full-length oligonucleotides may have successfully coupled with the linker.
-
Modified Impurities: Truncated sequences may also carry the linker.
-
Structural Changes: The linker's chemical properties (e.g., hydrophobicity, charge, size) can alter the oligonucleotide's overall analytical behavior.
An ideal analytical method must, therefore, not only resolve the full-length product from synthesis-related impurities but also distinguish between conjugated, unconjugated, and partially modified species.
Liquid Chromatography: The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of oligonucleotide analysis, offering robust, quantitative, and high-resolution separations.[2][3] The choice of HPLC mode is critical and depends entirely on the primary physicochemical property being exploited for separation.
a) Ion-Exchange HPLC (IEX-HPLC)
Principle of Separation: IEX-HPLC separates molecules based on their net charge. The negatively charged phosphate backbone of an oligonucleotide interacts with a positively charged stationary phase (anion-exchange).[4] A gradient of increasing salt concentration is used to elute the oligonucleotides, with longer molecules (possessing more phosphate groups and thus a greater negative charge) binding more tightly and eluting later.[5]
Causality in Experimental Design:
-
High pH Mobile Phase: Using a high-pH mobile phase (e.g., pH > 11.5) is a deliberate choice to disrupt hydrogen bonds between nucleotide bases.[2][6] This denatures any secondary structures (like hairpins), ensuring that separation is based purely on length (charge) and not on conformation, which would otherwise complicate the chromatogram.
-
Salt Gradient: The choice of salt (e.g., NaCl, NaClO₄) and the steepness of the gradient are optimized to achieve the best resolution between the target n-mer and the closely related n-1 and n+1 impurities.[4]
Impact of Linkers: IEX-HPLC is generally insensitive to the presence of neutral, uncharged linkers like biotin or many common fluorophores. Its strength lies in its ability to resolve length-related impurities. However, if the linker itself is charged, it will alter the overall charge-to-mass ratio and affect the elution profile.
Experimental Workflow: IEX-HPLC
Figure 1: Generalized workflow for Ion-Exchange HPLC analysis.
b) Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle of Separation: This is the most powerful and widely used technique for analyzing linker-modified oligonucleotides.[3][7] Standard reversed-phase chromatography separates based on hydrophobicity, but oligonucleotides are highly polar and would not be retained. IP-RP-HPLC overcomes this by adding an "ion-pairing" agent (e.g., triethylammonium acetate, TEAA) to the mobile phase.[8] The positively charged alkylamine neutralizes the negative charges on the phosphate backbone, forming a more hydrophobic, neutral complex that can be retained and separated by a hydrophobic (e.g., C18) stationary phase.[9]
Causality in Experimental Design:
-
Choice of Ion-Pairing Agent: The hydrophobicity of the alkylamine (e.g., triethylamine vs. hexylamine) can be modulated to fine-tune retention and selectivity. More hydrophobic agents increase retention, which can be beneficial for resolving very similar species.[9]
-
Elevated Temperature: Running the separation at higher temperatures (e.g., 60-80°C) is common practice.[7] This serves two purposes: it helps denature secondary structures for more uniform separation and improves mass transfer kinetics, leading to sharper peaks and better resolution.[10]
-
MS-Compatibility: For coupling to a mass spectrometer (LC-MS), the non-volatile TEAA buffer is replaced with a volatile system like triethylamine and hexafluoroisopropanol (TEA/HFIP).[7][10] HFIP is a weak acid that buffers the TEA and aids in desolvation and ionization in the MS source.[11]
Impact of Linkers: IP-RP-HPLC is highly sensitive to the presence of linkers. A hydrophobic linker (like a fluorescent dye) will significantly increase the molecule's retention time compared to the unconjugated oligonucleotide. This provides an excellent method for separating the desired linker-conjugated product from both unconjugated full-length oligos and synthesis failure sequences.
Experimental Protocol: IP-RP-HPLC for Linker-Modified Oligonucleotides
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a solution of 100 mM Hexafluoroisopropanol (HFIP) and 5 mM Triethylamine (TEA) in nuclease-free water. Adjust pH to ~8.0.
-
Mobile Phase B (Organic): Prepare a solution of 100 mM HFIP and 5 mM TEA in Methanol.
-
-
System and Column:
-
Use a biocompatible HPLC system equipped with a column heater and UV detector.
-
Install a high-quality C18 reversed-phase column suitable for oligonucleotides (e.g., 1.7-2.5 µm particle size, ~130 Å pore size).
-
-
Chromatographic Conditions:
-
Column Temperature: 60°C.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 260 nm.
-
Gradient: A shallow gradient is crucial for high resolution. For example: 5-25% Mobile Phase B over 20 minutes.
-
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of ~0.1-0.5 OD/mL.
-
Injection and Run: Equilibrate the column with the starting conditions for at least 10 column volumes. Inject 5-10 µL of the sample and start the gradient run.
-
Data Analysis: Integrate the peak corresponding to the full-length, linker-conjugated product and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry: The Gold Standard for Identity
While HPLC excels at quantifying purity based on separation, Mass Spectrometry (MS) provides unambiguous confirmation of molecular weight, thereby verifying the identity of the synthesized product.[12][13] For oligonucleotides, the two most common MS techniques are MALDI-TOF and ESI.
a) MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)
Principle of Detection: The oligonucleotide sample is co-crystallized with a UV-absorbing matrix. A laser pulse vaporizes the matrix, which carries the intact oligonucleotide molecules into the gas phase as singly charged ions.[13] These ions are accelerated into a flight tube, and their time-of-flight to the detector is measured. Since all ions have the same kinetic energy, lighter ions travel faster, allowing for mass determination.[12]
Causality in Experimental Design:
-
Matrix Selection: The choice of matrix (e.g., 3-hydroxypicolinic acid, 3-HPA) is critical. A good matrix efficiently absorbs the laser energy, promotes gentle ionization, and minimizes fragmentation of the labile oligonucleotide.[14]
-
Delayed Extraction: This instrumental technique improves resolution by applying the accelerating voltage with a slight delay after the laser pulse. This allows ions formed with slightly different initial velocities to normalize before acceleration, resulting in sharper peaks and more accurate mass determination.[14]
Impact of Linkers: MALDI-TOF provides a direct mass measurement of the final product. The measured mass should correspond to the theoretical mass of the oligonucleotide plus the mass of the linker. It is an excellent tool for quickly confirming successful conjugation. However, its resolution is generally lower than ESI-MS, and it can be less effective for oligonucleotides longer than 50-60 bases.[12][13]
Experimental Workflow: MALDI-TOF MS
Figure 2: Generalized workflow for MALDI-TOF Mass Spectrometry analysis.
b) ESI-MS (Electrospray Ionization Mass Spectrometry)
Principle of Detection: ESI-MS is most often coupled with liquid chromatography (LC-MS). The eluent from the HPLC is sprayed through a capillary at high voltage, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until intact, multiply-charged analyte ions are released into the gas phase.[15] A key feature of ESI is the generation of a series of peaks for the same molecule with different numbers of charges (e.g., [M-10H]¹⁰⁻, [M-11H]¹¹⁻, etc.).[15] A deconvolution algorithm is then used to calculate the original, uncharged molecular weight with very high accuracy.[16]
Causality in Experimental Design:
-
LC-MS Coupling: The power of ESI-MS is fully realized when coupled with IP-RP-HPLC. This provides a two-dimensional analysis: chromatographic separation based on hydrophobicity, followed by mass identification of each eluting peak.[16] This allows for the confident identification of failure sequences, linker-related impurities, and other modifications.
-
High-Resolution MS: Using high-resolution mass spectrometers (like Q-TOF or Orbitrap) allows for mass measurements with accuracies in the low parts-per-million (ppm) range.[1] This level of precision can help confirm the elemental composition of the product and its impurities.
Impact of Linkers: ESI-MS is extremely powerful for analyzing linker-modified oligonucleotides. It not only confirms the final mass of the conjugated product with high accuracy but, when coupled with LC, can identify and provide mass information for peaks corresponding to unconjugated oligo, linker-conjugated failure sequences, and other side products. Its milder ionization conditions also make it suitable for analyzing fragile modifications.
Capillary Electrophoresis (CE)
Principle of Separation: Capillary Gel Electrophoresis (CGE) is an automated, high-throughput technique that separates oligonucleotides based on size in a capillary filled with a sieving polymer matrix.[17] Under a high electric field, the negatively charged oligonucleotides migrate through the gel. Smaller molecules move faster, leading to separation by length.[18]
Causality in Experimental Design:
-
Denaturing Conditions: The sieving matrix typically contains a chemical denaturant like urea, and the analysis is run at an elevated temperature.[17] Similar to IEX-HPLC, this is essential to eliminate secondary structures and ensure separation is strictly a function of molecular size.
-
Polymer Matrix: The concentration and type of polymer are optimized to provide single-base resolution within a specific size range (e.g., 4-60 nucleotides).[18]
Impact of Linkers: Like IEX-HPLC, CGE is primarily a size-based separation. It is excellent for resolving n-1 and other length-based impurities. The presence of a linker typically has a minor effect on migration unless it is very large or carries a significant charge. Its main advantage is high resolution and automation.[19][20]
Comparative Guide to Analytical Techniques
The selection of an analytical method is a strategic decision based on the information required, the nature of the oligonucleotide and its linker, and available resources.
| Feature | IEX-HPLC | IP-RP-HPLC | MALDI-TOF MS | ESI-MS (LC-MS) | Capillary Gel Electrophoresis (CGE) |
| Primary Principle | Charge (Length) | Hydrophobicity | Mass-to-Charge (Identity) | Mass-to-Charge (Identity) | Size (Length) |
| Key Information | Quantitative Purity (Length-based) | Quantitative Purity (Linker-sensitive) | Molecular Weight Confirmation | High-Accuracy Molecular Weight & Impurity ID | High-Resolution Purity (Length-based) |
| Resolution (n vs n-1) | Excellent | Good to Excellent | Moderate | N/A (Identifies by mass) | Excellent |
| Sensitivity to Linkers | Low (unless charged) | Very High | High (detects mass shift) | Very High | Low to Moderate |
| Throughput | Moderate | Moderate | High | Moderate | High |
| MS Compatibility | No (high salt) | Excellent (with volatile buffers) | Standalone MS | Integrated LC-MS | Possible (complex interface) |
| Best For... | Quantifying shortmer impurities in unmodified or neutrally-modified oligos. | The "gold standard" for purity and conjugation analysis of most linker-modified oligos. | Rapid, high-throughput identity confirmation. | Comprehensive characterization: purity, identity, and impurity identification in a single run. | High-throughput, automated QC for length-based purity. |
Conclusion and Recommendations
A multi-faceted approach is often the most rigorous strategy for characterizing linker-modified oligonucleotides.
-
Primary Purity Assessment: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) should be the primary method for purity assessment. Its unique ability to separate based on hydrophobicity makes it exquisitely sensitive to the presence of a linker, allowing for simultaneous quantification of the desired full-length conjugated product, unconjugated oligo, and other impurities.
-
Identity Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS) , ideally coupled directly to the IP-RP-HPLC (LC-MS), is the definitive method for confirming identity. It provides high-accuracy mass data for the main product and can be used to identify the structures of impurity peaks seen in the chromatogram. For high-throughput screening where only identity is needed, MALDI-TOF MS is a rapid and effective alternative.
-
Orthogonal Method: Capillary Gel Electrophoresis (CGE) or Ion-Exchange HPLC (IEX-HPLC) serve as excellent orthogonal methods. Because they separate based on a different principle (size/charge) than IP-RP-HPLC, they can confirm purity from a different perspective and may resolve impurities that co-elute in the reversed-phase system.
By selecting the appropriate combination of these powerful techniques, researchers and drug developers can gain a comprehensive and trustworthy understanding of the purity and identity of their critical linker-modified oligonucleotide reagents, ensuring the integrity and success of their scientific endeavors.
References
- Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
- Integrated DNA Technologies. (2011). Mass Spectrometry Analysis of Oligonucleotide Syntheses.
-
Chen, D., Du, H., Wang, Z., & Gao, X. (1998). Secondary structural characterization of oligonucleotide strands using electrospray ionization mass spectrometry. Nucleic Acids Research, 26(6), 1489–1493. Available at: [Link]
- Integrated DNA Technologies. (n.d.). Capillary Electrophoresis of Oligonucleotides.
- Integrated DNA Technologies. (n.d.). Mass spectrometry analysis of oligonucleotide syntheses.
-
Cohen, A. S., Vilenchik, M., Dudley, J. L., Gemborys, M. W., & Bourque, A. J. (1993). Analysis of oligonucleotides by capillary gel electrophoresis. Journal of Chromatography A, 638(2), 293-301. Available at: [Link]
- Sigma-Aldrich. (n.d.). Oligonucleotide Quality Control by Mass Spectrometry.
-
HDP. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available at: [Link]
- Bio-Rad Laboratories. (n.d.). Oligonucleotide Purity Analysis by Capillary Electrophoresis. US/EG Bulletin 2098.
-
Centre National de la Recherche Scientifique. (1999). Oligonucleotide analysis by MALDI-MS. Analusis, 27(6). Available at: [Link]
- Shimadzu. (n.d.). Intro to MALDI Oligonucleotide Analysis.
-
Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of Oligonucleotides by HPLC−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(7), 1320-1325. Available at: [Link]
- Waters Corporation. (n.d.). Purifying Oligonucleotides.
-
Gilar, M., Fountain, K. J., Budman, Y., Neue, U. D., Gebler, J. C., & Cohen, S. A. (2002). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction. Journal of Chromatography A, 959(1-2), 167-182. Available at: [Link]
- The Scientist. (n.d.). Analyzing Oligonucleotide Purity with Capillary Electrophoresis.
- Agilent Technologies. (n.d.). Accurately Assess Oligonucleotide Purity.
-
PharmTech. (2017, January 2). Characterization and Impurity Analysis of Oligonucleotide Therapeutics. Pharmaceutical Technology. Available at: [Link]
- Merck Millipore. (n.d.). Oligonucleotide Quality Control by Analytical HPLC.
-
McCarthy, C. R., Gatterdam, V., & Holliger, P. (2013). Reversed-phase ion-pair liquid chromatography method for purification of duplex DNA with single base pair resolution. Nucleic Acids Research, 41(16), e159. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Oligonucleotide Analysis Using HPLC Columns.
-
Rahmouni, A., & Leng, M. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides. Analytical Biochemistry, 252(1), 177-185. Available at: [Link]
-
HDP. (2024, March 19). Solutions for Oligonucleotide Analysis and Purification Part 1: Ion-Exchange. Available at: [Link]
- Shimadzu. (n.d.). Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separation.
- Tosoh Bioscience LLC. (2014). Analytical Separation Of Oligonucleotides Using Strong Anion Exchange and C18 Reversed Phase Chromatography.
- Gilar, M. (2001). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. LCGC North America.
-
Ong, J. L., et al. (2025). Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection. PLOS ONE. Available at: [Link]
- Bio-Synthesis Inc. (2007, October 29). Oligonucleotide Purity and Purification Method.
- Waters Corporation. (n.d.). High-throughput Screening of Oligonucleotides for Identity and Purity Assessment Using the ACQUITY QDa Detector and ProMass for MassLynx.
- Agilent Technologies. (n.d.). An Integrated Workflow for the Analysis of Oligonucleotides and Their Impurities by Agilent High-Resolution LC/(Q-)TOF Mass Spectrometry.
- KNAUER. (n.d.). Quality control of oligonucleotides using HPLC coupled to UV and MS detection.
-
Gilar, M., & Bouvier, E. S. (2005). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. Spectroscopy. Available at: [Link]
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- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. agilent.com [agilent.com]
- 17. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 18. bio-rad.com [bio-rad.com]
- 19. Analyzing Oligonucleotide Purity with Capillary Electrophoresis | The Scientist [the-scientist.com]
- 20. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Hexaethylene Glycol (HEG) Spacers in Oligonucleotide Probes
Executive Summary
In high-sensitivity hybridization assays—particularly solid-phase platforms like Surface Plasmon Resonance (SPR), microarrays, and bead-based multiplexing—the physical distance between the oligonucleotide probe and the support surface is a critical determinant of kinetic efficiency.
This guide validates the performance of Hexaethylene Glycol (HEG) spacers (marketed as Spacer 18) against standard alternatives (C3/C6 alkyl spacers, Poly-T tails, and direct attachment). Based on comparative kinetic data, HEG spacers consistently demonstrate superior hybridization efficiency (up to 4-fold increase) , reduced steric hindrance, and improved signal-to-noise (S/N) ratios by creating a hydrophilic, "solution-like" microenvironment at the solid-liquid interface.
Part 1: The Mechanistic Rationale
Why Hydrophilicity Matters in Kinetics
The primary failure mode in surface-tethered hybridization is not thermodynamic incompatibility, but steric crowding and non-specific adsorption .
-
The Hydration Shell: Unlike hydrophobic alkyl spacers (C3/C6), HEG is a polyether (
). It recruits water molecules, forming a hydration shell that prevents the probe from collapsing onto the hydrophobic surface (e.g., gold, polystyrene, or silanized glass). -
Entropic Freedom: The flexibility of the 18-atom HEG chain increases the motional freedom of the probe, allowing it to adopt a conformation accessible to the incoming target. This reduces the entropic penalty of binding, effectively increasing the association rate constant (
). -
The "Brush" Effect: HEG spacers facilitate an upright orientation of probes, creating a "brush" layer that resists non-specific protein binding (fouling) while allowing target DNA penetration.
Visualization: Steric Interface Dynamics
Figure 1: Mechanistic comparison of HEG vs. C6 spacers. HEG maintains probe accessibility via hydration, while hydrophobic spacers often lead to probe collapse and steric hindrance.
Part 2: Comparative Performance Analysis
The following data synthesizes performance metrics from SPR and microarray validation studies.
Table 1: Kinetic and Efficiency Comparison
| Feature | HEG (Spacer 18) | C6 Alkyl Spacer | Poly-T (dT10-20) | No Spacer |
| Chemical Nature | Hydrophilic (Polyether) | Hydrophobic (Alkane) | Negatively Charged (DNA) | N/A |
| Relative Hybridization Efficiency | 100% (Benchmark) | ~40–60% | ~80–90% | < 25% |
| Kinetic Profile ( | Fast (Solution-like) | Slow (Diffusion limited) | Moderate | Very Slow |
| Non-Specific Binding | Very Low (Anti-fouling) | Moderate | High (Charge interactions) | High |
| Signal-to-Noise (S/N) | High | Medium | Medium-High | Low |
| Primary Limitation | Cost / Synthesis Yield | Hydrophobicity | Stability (Nuclease sensitivity) | Steric Hindrance |
Key Findings & Interpretation
-
Efficiency Gains: Studies utilizing Dual Polarization Interferometry and SPR have shown that HEG spacers can yield a 4-fold increase in hybridization efficiency compared to direct attachment [1, 4]. The spacer lifts the probe above the Debye length of the surface charges, reducing electrostatic repulsion.
-
HEG vs. Poly-T: While Poly-T spacers are effective, they interact with the surface via multiple phosphate charges and can participate in non-specific hybridization or secondary structure formation. HEG is chemically inert and "stealthy," providing a cleaner background [5].
-
Quenching Reduction: In FRET applications, HEG is superior to C3/C6 for separating dyes. The hydrophilic chain prevents dye aggregation, which is a common cause of self-quenching in multi-labeled probes [6].
Part 3: Experimental Validation Framework (SPR)
To validate HEG performance in your specific assay, follow this self-validating SPR protocol. This workflow assumes a gold sensor chip (e.g., Biacore or similar).
Protocol: Kinetic Validation of Spacer Efficiency
Objective: Determine
1. Probe Design
-
Target: 25-mer synthetic oligo (match).
-
Probe A (HEG): 5'-[Thiol]-[HEG] -Sequence-3'
-
Probe B (Control): 5'-[Thiol]-[C6] -Sequence-3'
-
Probe C (No Spacer): 5'-[Thiol]-Sequence-3'
2. Surface Immobilization[1][2][3]
-
Clean gold chips with UV/Ozone.
-
Inject probes at 1-5 µM in immobilization buffer (1 M KH₂PO₄).
-
Critical Step: Backfill with mercaptohexanol (MCH) or free HEG molecules. This displaces non-specifically adsorbed probes and orients the thiol-tethered probes upright.
3. Kinetic Cycle (Single Cycle Kinetics)
-
Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20).
-
Injection: Inject Target DNA at 5 concentrations (e.g., 0.5 nM to 50 nM).
-
Association: 120 seconds.
-
Dissociation: 300 seconds (buffer only).
-
Regeneration: 50 mM NaOH (removes target, leaves probe).
Visualization: Validation Workflow
Figure 2: Step-by-step SPR validation workflow. The backfill step is crucial for HEG validation to ensure data reflects spacer kinetics, not surface adsorption artifacts.
Part 4: Troubleshooting & Optimization
As a Senior Scientist, I often see "failed" spacer experiments that are actually artifacts of experimental design.
-
The "Floppy" Probe Issue:
-
Observation: HEG probes show lower initial binding capacity than C6.
-
Cause: HEG occupies more hydrodynamic volume (exclusion volume).
-
Solution: Do not equate density with activity. HEG surfaces often have lower probe density but higher specific activity (hybridization per probe). Calculate efficiency as (Target Bound / Probe Immobilized).
-
-
Mismatch Discrimination:
-
HEG reduces the non-specific binding floor, but it stabilizes the duplex.[4] To validate specificity (SNP detection), you may need to increase stringency (e.g., 30-50% Formamide) compared to C6 spacers, as the HEG environment is more stabilizing [2].
-
-
Synthesis Purity:
-
HEG (Spacer 18) is a long modification.[5] Ensure HPLC purification is performed. Truncated spacers will act like "No Spacer" controls, diluting your effect.
-
References
-
Peeters, S., et al. (2008). Impact of spacers on the hybridization efficiency of mixed self-assembled DNA/alkanethiol films. Biosensors and Bioelectronics.
-
Liao, J., et al. (2009). SPR study of DNA hybridization with DNA and PNA probes under stringent conditions. Analytical Biochemistry.
-
Glen Research. (n.d.). Spacer Phosphoramidite 18 (HEG) Application Note. Glen Research Technical Reports.
-
Hu, W., et al. (2017). Double positive effect of adding hexaethylene glycol when optimizing the hybridization efficiency of a microring DNA detection. Photonics.
-
Steel, A. B., et al. (2000). Biophysical Effects of Spacers on DNA Hybridization. Biophysical Journal.
-
LGC Biosearch Technologies. (n.d.). Oligo Spacers: Your Flexible Friends.[6] Biosearch Tech Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 5. Gene Link Modifications - Spacer 18 [genelink.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
Beyond the Bead: A Technical Comparison of Solid-Phase vs. Solution-Phase Oligonucleotide Synthesis
[1]
Executive Summary: The Scale-Up Singularity
For decades, Solid-Phase Oligonucleotide Synthesis (SPOS) has been the undisputed gold standard for genomic research and early-stage clinical development. Its automation potential and speed are unmatched for producing milligram-to-gram quantities. However, the therapeutic landscape is shifting. With the approval of RNAi and antisense drugs for broad-population diseases (e.g., cardiovascular indications), the demand for oligonucleotides is projected to reach metric tons annually.
At this "scale-up singularity," SPOS hits a physical and economic wall. The very features that make SPOS convenient at the bench—heterogeneous reaction kinetics and excess reagent washing—become liabilities in the plant. This guide objectively compares SPOS with the resurgent Solution-Phase Oligonucleotide Synthesis (LPOS), analyzing the chemical engineering, impurity profiles, and process economics that drive the decision-making process for drug developers.
Fundamental Mechanisms & Engineering Constraints[2]
Solid-Phase Synthesis (SPOS): The Heterogeneous Trap
SPOS relies on a heterogeneous system where the growing chain is anchored to a solid support (Controlled Pore Glass or Polystyrene).
-
Kinetics: Reaction rates are diffusion-controlled. Reagents must penetrate the pore structure of the bead. To ensure >99% coupling efficiency within minutes, massive excesses of phosphoramidites (1.5x to 4x equivalents) are required.
-
Thermodynamics: The "pseudo-dilution" effect prevents aggregation but limits loading capacity (typically <100 µmol/g). High loading leads to steric hindrance and truncated sequences.
-
The Waste Factor: Every step (detritylation, coupling, oxidation, capping) is followed by extensive solvent washing. This results in a Process Mass Intensity (PMI) often exceeding 4,000 kg waste / kg product .[1]
Solution-Phase Synthesis (LPOS): Homogeneous Efficiency
LPOS returns to classical organic chemistry principles, performed in stirred tank reactors.
-
Kinetics: Reactions occur in a homogeneous solution.[2][3] Mixing is efficient, and kinetics are governed by standard rate laws, allowing for near-stoichiometric reagent use (1.05x – 1.1x equivalents).
-
Purification Strategy: unlike SPOS, which purifies only at the very end (carrying all "n-1" failures), LPOS allows for intermediate purification (crystallization, extraction, or membrane filtration) after critical block couplings. This prevents the exponential accumulation of impurities.
Comparative Performance Analysis
The following data contrasts the performance of SPOS against modern LPOS (including soluble-support/GAP technologies) for a standard 20-mer phosphorothioate oligonucleotide.
Table 1: Technical & Economic Performance Matrix
| Feature | Solid-Phase (SPOS) | Solution-Phase (LPOS) |
| Optimal Scale | µg to 10 kg | 10 kg to Metric Tons |
| Coupling Efficiency | >99.0% (Stepwise) | >99.0% (Stepwise) |
| Reagent Excess | 1.5 – 3.0 equivalents | 1.05 – 1.2 equivalents |
| Solvent Consumption | High (Wash steps dominant) | Moderate (Recycling possible) |
| Impurity Profile | Accumulates "n-1" failures; difficult chromatographic separation at end. | Intermediates can be crystallized/extracted; "n-1" purged per block. |
| Process Mass Intensity (PMI) | 3,000 – 5,000 | 500 – 1,500 (Target) |
| Cycle Time | Minutes (Linear synthesis) | Hours/Days (Convergent synthesis) |
| Capital Expenditure | Specialized Synthesizers (Linear scaling) | Standard Chemical Reactors (Volume scaling) |
The "N-1" Impurity Problem
In SPOS, a 99% yield per step for a 20-mer results in a crude purity of ~82% (
In LPOS, particularly using convergent block synthesis (e.g., coupling two 10-mers), impurities are vastly different in size (e.g., unreacted 10-mer vs. 20-mer product), making separation significantly easier and higher yielding.
Visualizing the Workflows
Diagram 1: The Linear SPOS Cycle vs. Convergent LPOS Strategy
The following diagram contrasts the linear, iterative nature of SPOS with the convergent, block-based approach often used in LPOS to maximize purity.
Caption: Comparison of the iterative, wash-heavy SPOS cycle (left) versus the convergent LPOS block coupling (right) which allows for intermediate impurity purging.
Experimental Protocols
Protocol A: Solid-Phase Synthesis (Automated)
Standard phosphoramidite cycle for a 1 µmol scale synthesis.
-
Detritylation: Flush column with 3% Dichloroacetic acid (DCA) in Toluene or DCM for 60 seconds. The orange color indicates release of the DMT cation.
-
Checkpoint: Monitor UV absorbance of eluate to quantify coupling efficiency of the previous step.
-
-
Wash: Acetonitrile flush (critical to remove acid which would degrade the next monomer).
-
Coupling: Inject 0.1 M Phosphoramidite and 0.25 M Activator (e.g., ETT or BTT) simultaneously. Allow contact time of 2–5 minutes.
-
Note: Use 1.5x – 2.0x molar excess of phosphoramidite relative to the support loading.
-
-
Oxidation (or Sulfurization): Inject 0.02 M Iodine in THF/Pyridine/Water (for PO) or PADS/DDTT (for PS). Contact time: 1–2 minutes.
-
Capping: Inject Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B). This acetylates unreacted 5'-OH groups, preventing deletion mutations.
-
Cycle Repeat: Proceed to next base.
Protocol B: Solution-Phase Synthesis (GAP Technology)
Group Assisted Purification (GAP) allows LPOS to mimic the ease of SPOS separation without a solid bead.
-
Dissolution: Dissolve the 3'-protected nucleoside (anchored to a soluble hydrophobic "tag" or PEG support) in a non-polar solvent (e.g., DCM or Toluene).
-
Coupling: Add protected phosphoramidite (1.1 equiv) and activator. Stir at room temperature for 30 minutes.
-
Validation: TLC or HPLC analysis of the reaction mixture ensures completion. Unlike SPOS, you can sample the reaction in real-time.
-
-
Oxidation: Add oxidizing agent directly to the reactor. Stir 10 mins.
-
Precipitation (The "Wash"): Add a polar solvent (e.g., Methanol or Ethanol) in which the tagged-oligonucleotide is insoluble , but reagents and impurities are soluble .
-
Filtration: Filter the precipitate. The product remains on the filter; excess reagents and soluble impurities pass through.[4]
-
Re-dissolution: Dissolve the filter cake back into non-polar solvent for the detritylation step.
Decision Matrix: When to Switch?
| If your priority is... | Choose... | Why? |
| Speed to Clinic (Phase I/II) | SPOS | Process development time is near zero. Standard protocols work immediately. |
| Complex Modifications | SPOS | Site isolation on beads prevents intermolecular side reactions of exotic moieties. |
| Commercial Supply (>50 kg/yr ) | LPOS | The cost of acetonitrile and resins in SPOS becomes prohibitive. |
| Sustainability (Green Chem) | LPOS | Ability to recycle solvents and use lower reagent excesses drastically lowers E-factor. |
| Purity (Long Oligos >30-mer) | Hybrid/LPOS | Convergent fragment condensation (e.g., 15+15) avoids the statistical yield decay of linear synthesis. |
References
-
Exactmer. (2025).[5][6][7][8] Fully Liquid Phase Oligonucleotide Synthesis.[2][8] Organic Process Research & Development.[8] [Link]
-
Glen Research. (2025).[9] Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis. Glen Report 37.26. [Link]
-
Ajinomoto Bio-Pharma Services. (n.d.). From Research to Commercial Quantities - A Seamless Supply of Oligonucleotides.[Link]
-
Lievore, et al. (2022).[9] Enrichment and recovery of oligonucleotide impurities.[9][10] Journal of Pharmaceutical and Biomedical Analysis.[9] (Contextual citation via search findings).
-
MarketsandMarkets. (2025). Oligonucleotide Synthesis Market 2025: Unlocking the Building Blocks of Next-Gen Therapies.[Link]
Sources
- 1. What’s Next in Oligo Manufacturing: Liquid Phase and Enzymatic Synthesis | Hapatune [hapatune.com]
- 2. bachem.com [bachem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. atdbio.com [atdbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 7. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. exactmer.com [exactmer.com]
- 9. northpennnow.com [northpennnow.com]
- 10. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
